molecular formula C6H12ClNO2 B1425262 Methyl 2-amino-2-cyclopropylacetate hydrochloride CAS No. 535936-86-8

Methyl 2-amino-2-cyclopropylacetate hydrochloride

Número de catálogo: B1425262
Número CAS: 535936-86-8
Peso molecular: 165.62 g/mol
Clave InChI: SRMSADQSMWKRRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-amino-2-cyclopropylacetate hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl 2-amino-2-cyclopropylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMSADQSMWKRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676903
Record name Methyl amino(cyclopropyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535936-86-8
Record name Methyl amino(cyclopropyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-2-cyclopropylacetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-amino-2-cyclopropylacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Introduction

Methyl 2-amino-2-cyclopropylacetate hydrochloride is a non-proteinogenic amino acid ester that has emerged as a valuable building block in modern medicinal chemistry and organic synthesis. As a derivative of glycine, its structure is distinguished by the presence of a cyclopropyl ring at the alpha-carbon. This feature is of high strategic importance in drug design. The cyclopropyl moiety imparts significant conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.[1]

Furthermore, the cyclopropyl group is known to increase the metabolic stability of parent compounds by being resistant to common metabolic degradation pathways.[1] This can lead to improved pharmacokinetic profiles, such as a longer in-vivo half-life.[1] Consequently, incorporating this and similar cyclopropyl-containing fragments into drug candidates is a key strategy for addressing challenges in drug discovery, including enhancing potency, reducing off-target effects, and improving brain permeability. This guide provides a comprehensive overview of the physicochemical properties, a representative synthesis, analytical characterization, applications, and safety protocols for this compound.

Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. Accurate identification is crucial for regulatory and experimental consistency.

PropertyValueSource(s)
IUPAC Name methyl amino(cyclopropyl)acetate hydrochloride[2]
Synonyms Methyl 2-Amino-2-cyclopropaneacetate hydrochloride[3]
CAS Number 535936-86-8[3][4]
Molecular Formula C₆H₁₂ClNO₂[4]
Molecular Weight 165.62 g/mol [4]
Physical Form White to light brown solid[5]
Purity ≥97% (Typical)[5]
SMILES COC(=O)C(C1CC1)N.Cl[4]
InChIKey SRMSADQSMWKRRW-JEDNCBNOSA-N ((S)-enantiomer)

Synthesis and Purification

While numerous proprietary methods exist, a robust and representative synthesis of racemic this compound can be achieved via a multi-step pathway starting from a common precursor, cyclopropanecarboxaldehyde. This approach leverages the well-established Strecker synthesis to form the α-amino nitrile, followed by hydrolysis and subsequent Fischer esterification.

Representative Synthetic Pathway

The overall transformation is depicted below. This pathway is illustrative of standard organic chemistry methodologies for the preparation of non-natural α-amino acid esters.

Synthesis_Workflow Start Cyclopropanecarboxaldehyde Step1 Step 1: Strecker Synthesis (NaCN, NH4Cl, aq. MeOH) Start->Step1 Intermediate1 2-amino-2-cyclopropylacetonitrile Step1->Intermediate1 Step2 Step 2: Nitrile Hydrolysis (Conc. HCl, Heat) Intermediate1->Step2 Intermediate2 2-amino-2-cyclopropylacetic acid (Cyclopropylglycine) Step2->Intermediate2 Step3 Step 3: Fischer Esterification (MeOH, HCl (gas) or SOCl2) Intermediate2->Step3 Product Methyl 2-amino-2-cyclopropylacetate hydrochloride Step3->Product

Caption: Representative synthesis workflow for the target compound.

Causality and Protocol Insights
  • Step 1: Strecker Synthesis: This is a classic and efficient method for producing α-amino acids from aldehydes. The reaction proceeds via the formation of an imine from the aldehyde and ammonia (generated in situ from ammonium chloride). The cyanide ion then acts as a nucleophile, attacking the imine to form the α-amino nitrile. The aqueous methanol solvent system is chosen to solubilize all reactants.

  • Step 2: Nitrile Hydrolysis: Strong acidic conditions (concentrated HCl) and heat are required to hydrolyze the stable nitrile group first to an amide and then to the carboxylic acid. This step simultaneously hydrolyzes the nitrile and protects the amino group as an ammonium salt, preventing side reactions.

  • Step 3: Fischer Esterification: This is an acid-catalyzed esterification. Using methanol as the solvent and a source of acid (either by bubbling HCl gas or using a reagent like thionyl chloride, SOCl₂) protonates the carboxylic acid carbonyl, making it more electrophilic for attack by methanol.[6] The reaction yields the methyl ester, and since it is performed in the presence of HCl, the final product is isolated directly as the stable hydrochloride salt.[7]

Experimental Protocol (Representative)

Materials: Cyclopropanecarboxaldehyde, sodium cyanide (NaCN), ammonium chloride (NH₄Cl), methanol (MeOH), concentrated hydrochloric acid (HCl), thionyl chloride (SOCl₂), diethyl ether.

Step 1: Synthesis of 2-amino-2-cyclopropylacetonitrile

  • In a well-ventilated fume hood, prepare a solution of ammonium chloride (1.1 eq) in water. Add this to a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium cyanide (1.05 eq) in water dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile is typically carried forward without further purification.

Step 2: Synthesis of 2-amino-2-cyclopropylacetic acid hydrochloride

  • Add the crude α-amino nitrile from the previous step to an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture and concentrate it under reduced pressure to remove excess HCl and water, yielding the crude amino acid hydrochloride salt.

Step 3: Synthesis of this compound

  • Suspend the crude 2-amino-2-cyclopropylacetic acid hydrochloride in anhydrous methanol.

  • Cool the suspension to 0 °C.

  • Slowly add thionyl chloride (1.5-2.0 eq) dropwise. The reaction is exothermic and generates HCl gas.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.[6]

  • Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization, typically by dissolving in a minimal amount of hot methanol and precipitating with cold diethyl ether. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~8.7 (bs, 3H, -NH₃⁺), ~3.75 (s, 3H, -OCH₃), ~3.4 (m, 1H, α-CH), ~1.1 (m, 1H, cyclopropyl-CH), ~0.7-0.5 (m, 4H, cyclopropyl-CH₂).[8] The broad singlet for the ammonium protons will exchange with D₂O.
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~170 (-C=O), ~55 (α-C), ~52 (-OCH₃), ~12 (cyclopropyl-CH), ~5-7 (cyclopropyl-CH₂).
FT-IR (KBr, cm⁻¹): ~2500-3000 (broad, -NH₃⁺ stretch), ~1740 (strong, C=O ester stretch), ~1200 (C-O stretch).[4]
Mass Spec. ESI+: Calculated for C₆H₁₂NO₂⁺ [M+H]⁺: 130.08. Observed m/z would correspond to the free base.

Causality: The ¹H NMR shows distinct regions: the downfield ammonium protons, the singlet for the electronically shielded methyl ester protons, and the complex, shielded multiplets for the cyclopropyl ring protons due to their unique geometry. The ¹³C NMR confirms the carbonyl carbon and the aliphatic carbons. IR spectroscopy is diagnostic for the key functional groups: the ammonium salt and the ester carbonyl.[3][9]

Applications in Research and Drug Development

The unique structural properties of this compound make it a highly sought-after building block in drug discovery.

Peptidomimetics and Conformational Constraint

Non-natural amino acids are incorporated into peptide sequences to create peptidomimetics with improved properties. The cyclopropyl group at the α-carbon severely restricts the rotational freedom around the peptide backbone (phi and psi angles).

  • Benefit: This conformational locking can force a peptide into a specific secondary structure (e.g., a turn or helix) that is optimal for binding to a biological target, thereby increasing potency.

  • Benefit: The constrained structure also makes the peptide less recognizable by proteases, significantly increasing its resistance to enzymatic degradation and extending its biological half-life.

Peptide_Incorporation cluster_0 Standard Flexible Peptide Chain cluster_1 Constrained Peptide Chain AA1 AA_n-1 Gly Glycine AA1->Gly flexible AA2 AA_n+1 Gly->AA2 flexible AA3 AA_n-1 cPrG Cyclopropyl- Glycine AA3->cPrG rigid AA4 AA_n+1 cPrG->AA4 rigid

Caption: Incorporation of a cyclopropyl-glycine unit restricts backbone flexibility.

Improving Metabolic Stability and Physicochemical Properties

The cyclopropane ring is a bioisostere for other groups (like a gem-dimethyl or vinyl group) but is generally more stable towards oxidative metabolism.

  • Benefit: Replacing a metabolically labile part of a drug molecule with a cyclopropyl group can block metabolic pathways, reducing clearance and improving oral bioavailability.[1]

  • Benefit: The small, lipophilic nature of the cyclopropyl group can also be used to fine-tune a molecule's overall lipophilicity (LogP), which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

Therapeutic areas where cyclopropyl-containing compounds have shown promise include antivirals, oncology (as kinase inhibitors), and neuroscience (as receptor modulators).[5]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is derived from standard safety data sheets.

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), a lab coat, and safety goggles or a face shield.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place. Room temperature storage is generally acceptable.

  • Spill Management: In case of a spill, collect the solid material mechanically (sweep up) and place it in a suitable container for disposal. Avoid creating dust.

GHS Hazard Information
PictogramGHS CodeHazard Statement
alt text
GHS07Warning
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 2-amino-2-cyclopropylacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the known physicochemical properties of Methyl 2-amino-2-cyclopropylacetate hydrochloride and details the requisite experimental protocols for their thorough characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's fundamental characteristics for its application in synthesis, formulation, and quality control.

Compound Identification and Rationale for Hydrochloride Salt Form

This compound is a non-proteinogenic amino acid ester. The presence of the cyclopropyl ring introduces conformational rigidity, a feature often sought in medicinal chemistry to enhance binding affinity and metabolic stability. As with many amino acid esters, this compound is frequently supplied as a hydrochloride salt. This formulation strategy is deliberately employed to enhance the stability and solubility of the compound in aqueous media, which is crucial for many pharmaceutical applications. The salt form protects the primary amine from degradation and facilitates handling and formulation processes.

Table 1: Compound Identification

IdentifierValueSource
Chemical Name This compound[1][2]
Synonyms Methyl amino(cyclopropyl)acetate hydrochloride, Methyl 2-Amino-2-cyclopropaneacetate hydrochloride[1][2]
CAS Number 535936-86-8[1][2]
Molecular Formula C₆H₁₂ClNO₂[1][3]
Molecular Weight 165.62 g/mol [1][3]
Chemical Structure Chemical Structure of this compound

Known Physicochemical Properties

The publicly available data for this compound is primarily found in commercial supplier catalogs. While useful, it is important to note that some of these properties may be predicted rather than experimentally determined and may lack comprehensive validation.

Table 2: Reported Physicochemical Properties

PropertyValueSourceNotes
Physical Form Solid[4]Expected for a hydrochloride salt at room temperature.
Boiling Point 162 °C at 760 mmHg[1][2]This value may correspond to the free base as salts typically decompose at high temperatures rather than boil. Experimental verification is recommended.
Density 1.147 g/cm³[1][2]Likely a predicted value.
Melting Point Not available[1][2][4]This is a critical parameter that requires experimental determination.
Solubility No quantitative data available. Generally soluble in water and polar protic solvents; sparingly soluble in non-polar organic solvents.[5]The hydrochloride salt form enhances aqueous solubility. For reactions in non-polar organic solvents, conversion to the free base is often necessary.[5]
pKa Not availableThe pKa of the protonated amine is a crucial parameter for understanding its behavior in solution and for developing analytical methods. This must be determined experimentally.

Experimental Protocols for Full Physicochemical Characterization

To address the gaps in the available data, this section provides detailed, field-proven methodologies for the experimental determination of the key physicochemical characteristics of this compound. The causality behind experimental choices is explained to ensure a robust and self-validating approach.

Workflow for Physicochemical Characterization

The following diagram outlines the logical flow of experiments to fully characterize the compound.

G cluster_0 Initial Characterization cluster_1 Structural and Purity Analysis A Melting Point Determination B Solubility Assessment A->B C pKa Determination B->C D NMR Spectroscopy (1H & 13C) C->D E FTIR Spectroscopy D->E F Mass Spectrometry E->F G HPLC Purity & Chiral Analysis F->G G A Sample Preparation (Dissolve in D₂O or DMSO-d₆) B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D 2D NMR (COSY, HSQC) (If needed for structural confirmation) B->D C->D E Data Processing & Interpretation D->E

References

An In-depth Technical Guide to Methyl 2-amino-2-cyclopropylacetate Hydrochloride: A Glycine Derivative for Neurological Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-2-cyclopropylacetate hydrochloride, a conformationally constrained glycine derivative with significant potential in neuroscience research and drug development. By incorporating a cyclopropyl ring, this molecule offers unique steric and electronic properties that distinguish it from endogenous glycine, making it a valuable tool for probing the structure and function of glycine- and glutamate-responsive systems in the central nervous system (CNS). This document will delve into the physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it will explore its putative biological targets, including glycine transporters and glutamate receptors, and provide field-proven insights into its potential applications and experimental workflows for its investigation.

Introduction: The Significance of Constrained Glycine Analogs in Neuroscience

Glycine is a fundamental neurotransmitter in the CNS, acting as both an inhibitory neurotransmitter via strychnine-sensitive glycine receptors (GlyRs) and as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors.[1] The modulation of glycinergic and glutamatergic neurotransmission is a cornerstone of therapeutic strategies for a multitude of neurological and psychiatric disorders, including schizophrenia, chronic pain, and epilepsy.

The development of glycine derivatives with restricted conformational flexibility, such as those containing a cyclopropyl moiety, offers a powerful approach to dissect the complex pharmacology of these systems. The rigid cyclopropyl group in this compound locks the α-carbon substituent, providing a specific three-dimensional structure that can lead to enhanced selectivity and potency for its molecular targets compared to the highly flexible native glycine molecule. This guide will serve as a technical resource for researchers aiming to leverage the unique properties of this compound in their investigations.

Physicochemical Properties and Data

This compound is a white solid that is soluble in water.[2] Its hydrochloride salt form enhances stability and solubility in aqueous solutions, making it suitable for use in biological assays.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₆H₁₂ClNO₂[3]
Molecular Weight 165.62 g/mol [3]
CAS Number 535936-86-8[2][3]
IUPAC Name methyl 2-amino-2-cyclopropylacetate;hydrochloride[3]
Synonyms Methyl-2-Amino-2-Cyclopropyla Cetate Hydrochloride, Methyl 2-Amino-2-Cyclopropaneacetatehydrochloride, Amino-Cyclopropyl-Acetic Acid Methyl Ester Hydrochloride[3]
Physical Form Solid
Storage Temperature Room temperature[4]

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, a general and robust synthetic route can be devised based on established methods for the preparation of α-amino acid esters. The following represents a logical and experimentally sound approach.

Proposed Synthetic Pathway

A common method for the synthesis of α-amino cyclopropyl esters involves the amination of a suitable cyclopropyl precursor.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation A Methyl 2-cyclopropylacetate B Methyl 2-bromo-2-cyclopropylacetate A->B  N-Bromosuccinimide (NBS),  Radical Initiator (e.g., AIBN)   C Methyl 2-amino-2-cyclopropylacetate B->C  Ammonia or  Protected Amine Source   D Methyl 2-amino-2-cyclopropylacetate hydrochloride C->D  HCl in organic solvent  (e.g., diethyl ether, isopropanol)  

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Generalized)

PART 1: Synthesis of Methyl 2-amino-2-cyclopropylacetate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the starting material, methyl 2-cyclopropylacetate, in a suitable solvent such as carbon tetrachloride.

  • Bromination: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile - AIBN).

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2-bromo-2-cyclopropylacetate.

  • Amination: Dissolve the crude bromo-ester in a suitable solvent and react with an ammonia source (e.g., a solution of ammonia in methanol or liquid ammonia) at low temperature in a sealed vessel.

  • Purification: After the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

PART 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified methyl 2-amino-2-cyclopropylacetate in a dry, aprotic solvent such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrogen chloride in the same solvent with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a white solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound.

Spectroscopic and Chromatographic Methods

Table 2: Analytical Techniques for Characterization

TechniqueExpected ObservationsPurpose
¹H NMR Signals corresponding to the cyclopropyl protons, the α-proton, the methyl ester protons, and the amine protons (which may be broad or exchange with D₂O).Structural confirmation and purity assessment.
¹³C NMR Resonances for the cyclopropyl carbons, the α-carbon, the ester carbonyl carbon, and the methyl ester carbon.Structural confirmation.
Mass Spectrometry (MS) A molecular ion peak corresponding to the free base (m/z = 129.16) and characteristic fragmentation patterns.Confirmation of molecular weight and structure.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak under appropriate chromatographic conditions (e.g., reversed-phase with a suitable mobile phase).Purity determination and quantification.[5]
Fourier-Transform Infrared Spectroscopy (FTIR) Characteristic absorption bands for the amine N-H bonds, the ester C=O bond, and C-H bonds of the cyclopropyl and methyl groups.Confirmation of functional groups.

Example Analytical Workflow

Analytical_Workflow A Synthesized Compound B ¹H and ¹³C NMR Spectroscopy A->B Structural Elucidation C Mass Spectrometry (e.g., ESI-MS) A->C Molecular Weight Verification D HPLC Analysis A->D Purity Assessment E FTIR Spectroscopy A->E Functional Group Analysis F Purity and Identity Confirmed B->F C->F D->F E->F

Caption: A typical analytical workflow for the characterization of this compound.

Putative Biological Targets and Mechanism of Action

The structural similarity of this compound to glycine suggests that it is likely to interact with proteins that bind to or transport glycine. The primary putative targets are the glycine transporters (GlyTs) and the glycine-binding site of NMDA receptors.

Glycine Transporters (GlyT1 and GlyT2)

Glycine transporters are responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its concentration and influencing both inhibitory and excitatory neurotransmission.[6]

  • GlyT1: Primarily located on glial cells surrounding both glycinergic and glutamatergic synapses. Inhibition of GlyT1 increases synaptic glycine levels, enhancing NMDA receptor function.[7][8]

  • GlyT2: Predominantly found on presynaptic terminals of glycinergic neurons and is crucial for replenishing vesicular glycine stores.[6] Inhibition of GlyT2 is being explored for the treatment of chronic pain.[1]

The cyclopropyl group of this compound may confer selectivity for one GlyT subtype over the other.

NMDA Receptors

NMDA receptors are ionotropic glutamate receptors that require the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. The glycine-binding site on the GluN1 subunit of the NMDA receptor is a key regulatory site.[9] Conformationally constrained glycine derivatives have been shown to act as agonists, partial agonists, or antagonists at this site.

Investigating the Mechanism of Action: A Proposed Workflow

MOA_Investigation cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 In Vivo Studies A Radioligand Binding Assays C Electrophysiology (Patch-Clamp) on cells expressing GlyTs or NMDA receptors A->C B [³H]Glycine Uptake Assays B->C D Calcium Imaging in Neurons C->D E Animal Models of Neurological Disorders (e.g., pain, psychosis) D->E

Caption: A logical workflow for elucidating the mechanism of action of this compound.

Experimental Protocols for Biological Evaluation

The following are generalized, yet detailed, protocols for assessing the biological activity of this compound.

Glycine Transporter Inhibition Assay (Radiolabeled Uptake)

This assay measures the ability of the test compound to inhibit the uptake of radiolabeled glycine into cells expressing a specific glycine transporter subtype.[10]

Materials:

  • HEK293 cells stably expressing human GlyT1 or GlyT2

  • [³H]Glycine

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • This compound stock solution

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cell Plating: Plate the GlyT-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: On the day of the experiment, wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Initiation of Uptake: Add a solution containing [³H]Glycine to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation cocktail.

  • Data Analysis: Measure the radioactivity in a scintillation counter. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

NMDA Receptor Activity Assay (Electrophysiology)

This protocol uses two-electrode voltage-clamp or patch-clamp electrophysiology to measure the effect of the compound on NMDA receptor-mediated currents in Xenopus oocytes or cultured neurons.

Materials:

  • Xenopus oocytes injected with cRNA for GluN1 and a GluN2 subunit, or cultured hippocampal neurons.

  • Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES).

  • Glutamate and glycine stock solutions.

  • This compound stock solution.

  • Electrophysiology rig with amplifier, electrodes, and data acquisition system.

Procedure:

  • Cell Preparation: Prepare the oocytes or neurons for recording.

  • Baseline Recording: Obtain a stable baseline recording of membrane current in the presence of glutamate.

  • Co-agonist Application: Apply a saturating concentration of glycine to elicit a maximal NMDA receptor-mediated current.

  • Test Compound Application: Apply varying concentrations of this compound in the presence of glutamate and observe its effect on the current.

  • Data Analysis: Measure the peak current amplitude at each concentration of the test compound. Determine if the compound acts as an agonist (elicits a current on its own), a partial agonist (elicits a submaximal current and inhibits the glycine response), or an antagonist (inhibits the glycine-evoked current). Calculate EC₅₀ or IC₅₀ values as appropriate.

Conclusion and Future Directions

This compound represents a valuable chemical tool for the study of glycinergic and glutamatergic neurotransmission. Its conformationally restricted structure holds the promise of enhanced selectivity and potency for specific molecular targets within these complex systems. While direct experimental data for this specific compound is limited in the public domain, the information presented in this guide, based on the well-established chemistry and pharmacology of related glycine derivatives, provides a solid foundation for its synthesis, characterization, and biological evaluation.

Future research should focus on the detailed pharmacological profiling of this compound to determine its precise mechanism of action, including its affinity and selectivity for GlyT1, GlyT2, and various NMDA receptor subtypes. Such studies will be instrumental in unlocking the full potential of this compound as a research tool and as a potential lead for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

An In-depth Technical Guide to Methyl 2-amino-2-cyclopropylacetate hydrochloride for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl 2-amino-2-cyclopropylacetate hydrochloride, a valuable building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, quality control, and strategic applications, while also providing a practical survey of reliable commercial suppliers.

Introduction: The Strategic Value of Constrained Amino Acids

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Non-natural, conformationally constrained amino acids are critical tools in this endeavor. This compound (CAS 535936-86-8) is a prime example of such a reagent.[1][2] Its structure, which incorporates a cyclopropyl ring adjacent to the α-carbon, imparts significant conformational rigidity. This structural feature is highly sought after by medicinal chemists to:

  • Enhance Potency: By locking the molecule into a bioactive conformation, it can improve binding affinity to biological targets.

  • Increase Selectivity: A rigid structure can reduce off-target binding, thereby minimizing side effects.

  • Improve Metabolic Stability: The cyclopropyl group can shield adjacent bonds from metabolic enzymes, prolonging the compound's half-life.

  • Modulate Physicochemical Properties: The introduction of this unique moiety can fine-tune properties like solubility and lipophilicity.

This guide serves as a comprehensive resource for effectively utilizing this versatile building block in your research and development programs.

Chemical Properties & Identification

A foundational understanding of the molecule's properties is paramount for its successful application.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 535936-86-8 (for the racemate hydrochloride)American Elements[1]
Molecular Formula C₆H₁₂ClNO₂American Elements[1]
Molecular Weight 165.62 g/mol American Elements[1]
Appearance White to light brown solidMedchemExpress[4]
Chirality Exists as a racemate and as individual (R) and (S) enantiomers. The (S)-enantiomer has CAS 138326-68-8.Sigma-Aldrich

The hydrochloride salt form is typically supplied to enhance the stability and solubility of the free amine, making it more amenable for storage and use in subsequent synthetic steps.[5]

Synthesis and Quality Control

While end-users will typically procure this reagent commercially, understanding its synthesis provides insight into potential impurities and informs quality assessment. A common synthetic approach involves the Kulinkovich cyclopropanation of an appropriate N-protected glycine methyl ester derivative, followed by deprotection.

Illustrative Synthetic Workflow

G cluster_synthesis General Synthetic Pathway A N-Protected Glycine Methyl Ester B Titanium-Mediated Cyclopropanation A->B Grignard Reagent (e.g., EtMgBr) C N-Protected Cyclopropyl Glycine Methyl Ester B->C D Acidic Deprotection (e.g., HCl in Dioxane) C->D E Methyl 2-amino-2-cyclopropylacetate hydrochloride D->E

Caption: A generalized synthetic route to the target compound.

Experimental Protocol: Quality Control via NMR

Verifying the identity and purity of the starting material is a self-validating step that ensures the reliability of downstream experiments.

Objective: To confirm the structure and assess the purity of a commercial batch of this compound.

Materials:

  • Sample of this compound

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR tubes

  • NMR Spectrometer (≥400 MHz recommended)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup: Lock and shim the NMR spectrometer according to standard procedures.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Key signals to expect are:

    • A multiplet for the methine proton (α-CH).

    • A singlet for the methyl ester protons (-OCH₃).

    • A complex multiplet system in the upfield region for the cyclopropyl protons (-CH₂-CH₂-).

    • A broad singlet for the amine protons (-NH₃⁺), which may exchange with residual water in the solvent.

  • Data Analysis:

    • Identity Confirmation: Compare the observed chemical shifts and coupling patterns with reference spectra from the supplier or literature.

    • Purity Assessment: Integrate the peaks corresponding to the compound and any impurity signals. The relative integration values provide a quantitative measure of purity. Pay close attention to residual solvents from the synthesis or purification (e.g., diethyl ether, ethyl acetate, dioxane).

This protocol ensures that the material meets the specifications required for your synthesis, preventing costly and time-consuming failures later.

Applications in Drug Development

The true value of this reagent lies in its application as a strategic building block. Its incorporation into a lead molecule can be a key step in an optimization campaign.

Workflow for Incorporating the Building Block

G A Identify Lead Molecule with a flexible amino acid B Hypothesize: Rigidity will improve potency/selectivity A->B C Procure High-Purity Methyl 2-amino-2-cyclopropylacetate HCl B->C D Synthesize Analog Library C->D Peptide Coupling or Amide Bond Formation E In Vitro Biological Assay (e.g., Enzyme Inhibition, Receptor Binding) D->E F Analyze Structure-Activity Relationship (SAR) E->F G Prioritize Analogs for Further DMPK Studies F->G Improved Profile Identified

Caption: Decision workflow for using the title compound in lead optimization.

As a derivative of glycine, this compound is frequently used in peptide synthesis and as a precursor for more complex heterocyclic systems.[4] Its unique cyclopropyl group makes it a valuable tool in creating compounds for various research areas, including the development of drugs for neurological disorders.[5]

Commercial Suppliers and Procurement

The reliable sourcing of key building blocks is a critical, yet often overlooked, aspect of research efficiency. Below is a comparative table of reputable commercial suppliers for this compound and its chiral variants.

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich (Merck) (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride138326-68-897%Offers the (S)-enantiomer, which is often preferred for chiral drug development.[6][7]
American Elements This compound535936-86-8Can be produced in high and ultra-high purity forms.Specializes in high-purity materials and can produce to customer specifications.[1]
MedchemExpress This compound535936-86-8>98% (typical)Provides detailed storage information and classifies it as a glycine derivative.[4]
Combi-Blocks (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride138326-68-8≥97%A well-known supplier of building blocks for combinatorial chemistry and drug discovery.[8]
TCI Chemicals (Related unnatural amino acids)N/AVariesWhile not listing this specific compound, TCI is a major supplier of other unnatural amino acid derivatives.[9]
Biosynth This compound535936-86-8N/AA global supplier with a broad catalog of chemicals for life sciences.[10]
BLD Pharm (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride138326-68-897%Offers online ordering and provides access to analytical data like NMR and HPLC.[11]

Supplier Selection Workflow

G Start Project Start Define Define Requirements: - Racemate or Enantiomer? - Required Purity? - Scale (mg, g, kg)? Start->Define Search Identify Potential Suppliers (Use provided table) Define->Search Request Request Quotes & CoA (Certificate of Analysis) Search->Request Compare Compare: - Price - Purity - Lead Time Request->Compare Select Select Optimal Supplier Compare->Select Procure Place Purchase Order Select->Procure QC Incoming QC Check (e.g., NMR, LC-MS) Procure->QC Pass Release to Lab QC->Pass Pass Fail Contact Supplier/ Return Material QC->Fail Fail End Proceed with Synthesis Pass->End Fail->Request

Caption: A robust workflow for sourcing and qualifying chemical reagents.

Handling, Storage, and Safety

Proper handling is crucial for both user safety and maintaining the integrity of the compound.

  • Storage: The compound should be stored at 4°C in a tightly sealed container, away from moisture, to prevent degradation.[4] For long-term storage in solution, -80°C is recommended.[4]

  • Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The material is classified as a warning with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular design. Its ability to impart conformational constraint makes it an invaluable building block for overcoming common challenges in drug discovery, from enhancing potency to improving metabolic stability. By understanding its properties, sourcing it from reliable suppliers, and verifying its quality, research organizations can effectively leverage this reagent to accelerate their discovery programs and develop novel therapeutics.

References

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-amino-2-cyclopropylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the safety and handling protocols for Methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS No: 535936-86-8). As a key building block in medicinal chemistry and drug development, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a scientifically grounded rationale for the recommended procedures.

Compound Profile and Significance

This compound is a non-proteinogenic amino acid ester derivative.[1] Its structure, featuring a reactive cyclopropyl group and an amino ester moiety, makes it a valuable synthon for introducing unique conformational constraints and metabolic stability in drug candidates.[2] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic transformations.[3]

Chemical Structure:

Hazard Identification and Risk Assessment

Based on the hazard statements for the stereoisomer (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride, the following potential hazards should be assumed[4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation. [5][6]

  • H319: Causes serious eye irritation. [5][6]

  • H335: May cause respiratory irritation. [5][6]

Toxicological Insights

The amino group, while protonated as a hydrochloride salt, can still interact with biological systems. The ester functionality introduces the potential for hydrolysis in vivo. The cyclopropyl ring, while generally stable, can in some contexts be metabolized to reactive species. Therefore, systemic effects following significant exposure cannot be entirely ruled out.

Physical and Chemical Hazards

As a solid, the primary physical hazard is the potential for dust formation and inhalation.[5] While not characterized as explosive, fine dusts of organic compounds can form explosive mixtures with air.[7] In the event of a fire, thermal decomposition may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[8][9]

The following table summarizes the key physicochemical data for this compound:

PropertyValueSource
CAS Number 535936-86-8[10][11][12]
Molecular Formula C₆H₁₂ClNO₂[11][12]
Molecular Weight 165.62 g/mol [4][11][12]
Physical Form Solid[4]
Storage Temperature Room Temperature[1][4]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. For weighing and transferring, a chemical fume hood is strongly recommended to prevent inhalation of dust particles.[13]

  • Static Control: For handling larger quantities, measures to prevent static discharge should be implemented, such as grounding of equipment.[9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[13]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.[14]

  • Body Protection: A laboratory coat is required. For larger scale operations, a chemical-resistant apron may be necessary.[13]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended.[15]

Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound:

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Don PPE prep_area Prepare work area in fume hood start->prep_area gather_mats Gather all necessary materials prep_area->gather_mats weigh Carefully weigh the compound gather_mats->weigh transfer Transfer to reaction vessel weigh->transfer dissolve Dissolve in appropriate solvent transfer->dissolve clean_spills Clean any spills immediately dissolve->clean_spills decontaminate Decontaminate glassware and surfaces clean_spills->decontaminate dispose Dispose of waste in designated containers decontaminate->dispose end Doff PPE and wash hands dispose->end

Caption: A typical workflow for the safe handling of this compound.

Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring the safety of all laboratory personnel.

Storage
  • Store in a tightly sealed, properly labeled container.[8]

  • Keep in a cool, dry, and well-ventilated area.[8]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[9][16] The hydrochloride salt will react with bases to liberate the free amine.[17]

Disposal
  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials and empty containers should be treated as hazardous waste.[18]

  • Do not allow the material to enter drains or waterways.[8]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][14]

  • In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[8][14]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][8]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8][9]

Spill Response
  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Firefighting Measures
  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][18]

  • Specific hazards: As in any fire, wear a self-contained breathing apparatus and full protective gear.[8] Thermal decomposition can produce hazardous gases.[9]

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its potential hazards, coupled with diligent adherence to the protocols outlined in this guide, will ensure a safe and productive research environment. Always consult the most recent Safety Data Sheet from your supplier and your institution's safety guidelines before commencing work.

References

A Technical Guide to the Solubility of Methyl 2-amino-2-cyclopropylacetate hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-2-cyclopropylacetate hydrochloride is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. A thorough understanding of its solubility profile across a range of solvents is paramount for its effective application in drug discovery and development, influencing everything from reaction kinetics to formulation strategies. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and detailed protocols to ascertain its solubility in various solvent systems. The subsequent sections will delve into the known physicochemical properties of the compound, the key factors governing its solubility, and a step-by-step experimental workflow for precise solubility determination.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, with solubility being a primary hurdle. For active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, solubility is a critical determinant of bioavailability, processability, and ultimately, therapeutic efficacy.[1][2] In the context of organic synthesis, the solubility of reactants dictates the choice of solvent, reaction concentration, and purification methods. For formulation scientists, understanding the solubility of a compound is fundamental to designing stable and effective dosage forms.[1] This guide, therefore, aims to provide a robust framework for approaching the solubility assessment of this compound.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting and interpreting its solubility behavior. This compound is the hydrochloride salt of an amino acid ester. The presence of the ionizable amino group and the ester functionality, combined with the non-polar cyclopropyl ring, results in a molecule with mixed polarity.

PropertyValueSource
Chemical Formula C6H12ClNO2[3][4]
Molecular Weight 165.62 g/mol [3][4]
Appearance Solid
LogP (estimated) 1.39900[5]
Boiling Point (estimated) 162°C at 760 mmHg[3][5]
Density (estimated) 1.147 g/cm³[3][5]

The hydrochloride salt form significantly influences its properties, particularly its solubility in polar solvents. As a salt, it is expected to be more polar and have a higher affinity for polar solvents compared to its free base form.[6] The estimated LogP value suggests a moderate degree of lipophilicity.

Theoretical Framework: Factors Influencing Solubility

The solubility of a compound is a complex interplay of various factors. The adage "like dissolves like" provides a fundamental, albeit simplified, guiding principle.[7][8] For this compound, the following factors are of primary importance:

  • Polarity of the Solvent: Due to its ionic nature as a hydrochloride salt, the compound is anticipated to exhibit higher solubility in polar protic solvents such as water, methanol, and ethanol. These solvents can effectively solvate the charged amine group and the chloride ion through ion-dipole interactions and hydrogen bonding.[9] In contrast, its solubility is expected to be significantly lower in non-polar aprotic solvents like hexane and toluene.

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[7][8] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

  • pH of the Solution: The pH of the aqueous medium will have a profound impact on the solubility of this compound. The amino group has a specific pKa value, and the extent of its ionization is pH-dependent. In acidic solutions, the amine will be protonated, favoring the more soluble salt form. As the pH increases towards and beyond the pKa of the amino group, the equilibrium will shift towards the less soluble free base form.[2][10]

  • Crystal Structure: The crystalline form (polymorph) of the solid can influence its solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to their lower lattice energy.[10]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available public data, an experimental approach is necessary to determine the precise solubility of this compound. The isothermal equilibrium method is a robust and widely accepted technique for this purpose.[9]

Materials and Equipment
  • This compound (high purity)

  • A range of analytical grade solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Thermostatic shaker or incubator

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing start Start weigh Weigh excess compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent vortex Vortex to suspend add_solvent->vortex equilibrate Equilibrate at constant temperature with shaking (24-72h) vortex->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate concentration hplc->calculate report Report solubility (mg/mL or mol/L) calculate->report end End report->end

References

Navigating the Stability Landscape of Methyl 2-amino-2-cyclopropylacetate Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Stable Intermediate

Methyl 2-amino-2-cyclopropylacetate hydrochloride is a crucial building block in medicinal chemistry and drug discovery, valued for its unique cyclopropyl moiety which can impart desirable conformational constraints and metabolic stability to target molecules. As with any reactive chemical intermediate, ensuring its integrity from receipt to reaction is paramount for reproducible and reliable experimental outcomes. This guide provides an in-depth exploration of the stability and optimal storage conditions for this compound, moving beyond simplistic data sheet recommendations to offer a deeper understanding of the underlying chemical principles. For researchers and drug development professionals, this knowledge is critical for mitigating the risk of using degraded material, which can lead to failed syntheses, impure products, and misleading biological data.

Pillar 1: Understanding the Inherent Chemical Stability

The stability of this compound is governed by the interplay of its functional groups: a methyl ester, a primary amine, and the cyclopropyl ring, all in the form of a hydrochloride salt. Several potential degradation pathways must be considered.

Hydrolytic Degradation: The Primary Concern

The most probable degradation pathway for this molecule is the hydrolysis of the methyl ester to form 2-amino-2-cyclopropylacetic acid.[1][2][3] This reaction can be catalyzed by both acid and base.[1][4]

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the carbonyl oxygen of the ester can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester can undergo saponification, a typically faster process involving the direct attack of a hydroxide ion on the carbonyl carbon.

Given that the compound is supplied as a hydrochloride salt, the inherent acidity could potentially contribute to slow hydrolysis if significant moisture is present.

Oxidative Degradation

While less common for this specific structure compared to molecules with more susceptible functional groups (like thiols or phenols), oxidation should not be entirely dismissed.[1][5] The primary amine could theoretically be a site for oxidation, although this would likely require strong oxidizing conditions.

Solid-State Stability and the Role of the Hydrochloride Salt

The formulation of the compound as a hydrochloride salt significantly enhances its stability compared to the free base. The protonated amine is less nucleophilic and less prone to side reactions such as self-condensation. However, hydrochloride salts are often hygroscopic, meaning they have a tendency to absorb moisture from the atmosphere.[][7][8][9] This absorbed water can then act as a reagent for hydrolytic degradation, even in the solid state.[8]

The solid-state stability of amino acids and their salts is a complex field, with factors such as crystal form (polymorphism) and the presence of impurities playing a significant role.[10][11][12] While specific data for this compound is not publicly available, the general principles of solid-state chemistry suggest that maintaining a dry environment is critical.

Pillar 2: Recommended Storage and Handling – A Self-Validating System

Based on the chemical principles outlined above, a robust storage and handling protocol is essential. The primary objective is to mitigate the risks of hydrolysis and moisture absorption.

Storage Conditions: A Data-Driven Recommendation

There is some discrepancy in supplier recommendations, with some suggesting room temperature storage and others refrigeration (4°C).[13] For long-term storage, a more conservative approach is warranted.

ParameterRecommendationRationale
Temperature 4°C Lower temperatures slow down the rate of all chemical reactions, including potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen) While oxidation is a lesser concern, storage under an inert atmosphere displaces moisture-laden air, further protecting the compound.
Container Tightly Sealed, Amber Glass Vial Prevents moisture ingress and protects from light, which can be a factor in the degradation of some organic molecules.
Dessication Store within a desiccator containing a suitable drying agent (e.g., Drierite) This is a critical step to minimize exposure to ambient humidity, especially during frequent use.

For short-term use and in-lab transit, room temperature storage is likely acceptable, provided the container is kept tightly sealed.

Handling Protocols: Minimizing Exposure
  • Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: If possible, handle the compound under a stream of inert gas or within a glove box.

  • Minimize Exposure Time: Weigh out the required amount of material quickly and promptly reseal the container.

  • Avoid Contamination: Use clean, dry spatulas and weighing vessels.

Pillar 3: Stability Assessment – Methodologies and Workflows

For critical applications, such as in GMP environments or pivotal preclinical studies, verifying the stability of the compound may be necessary. Forced degradation studies are a key tool for this purpose.[1][4][14]

Forced Degradation (Stress Testing) Workflow

This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify potential impurities.

Caption: Workflow for a forced degradation study.

Key Analytical Techniques for Stability Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for assessing purity and quantifying degradation products. A stability-indicating method is one that can separate the intact compound from all potential degradation products.[15][16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the structures of unknown degradation products by providing molecular weight information.[15][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information on any isolated degradation products.

Conclusion: A Proactive Approach to Chemical Integrity

The stability of this compound is robust under appropriate conditions, largely due to its formulation as a hydrochloride salt. However, its susceptibility to hydrolysis, exacerbated by the potential for hygroscopicity, necessitates careful storage and handling. By understanding the underlying chemical principles and implementing the recommended protocols, researchers can ensure the integrity of this valuable building block, leading to more reliable and reproducible scientific outcomes. A proactive approach to stability is a cornerstone of good laboratory practice and is essential for the successful advancement of research and development programs.

References

Methodological & Application

Synthesis of Methyl 2-amino-2-cyclopropylacetate hydrochloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and technical insights for the synthesis of Methyl 2-amino-2-cyclopropylacetate hydrochloride, a valuable non-proteinogenic amino acid derivative. This compound serves as a critical building block in medicinal chemistry and drug development, where the introduction of the cyclopropyl moiety can impart unique conformational constraints and metabolic stability to parent molecules.[1]

This document is intended for researchers, scientists, and drug development professionals. The presented methodology is grounded in established chemical principles and supported by authoritative references, ensuring a reliable and reproducible synthesis.

Introduction and Synthetic Strategy

This compound is the methyl ester hydrochloride salt of 2-amino-2-cyclopropylacetic acid. The ester and hydrochloride forms enhance the compound's solubility and stability, making it a more convenient precursor for further chemical transformations, such as peptide synthesis.

The chosen synthetic strategy is the direct esterification of the parent amino acid, 2-amino-2-cyclopropylacetic acid, using a mild and efficient method. Traditional Fischer esterification often requires harsh conditions, such as refluxing in strong acids, which can be detrimental to sensitive substrates. A superior and more contemporary approach involves the use of trimethylchlorosilane (TMSCl) in methanol. This method offers several advantages:

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature.

  • High Yields: This method is known to produce good to excellent yields for a variety of amino acids.[2]

  • Convenience: The in-situ generation of hydrochloric acid from TMSCl and methanol simplifies the procedure and avoids the handling of corrosive gaseous HCl.[2][3]

The reaction mechanism involves the activation of the carboxylic acid group by silylation, followed by nucleophilic attack by methanol. The TMSCl also serves to protect the amino group as its hydrochloride salt, preventing side reactions.

Experimental Protocol

This protocol is adapted from the general procedure for amino acid methyl ester hydrochloride synthesis developed by Li and Sha.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-2-cyclopropylacetic acid≥98%Commercially AvailableStarting material.
Trimethylchlorosilane (TMSCl)≥99%Commercially AvailableReagent grade, freshly distilled if necessary.
Methanol (MeOH)Anhydrous, ≥99.8%Commercially AvailableUse of anhydrous solvent is critical.
Diethyl etherAnhydrousCommercially AvailableFor washing the product.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Septum and needles for inert atmosphere (optional but recommended)

  • Glass funnel

  • Rotary evaporator

  • High-vacuum pump

  • Standard laboratory glassware

Safety Precautions

Trimethylchlorosilane (TMSCl) is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood.

  • Corrosive: Causes severe skin burns and eye damage.

  • Flammable: Keep away from heat, sparks, and open flames.

  • Reactive: Reacts with moisture to produce corrosive hydrogen chloride gas.

Always wear appropriate personal protective equipment (PPE), including:

  • Safety goggles and a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A flame-retardant lab coat

Ensure that an emergency eye wash station and safety shower are readily accessible.

Synthetic Procedure

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_product Final Product start Place 2-amino-2-cyclopropylacetic acid in a dry round-bottom flask. add_tmscl Slowly add trimethylchlorosilane (TMSCl) under stirring. start->add_tmscl 1.0 eq. add_meoh Add anhydrous methanol. add_tmscl->add_meoh 2.0 eq. react Stir at room temperature for 12-24 hours. add_meoh->react monitor Monitor reaction completion by TLC. react->monitor concentrate Concentrate the reaction mixture in vacuo. monitor->concentrate Upon completion precipitate Triturate with diethyl ether to precipitate the product. concentrate->precipitate filter Filter the solid product. precipitate->filter wash Wash with diethyl ether. filter->wash dry Dry under high vacuum. wash->dry product This compound dry->product

Caption: Synthetic workflow for this compound.

Step-by-Step Instructions:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-2-cyclopropylacetic acid (1.0 eq.).

  • Under a nitrogen or argon atmosphere (optional but recommended to minimize moisture), slowly add freshly distilled trimethylchlorosilane (2.0 eq.) to the flask while stirring. The addition should be done carefully as the reaction can be exothermic.

  • After the addition of TMSCl, add anhydrous methanol (approximately 10 mL per gram of amino acid). The mixture may initially be a suspension.

  • Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid. Reaction times are typically in the range of 12 to 24 hours.[2] For substrates with poor solubility, longer reaction times may be necessary.[2]

  • Upon completion of the reaction, concentrate the mixture using a rotary evaporator to remove the excess methanol and TMSCl.

  • The resulting residue is then triturated with anhydrous diethyl ether to precipitate the product as a white solid.

  • Collect the solid by vacuum filtration and wash it with several portions of anhydrous diethyl ether to remove any remaining impurities.

  • Dry the collected solid under high vacuum to afford the final product, this compound.

Characterization and Expected Results

The final product should be a white to off-white solid. The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol [1]
Appearance White to off-white solid
Purity ≥97% (by NMR or HPLC)
Storage Store at room temperature in a dry, well-sealed container.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, D₂O): The spectrum is expected to show a singlet for the methyl ester protons (around 3.8 ppm), a multiplet for the alpha-proton, and multiplets for the cyclopropyl protons.

  • ¹³C NMR (100 MHz, D₂O): The spectrum should show a signal for the ester carbonyl carbon (around 170 ppm), the methyl ester carbon (around 53 ppm), the alpha-carbon, and the carbons of the cyclopropyl ring.

  • Mass Spectrometry (ESI-MS): Calculated for [M+H]⁺ (free base, C₆H₁₁NO₂): 129.08. Found: m/z = 130.1 [M+H]⁺.

Discussion and Conclusion

The presented protocol outlines a reliable and efficient synthesis of this compound. The use of trimethylchlorosilane in methanol provides a mild and convenient alternative to harsher esterification methods. This procedure is amenable to a range of scales, making it suitable for both discovery and process chemistry applications. The resulting product is a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

References

Application and Protocol for the Chromatographic Purification of Methyl 2-amino-2-cyclopropylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Novel Building Block

Methyl 2-amino-2-cyclopropylacetate hydrochloride is a non-proteinogenic amino acid ester of significant interest in drug discovery and development. Its constrained cyclopropyl ring introduces conformational rigidity into peptide backbones, a feature that can enhance metabolic stability, receptor binding affinity, and oral bioavailability of peptide-based therapeutics. As a chiral building block, the enantiomeric purity of this compound is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

This application note provides a comprehensive guide to the purification of this compound using Hydrophilic Interaction Chromatography (HILIC). We will delve into the rationale for selecting HILIC over traditional reversed-phase chromatography for this polar molecule. Furthermore, we will present a detailed protocol for achiral purification to isolate the compound from reaction impurities, followed by a robust method for chiral separation to ensure high enantiomeric excess. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient purification strategy for this valuable synthetic intermediate.

The Challenge of Purifying Polar Molecules: Why HILIC is the Solution

Highly polar compounds like this compound are notoriously difficult to retain and separate using conventional reversed-phase high-performance liquid chromatography (RP-HPLC).[1] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Polar analytes have a low affinity for the stationary phase and tend to elute at or near the void volume, resulting in poor separation from other polar impurities. While techniques like ion-pairing can be employed to enhance retention in RP-HPLC, they can be complex to develop, may not be compatible with mass spectrometry (MS), and can lead to column contamination.[2]

Hydrophilic Interaction Chromatography (HILIC) offers an elegant solution to this challenge.[3][4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like our target compound, can partition into this aqueous layer and are retained. The elution of analytes is then achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component). This "reversed" elution order compared to RP-HPLC provides excellent retention and selectivity for polar compounds.

Part 1: Achiral Purification by Hydrophilic Interaction Chromatography (HILIC)

This protocol details the purification of crude this compound from potential polar and non-polar impurities.

Experimental Workflow: Achiral HILIC Purification

achiral_workflow cluster_prep Sample Preparation cluster_hilic HILIC System cluster_analysis Analysis & Collection prep Dissolve Crude Sample in Mobile Phase A/Organic Mix hplc HPLC System (Pump, Injector, Detector) prep->hplc Inject hilic_col HILIC Column (e.g., Amide or Silica) detector UV or ELSD/CAD Detector hilic_col->detector hplc->hilic_col fraction Fraction Collection detector->fraction analysis Purity Analysis of Fractions fraction->analysis

Caption: Workflow for the achiral purification of this compound.

Materials and Reagents
Material/ReagentGradeRecommended Supplier
This compoundCrudeN/A
Acetonitrile (ACN)HPLC or LC-MS GradeMajor chemical supplier
WaterDeionized (DI) or Milli-QIn-house or commercial
Ammonium FormateLC-MS GradeMajor chemical supplier
Formic AcidLC-MS GradeMajor chemical supplier
HILIC Column (e.g., Amide, Silica, or Zwitterionic)Analytical or PreparativeWaters, Agilent, Phenomenex, etc.
Protocol: Achiral HILIC Purification
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in deionized water. Adjust the pH to approximately 3.0 with formic acid. This volatile buffer system is ideal for subsequent analysis by mass spectrometry.[6]

    • Mobile Phase B (Organic): Use 100% acetonitrile.

  • Sample Preparation:

    • Dissolve the crude this compound in a mixture of 90% acetonitrile and 10% Mobile Phase A to a concentration of approximately 1-5 mg/mL. Ensure the sample is fully dissolved. If solubility is an issue, sonication may be used. The sample diluent should be as close as possible to the initial mobile phase composition to ensure good peak shape.

  • HPLC System and Column:

    • Column: An amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm) is a good starting point due to its excellent retention for a wide range of polar compounds. Alternatively, a bare silica or zwitterionic HILIC column can be used.[7][8]

    • Column Temperature: 30 °C.

    • Detector: A UV detector at a low wavelength (e.g., 205-220 nm) can be used. For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended for more universal detection.[8]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min for an analytical column (e.g., 2.1 mm ID). This will need to be scaled for preparative chromatography.

    • Injection Volume: 1-5 µL.

    • Gradient Program:

      • Start with a high percentage of organic solvent to ensure retention of the polar analyte.

      • A typical gradient would be:

        • 0-1 min: 95% B

        • 1-10 min: Gradient from 95% B to 70% B

        • 10-12 min: Hold at 70% B

        • 12.1-15 min: Return to 95% B and re-equilibrate.

    • The gradient can be optimized based on the separation of the target compound from its impurities.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak of interest.

    • Analyze the purity of the collected fractions by re-injecting a small aliquot onto the same HILIC system.

    • Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation followed by high vacuum) to obtain the purified this compound.

Part 2: Chiral Separation of Methyl 2-amino-2-cyclopropylacetate Enantiomers

For applications in drug development, ensuring the enantiomeric purity of a chiral building block is non-negotiable. This section provides a protocol for the chiral separation of the enantiomers of Methyl 2-amino-2-cyclopropylacetate. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the enantioseparation of amino acid derivatives.[9][10][11]

Experimental Workflow: Chiral Separation

chiral_workflow cluster_prep Sample Preparation cluster_chiral_hplc Chiral HPLC System cluster_analysis Analysis & Quantification prep Dissolve Purified Racemic Sample in Mobile Phase hplc HPLC System (Pump, Injector, Detector) prep->hplc Inject chiral_col Chiral Stationary Phase (e.g., Amylose or Cellulose-based) detector UV Detector chiral_col->detector hplc->chiral_col integration Peak Integration & Enantiomeric Excess (%ee) Calculation detector->integration

Caption: Workflow for the chiral separation and analysis of Methyl 2-amino-2-cyclopropylacetate enantiomers.

Materials and Reagents
Material/ReagentGradeRecommended Supplier
Purified this compoundRacemic or EnantioenrichedFrom achiral purification
Hexane or HeptaneHPLC GradeMajor chemical supplier
2-Propanol (IPA) or Ethanol (EtOH)HPLC GradeMajor chemical supplier
Trifluoroacetic Acid (TFA) or Diethylamine (DEA)HPLC GradeMajor chemical supplier
Chiral Column (e.g., Amylose or Cellulose-based)AnalyticalDaicel, Phenomenex, etc.
Protocol: Chiral Separation
  • Mobile Phase Preparation:

    • Chiral separations on polysaccharide-based CSPs are often performed in normal-phase or polar organic modes.

    • Normal Phase: A typical mobile phase would be a mixture of hexane (or heptane) and an alcohol like 2-propanol (IPA) or ethanol (EtOH). A common starting point is 90:10 (v/v) Hexane:IPA.

    • Additives: Small amounts of an acidic or basic additive can improve peak shape and resolution. For an amine-containing compound, a basic additive like diethylamine (DEA) at 0.1% might be beneficial. For the hydrochloride salt, an acidic additive like trifluoroacetic acid (TFA) at 0.1% may be necessary to ensure good chromatography.

  • Sample Preparation:

    • Dissolve the purified this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System and Column:

    • Column: A polysaccharide-based CSP, such as an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak® IA) or a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel® OD-H), is highly recommended for amino acid esters.[9][10]

    • Column Temperature: 25 °C.

    • Detector: UV detector at a suitable wavelength (e.g., 210 nm).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for a standard analytical column (e.g., 4.6 mm ID).

    • Injection Volume: 5-10 µL.

    • Isocratic Elution:

      • Start with an isocratic mobile phase of 90:10 (v/v) Hexane:IPA with 0.1% of an appropriate additive (TFA or DEA).

      • The ratio of hexane to alcohol can be adjusted to optimize the resolution and retention time. Increasing the alcohol content will generally decrease retention time.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Troubleshooting and Method Optimization

IssuePotential CauseSuggested Solution
Poor retention in HILIC Mobile phase is too polar (too much water).Decrease the initial percentage of the aqueous mobile phase (A). Ensure the sample is dissolved in a solvent with a high organic content.
Poor peak shape in HILIC Sample solvent mismatch; secondary interactions.Dissolve the sample in the initial mobile phase. Adjust the pH or buffer concentration of the aqueous mobile phase.
No separation of enantiomers Incorrect chiral stationary phase or mobile phase.Screen different polysaccharide-based CSPs. Optimize the mobile phase composition (alkane/alcohol ratio) and the type and concentration of the additive (TFA, DEA).
Co-elution of impurities Insufficient resolution in the achiral method.Optimize the gradient in the HILIC method. Try a different HILIC stationary phase (e.g., silica or zwitterionic) for alternative selectivity.

Conclusion

The purification of this compound presents a common challenge in modern pharmaceutical development: the efficient isolation of a polar, chiral molecule. This application note has demonstrated that a strategic chromatographic approach can effectively address this challenge. By leveraging the principles of Hydrophilic Interaction Chromatography, a robust method for the achiral purification of the target compound can be developed, yielding material of high chemical purity. Subsequently, the use of polysaccharide-based chiral stationary phases provides a reliable means for the enantioseparation of this critical building block, ensuring the requisite enantiomeric purity for its intended applications in drug discovery. The protocols and guidelines presented herein offer a solid foundation for researchers to successfully purify this and other similar polar molecules, thereby accelerating the development of novel therapeutics.

References

Application Notes and Protocols for the Incorporation of Methyl 2-Amino-2-Cyclopropylacetate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Conformational Constraint in Peptide Design

The introduction of non-natural amino acids into peptide sequences is a powerful strategy for modulating their structure, function, and therapeutic potential.[1][2][3] Among these, conformationally constrained amino acids are of particular interest as they can enforce specific secondary structures, such as β-turns or helical motifs, which can lead to enhanced receptor affinity, selectivity, and metabolic stability.[4] The cyclopropyl group, with its rigid, three-membered ring structure, serves as an excellent tool for inducing such constraints.

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Methyl 2-amino-2-cyclopropylacetate, a cyclopropyl-glycine derivative, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). As an α,α-disubstituted amino acid, this building block presents significant steric hindrance, necessitating optimized protocols to achieve efficient and high-fidelity synthesis.[5][6][7] We will address the requisite pre-synthesis modification of the commercially available hydrochloride salt, detail robust coupling strategies, and provide solutions for potential challenges, such as incomplete couplings and common side reactions.

Part 1: Pre-Synthesis Preparation of the Fmoc-Protected Building Block

The commercially available "Methyl 2-amino-2-cyclopropylacetate hydrochloride" cannot be directly used in standard Fmoc-SPPS.[8][9][10][11] The synthesis workflow requires an N-terminally protected amino acid with a free carboxylic acid for activation and coupling. Therefore, two essential pre-synthesis modifications are necessary: Nα-Fmoc protection and saponification of the methyl ester.

Protocol 1.1: N-α-Fmoc Protection

This protocol describes the protection of the primary amine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 1.1 equivalents of Fmoc-OSu in dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude Fmoc-protected amino acid methyl ester.

  • Purify the product by flash chromatography on silica gel.

Protocol 1.2: Saponification of the Methyl Ester

Standard ester hydrolysis with strong bases like NaOH or LiOH can prematurely cleave the base-labile Fmoc group.[6] Therefore, a milder, orthogonal method is required. The following protocol, adapted from methods developed for sensitive substrates, utilizes calcium(II) iodide to protect the Fmoc group during saponification.[6]

Materials:

  • Fmoc-2-amino-2-cyclopropylacetate methyl ester (from Protocol 1.1)

  • Calcium(II) iodide (CaI₂)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the Fmoc-protected amino acid methyl ester in THF.

  • Add 2.0 equivalents of CaI₂ to the solution and stir for 10 minutes at room temperature.

  • Add a solution of 1.5 equivalents of LiOH in water.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 1 M HCl until the pH is acidic (pH ~2-3).

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate to yield the final product: Fmoc-2-amino-2-cyclopropylacetic acid .

G cluster_prep Pre-Synthesis Workflow start Methyl 2-amino-2-cyclopropylacetate Hydrochloride fmoc_protection Nα-Fmoc Protection (Fmoc-OSu, NaHCO₃) start->fmoc_protection Step 1 saponification Methyl Ester Saponification (LiOH, CaI₂) fmoc_protection->saponification Step 2 final_product Fmoc-2-amino-2-cyclopropylacetic acid (SPPS-Ready Building Block) saponification->final_product Step 3

Caption: Workflow for preparing the SPPS-ready amino acid.

Part 2: Core Protocols for SPPS Incorporation

The primary challenge in incorporating Fmoc-2-amino-2-cyclopropylacetic acid is overcoming the steric hindrance at the α-carbon. This requires more robust coupling conditions than those used for standard proteinogenic amino acids.

Key Considerations Before Synthesis:
  • Resin Choice: To minimize the risk of diketopiperazine formation, especially if the cyclopropyl amino acid is one of the first two residues to be coupled, the use of a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[12]

  • Coupling Reagents: High-reactivity coupling reagents are essential for achieving high coupling efficiency. Uronium/aminium salts or phosphonium salts are preferred over standard carbodiimides.[3][13]

  • Double Coupling: It is prudent to assume that a single coupling may be insufficient. A double coupling strategy should be employed as the default protocol for this residue.

  • Microwave Assistance: Microwave-assisted SPPS can significantly accelerate and improve the efficiency of coupling sterically hindered residues by overcoming activation energy barriers and reducing peptide chain aggregation.[14]

Table 1: Recommended Coupling Reagent Combinations
Coupling ReagentActivator BaseAdditiveKey Advantages
HATU DIPEA or Collidine-High reactivity, very effective for hindered couplings.
HBTU/HCTU DIPEA or CollidineHOBt/6-Cl-HOBtRobust, reliable, and widely used aminium salts.
PyAOP DIPEA or Collidine-Phosphonium salt, excellent for hindered and N-methyl amino acids.
COMU DIPEA or Collidine-High reactivity similar to HATU, with non-explosive byproducts.[13]
Protocol 2.1: Standard Fmoc Deprotection

Materials:

  • Peptide-resin

  • 20% Piperidine in DMF (v/v)

  • DMF (Peptide synthesis grade)

Procedure:

  • Wash the peptide-resin with DMF (3x).

  • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

  • Treat the resin again with 20% piperidine in DMF for 10 minutes. Drain.

  • Wash the peptide-resin thoroughly with DMF (5-7x) to remove all traces of piperidine and the fulvene adduct.[15]

Protocol 2.2: Optimized Coupling of Fmoc-2-amino-2-cyclopropylacetic acid (Double Coupling)

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-2-amino-2-cyclopropylacetic acid

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • DMF or NMP (Peptide synthesis grade)

Procedure:

  • Pre-activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-2-amino-2-cyclopropylacetic acid and 2.9-4.9 equivalents of HATU in DMF. Add 6-10 equivalents of DIPEA. Allow the mixture to pre-activate for 5-10 minutes.

  • First Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5x).

  • Second Coupling (Repeat): Prepare a fresh solution of activated Fmoc-2-amino-2-cyclopropylacetic acid as in step 1.

  • Add the fresh solution to the resin and agitate for another 1-2 hours.

  • Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

  • Monitoring: It is highly advisable to perform a Kaiser test or other qualitative test for free amines after the first and second coupling to assess completion.

Protocol 2.3: Microwave-Assisted Coupling

Procedure:

  • Add 3-5 equivalents of Fmoc-2-amino-2-cyclopropylacetic acid, 2.9-4.9 equivalents of HATU, and 6-10 equivalents of DIPEA to the deprotected peptide-resin in a microwave-compatible reaction vessel.

  • Add sufficient DMF or NMP to swell the resin.

  • Perform the coupling in a microwave peptide synthesizer at a set temperature (e.g., 75°C) for 5-15 minutes.

  • Drain and wash the resin with DMF.

  • A second microwave-assisted coupling is recommended to ensure maximum incorporation.

G cluster_spps SPPS Cycle for Hindered Amino Acid cluster_coupling Double Coupling Protocol cluster_coupling2 start_cycle Start Cycle: Deprotected Peptide-Resin preactivate1 Pre-activate AA + HATU/DIPEA start_cycle->preactivate1 couple1 1st Coupling (1-2 hours) preactivate1->couple1 wash1 Wash (DMF) couple1->wash1 preactivate2 Pre-activate fresh AA + HATU/DIPEA wash1->preactivate2 couple2 2nd Coupling (1-2 hours) preactivate2->couple2 wash2 Wash (DMF/DCM) couple2->wash2 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotection Ready for next cycle deprotection->start_cycle Start Next Cycle

Caption: SPPS cycle featuring a double coupling strategy.

Part 3: Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all acid-labile side-chain protecting groups must be removed. The cyclopropyl group is stable under standard TFA cleavage conditions.

Protocol 3.1: Global Cleavage and Deprotection

Materials:

  • Dry peptide-resin

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

Cleavage Cocktail (Reagent R):

  • 95% TFA

  • 2.5% Water

  • 2.5% TIS

Note: If the peptide contains tryptophan, adding 2.5% 1,2-ethanedithiol (EDT) is recommended to prevent tryptophan alkylation.[10][16][17]

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Incubate at room temperature with occasional swirling for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether (approx. 10x the volume of TFA).

  • Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The crude peptide can then be purified by reverse-phase HPLC.

References

Application Notes & Protocols: Efficient Coupling of Methyl 2-amino-2-cyclopropylacetate hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Incorporating Sterically Demanding Amino Acids

The successful synthesis of complex peptides and peptidomimetics often hinges on the incorporation of non-natural or sterically hindered amino acids. Methyl 2-amino-2-cyclopropylacetate hydrochloride, an α,α-disubstituted amino acid derivative, presents a unique synthetic challenge. Its cyclopropyl group, directly attached to the α-carbon, imposes significant steric bulk that obstructs the straightforward formation of a peptide bond.[1][2]

Standard coupling reagents, such as carbodiimides like DCC or DIC, often prove inefficient for such demanding couplings, leading to low yields, slow reaction rates, and an increased risk of side reactions, including racemization.[2][3] This guide provides a detailed analysis of advanced coupling reagents and optimized protocols designed to overcome the steric hindrance associated with this compound, ensuring high-yield, high-purity peptide synthesis for researchers and drug development professionals.

The Rationale for High-Reactivity Coupling Reagents

To overcome the physical barrier imposed by the cyclopropyl moiety, a more potent activation of the incoming carboxyl group is required. This is achieved by using modern, high-reactivity coupling reagents, which are broadly classified as uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP).[4]

These reagents function by converting the carboxylic acid into a highly reactive ester intermediate in situ. Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are particularly effective.[1][3][5]

  • HOAt-based reagents (e.g., HATU): The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and making these reagents more efficient than their HOBt-based counterparts (like HBTU).[3][4][6]

  • Oxyma-based reagents (e.g., COMU): These reagents are prized for their high reactivity, excellent safety profile (avoiding the explosive potential of benzotriazoles), and the generation of water-soluble byproducts, which simplifies purification.[5][7][8][9]

Comparative Analysis of Recommended Coupling Reagents

Selecting the optimal reagent requires a balance of reactivity, safety, cost, and the specific context of the synthesis (solution-phase vs. solid-phase). The table below summarizes the key characteristics of the most effective reagents for coupling sterically hindered amino acids like Methyl 2-amino-2-cyclopropylacetate.

ReagentFull NameClassKey AdvantagesPotential Issues
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium/Aminium SaltExtremely high reactivity, fast kinetics, low racemization.[3][10][11][12] Proven effective for hindered couplings.[3][13]Can cause guanidinylation of the N-terminus if used in excess.[3][10] Benzotriazole core is potentially explosive.
COMU 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphateUronium SaltReactivity comparable or superior to HATU.[5][7][14] Non-explosive, reduced allergenic potential, and water-soluble byproducts.[8][9]Limited stability in some organic solvents over long periods.[5]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltHigh efficiency, does not cause guanidinylation side reactions.[4][10] Safer byproducts than the original BOP reagent.[15]Generally less efficient than HATU for the most difficult, sterically hindered couplings.[13]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium/Aminium SaltMore reactive than HBTU due to the electron-withdrawing chloro group. Good compromise between reactivity and cost.[5]Can cause guanidinylation. Less potent than HATU for severely hindered couplings.

Detailed Experimental Protocols

For successful incorporation of this compound, pre-activation and careful control of stoichiometry are critical. The hydrochloride salt must be neutralized in situ by a non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is commonly used, typically at a slightly higher molar ratio to neutralize both the amino acid salt and the acid generated during activation.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving the highest coupling efficiency, especially in difficult cases.

HATU_Workflow cluster_prep Vessel 1: Activation cluster_amine Vessel 2: Amine Prep A 1. Fmoc-AA-OH (1.0 eq) B 2. HATU (0.95 eq) C 3. Anhydrous DMF D 4. DIPEA (2.0 eq) Mix Combine & Stir (Pre-activate 1-2 min) D->Mix Transfer E 1. Methyl 2-amino-2- cyclopropylacetate HCl (1.1 eq) F 2. Anhydrous DMF F->Mix Transfer React Add Amine Solution React 2-4h @ RT Mix->React Workup Aqueous Workup & Purification React->Workup

Materials:

  • N-terminally protected amino acid (e.g., Fmoc-AA-OH): 1.0 eq

  • HATU: 0.95 - 1.0 eq

  • This compound: 1.1 - 1.2 eq

  • DIPEA: 2.5 - 3.0 eq

  • Anhydrous Solvent (DMF or NMP)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid and HATU in anhydrous DMF.

  • Add DIPEA to the mixture and stir for 1-2 minutes to allow for pre-activation. This step is crucial for forming the highly reactive OAt-ester.[3]

  • In a separate vessel, dissolve this compound in a small amount of anhydrous DMF. Add the remaining portion of DIPEA to this solution to neutralize the hydrochloride and free the amine.

  • Add the free amine solution to the activated carboxylic acid mixture.

  • Allow the reaction to proceed at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended or the temperature slightly elevated (e.g., to 40°C).

  • Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, proceed with a standard aqueous workup to remove water-soluble byproducts like tetramethylurea and excess base.

  • Purify the resulting dipeptide using column chromatography.

Rationale: Using slightly less than one equivalent of HATU can help prevent the potential side reaction of guanidinylating any unreacted free amine.[3] The excess of the sterically hindered amine component helps to drive the reaction to completion.

Protocol 2: COMU-Mediated Coupling

This protocol offers a safer, highly efficient alternative to HATU, with the added benefit of easier purification due to water-soluble byproducts.

Materials:

  • N-terminally protected amino acid (e.g., Fmoc-AA-OH): 1.0 eq

  • COMU: 1.0 - 1.1 eq

  • This compound: 1.1 - 1.2 eq

  • DIPEA: 2.0 - 2.5 eq

  • Anhydrous Solvent (DMF or NMP)

Procedure:

  • Under an inert atmosphere, combine the N-protected amino acid, COMU, and this compound in a single reaction vessel with anhydrous DMF.

  • Add the full quantity of DIPEA to the mixture in one portion. The solution may change color, which can serve as a visual indicator that the reaction has initiated.[7]

  • Stir the reaction at room temperature for 1-3 hours. COMU often exhibits faster kinetics than even HATU.[7]

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, perform an aqueous workup. The morpholino-based byproducts of COMU are highly water-soluble, simplifying their removal compared to the byproducts of HBTU or PyBOP.[7][9]

  • Purify the product via column chromatography.

Rationale: COMU exists in the more reactive uronium salt form and performs extremely well with only one equivalent of base relative to the amine, though a second equivalent is needed to neutralize the hydrochloride starting material.[5][10] Its high solubility and the water solubility of its byproducts make it an excellent choice for both solution-phase and solid-phase synthesis.[9]

Mechanistic Insight: Activation by HATU

Understanding the activation mechanism highlights the efficacy of modern coupling reagents.

// Nodes Carboxylate [label="R-COO⁻\n(from Fmoc-AA-OH + Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HATU [label="HATU Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActiveEster [label="Highly Reactive\nOAt-Active Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="H₂N-R'\n(Free Amine)", fillcolor="#FBBC05", fontcolor="#202124"]; Peptide [label="Peptide Bond\n(R-CO-NH-R')", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; TMU [label="Tetramethylurea\n(Byproduct)", shape=note, fillcolor="#F1F3F4", fontcolor="#5F6368"];

// Edges Carboxylate -> ActiveEster [label="Attacks HATU"]; HATU -> ActiveEster [style=invis]; ActiveEster -> Peptide [label="Nucleophilic Attack"]; Amine -> Peptide; ActiveEster -> TMU [label="Releases", style=dashed]; } .enddot Caption: Simplified mechanism of carboxylic acid activation by HATU.

In the presence of a base like DIPEA, the carboxylic acid is deprotonated to form a carboxylate anion. This anion attacks the HATU reagent, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea.[16][17] The sterically hindered amine (Methyl 2-amino-2-cyclopropylacetate) can then attack this activated ester to form the desired peptide bond.[16]

Conclusion

The successful incorporation of this compound into peptide chains is readily achievable with the appropriate selection of modern, high-activity coupling reagents. For maximum efficiency in the most challenging cases, HATU remains a gold standard. For a combination of high reactivity, an improved safety profile, and simplified workup, COMU presents a compelling and superior alternative. By employing the optimized protocols detailed in this guide, researchers can effectively overcome the steric challenges posed by this valuable non-natural amino acid, facilitating the development of novel peptides and peptidomimetics.

References

Application Notes and Protocols: Strategic N-Protection of Methyl 2-amino-2-cyclopropylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Value of a Constrained Scaffold

Methyl 2-amino-2-cyclopropylacetate hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The presence of the cyclopropyl ring introduces conformational rigidity into molecular scaffolds, a property that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles.[1][2] The primary amine and the methyl ester functionalities provide versatile handles for further synthetic transformations, such as amide bond formation in peptide synthesis or the construction of more complex heterocyclic systems.[3][4][5]

However, the nucleophilic nature of the α-amino group necessitates the use of protecting groups to prevent undesired side reactions during synthesis.[6][7][8] This guide provides a detailed overview of common and effective N-protecting group strategies for Methyl 2-amino-2-cyclopropylacetate, with a focus on the practical application of tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups. The protocols herein are designed to be robust and reproducible, providing researchers with the tools to strategically incorporate this unique amino acid into their synthetic endeavors.

Core Principle: Orthogonal Protection

In multi-step synthesis, particularly in peptide chemistry, the concept of orthogonal protection is paramount. This strategy allows for the selective removal of one protecting group in the presence of others, enabling precise control over the synthetic sequence.[6][7][9][10] The three protecting groups discussed in this guide—Boc, Cbz, and Fmoc—form an orthogonal set, as their deprotection conditions are mutually exclusive.

Diagram: Orthogonal Protecting Group Strategy

Orthogonal_Strategy cluster_protection Protection cluster_deprotection Deprotection Start Methyl 2-amino-2-cyclopropylacetate Hydrochloride Boc Boc Protection Start->Boc Boc₂O, Base Cbz Cbz Protection Start->Cbz Cbz-Cl, Base Fmoc Fmoc Protection Start->Fmoc Fmoc-OSu, Base Boc_Deprotection Acidic Conditions (e.g., TFA, HCl) Boc->Boc_Deprotection Cleavage Cbz_Deprotection Hydrogenolysis (e.g., H₂, Pd/C) Cbz->Cbz_Deprotection Cleavage Fmoc_Deprotection Basic Conditions (e.g., Piperidine) Fmoc->Fmoc_Deprotection Cleavage Boc_Deprotection->Cbz Orthogonal Boc_Deprotection->Fmoc Orthogonal Cbz_Deprotection->Boc Orthogonal Cbz_Deprotection->Fmoc Orthogonal Fmoc_Deprotection->Boc Orthogonal Fmoc_Deprotection->Cbz Orthogonal caption Orthogonal Protection Scheme

Caption: An overview of the orthogonal protection and deprotection strategies for the amino group.

I. The Boc Group: A Workhorse for Acid-Labile Protection

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its ease of introduction and its stability to a broad range of reaction conditions, except for strong acids.[11][12][13] This acid lability allows for its selective removal in the presence of Cbz and Fmoc groups.

Protocol 1: N-Boc Protection of Methyl 2-amino-2-cyclopropylacetate

This protocol details the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization: Dissolve this compound (1.0 eq) in a mixture of DCM (or THF) and water (1:1 v/v). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add sodium bicarbonate (1.1 eq) or triethylamine (1.1 eq) to neutralize the hydrochloride salt. Stir for 15-20 minutes at 0 °C. The use of a bicarbonate solution will result in a biphasic mixture.

  • Boc Anhydride Addition: To the vigorously stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same organic solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • If a biphasic system was used, separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with 1 M HCl (2 x 20 mL) to remove any unreacted amine, followed by saturated sodium bicarbonate solution (2 x 20 mL) to remove any acidic impurities, and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: Deprotection of N-Boc-Methyl 2-amino-2-cyclopropylacetate

The Boc group is typically removed under acidic conditions.[11][14][15]

Materials:

  • N-Boc-Methyl 2-amino-2-cyclopropylacetate

  • Trifluoroacetic acid (TFA) or 4 M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolution: Dissolve the N-Boc protected amino ester (1.0 eq) in DCM.

  • Acid Addition: Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4 M HCl in dioxane (2-3 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture for 1-3 hours. Monitor the deprotection by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Dissolve the residue in a minimal amount of water and carefully neutralize with saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amino ester.

II. The Cbz Group: Versatility through Hydrogenolysis

The Carboxybenzyl (Cbz or Z) group is another cornerstone of amine protection, particularly in peptide synthesis.[9][16][17] It is stable to acidic and basic conditions but can be selectively cleaved by catalytic hydrogenolysis, providing an orthogonal deprotection strategy to Boc and Fmoc.[16][17][18]

Protocol 3: N-Cbz Protection of Methyl 2-amino-2-cyclopropylacetate

This protocol outlines the protection of the primary amine using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or THF

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolution and Neutralization: Dissolve the amino ester hydrochloride (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.

  • Cbz-Cl Addition: While vigorously stirring the solution, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[16]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[16]

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[16]

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz protected amino ester.

Protocol 4: Deprotection of N-Cbz-Methyl 2-amino-2-cyclopropylacetate

The Cbz group is efficiently removed by catalytic hydrogenolysis.

Materials:

  • N-Cbz-Methyl 2-amino-2-cyclopropylacetate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[16]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amino ester.

III. The Fmoc Group: Base-Labile Protection for Solid-Phase Synthesis

The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, making it exceptionally useful in solid-phase peptide synthesis (SPPS) where acid-labile resins are often employed.[19][20] Its removal under mild basic conditions, typically with piperidine, ensures orthogonality with both Boc and Cbz groups.

Protocol 5: N-Fmoc Protection of Methyl 2-amino-2-cyclopropylacetate

This protocol describes the N-Fmoc protection using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile or Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

Procedure:

  • Dissolution and Neutralization: Suspend the amino ester hydrochloride (1.0 eq) in a mixture of acetonitrile (or dioxane) and water (1:1 v/v). Add sodium bicarbonate (2.2 eq) and stir until the solid dissolves.

  • Fmoc-OSu Addition: Add a solution of Fmoc-OSu (1.05 eq) in acetonitrile (or dioxane) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction by TLC.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

  • Washing: Wash the combined organic layers with 1 M HCl and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 6: Deprotection of N-Fmoc-Methyl 2-amino-2-cyclopropylacetate

The Fmoc group is readily cleaved by treatment with a secondary amine base.

Materials:

  • N-Fmoc-Methyl 2-amino-2-cyclopropylacetate

  • Piperidine

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the N-Fmoc protected amino ester (1.0 eq) in DMF or DCM.

  • Piperidine Addition: Add a solution of 20% piperidine in DMF (v/v) to the reaction mixture.

  • Reaction: Stir at room temperature for 10-30 minutes. The deprotection is often rapid.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the piperidine and solvent.

    • The resulting crude product can be used directly in the next step or purified by column chromatography.

Data Summary: Comparison of Protecting Groups

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStabilityOrthogonal To
tert-ButoxycarbonylBoc(Boc)₂OStrong Acid (TFA, HCl)Base, HydrogenolysisCbz, Fmoc
CarboxybenzylCbz, ZCbz-ClCatalytic Hydrogenolysis (H₂, Pd/C)Acid, BaseBoc, Fmoc
9-FluorenylmethoxycarbonylFmocFmoc-OSu, Fmoc-ClSecondary Amine Base (Piperidine)Acid, HydrogenolysisBoc, Cbz

Diagram: Workflow for N-Protection

N_Protection_Workflow Start Start: Methyl 2-amino-2-cyclopropylacetate HCl Neutralization Step 1: Neutralization (e.g., NaHCO₃ or TEA) Start->Neutralization Protection Step 2: Add Protecting Group Reagent ((Boc)₂O, Cbz-Cl, or Fmoc-OSu) Neutralization->Protection Reaction Step 3: Reaction (Stir at RT) Protection->Reaction Workup Step 4: Aqueous Work-up and Extraction Reaction->Workup Purification Step 5: Drying and Concentration (Optional: Chromatography) Workup->Purification End End: N-Protected Product Purification->End caption General Workflow for N-Protection

Caption: A generalized experimental workflow for the N-protection of Methyl 2-amino-2-cyclopropylacetate.

Conclusion

The choice of a protecting group for this compound is dictated by the overall synthetic strategy, particularly the reaction conditions planned for subsequent steps. The Boc, Cbz, and Fmoc groups offer a versatile and orthogonal toolkit for the modern synthetic chemist. By understanding the principles behind their application and removal, and by following robust protocols, researchers can confidently incorporate this valuable cyclopropyl-containing building block into a wide array of complex molecules, advancing the frontiers of drug discovery and development.

References

applications of "Methyl 2-amino-2-cyclopropylacetate hydrochloride" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Methyl 2-amino-2-cyclopropylacetate hydrochloride

A Senior Application Scientist's Guide to a Versatile Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of contemporary drug discovery, the cyclopropyl group has emerged as a privileged structural motif.[1] Its incorporation into drug candidates is a deliberate strategy to address multiple challenges encountered during lead optimization.[2][3] Unlike flexible aliphatic chains, the three-membered ring of cyclopropane imparts significant conformational rigidity. This rigidity can lock a molecule into its bioactive conformation, enhancing binding potency and selectivity for its biological target.[4]

Furthermore, the unique electronic properties of the cyclopropyl ring, such as shorter, stronger C-H bonds and enhanced p-character in its C-C bonds, contribute to increased metabolic stability.[1][2][5] The group is less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can extend a drug's in vivo half-life and improve its pharmacokinetic profile.[4][5] For these reasons, cyclopropane derivatives are increasingly utilized as indispensable building blocks, and this compound, a non-proteinogenic amino acid derivative, stands out as a particularly valuable reagent.[4][6] This guide explores its application, focusing on its role in the synthesis of potent antiviral agents and providing detailed protocols for its use.

Core Application: A Key Building Block for Hepatitis C Virus (HCV) Protease Inhibitors

A prominent application of cyclopropyl-containing amino acids is in the development of Direct-Acting Antivirals (DAAs) for the treatment of Hepatitis C. Specifically, they are integral components of NS3/4A protease inhibitors. The HCV NS3/4A serine protease is an enzyme essential for viral replication, responsible for cleaving the viral polyprotein into mature, functional proteins.[7] Inhibiting this enzyme effectively halts the viral life cycle.

This compound serves as a crucial precursor for constructing the complex architecture of these inhibitors. One of the most notable examples is Grazoprevir , a potent, second-generation HCV NS3/4A protease inhibitor used in combination therapies.[7][8]

Synthetic Utility in Grazoprevir and Related Macrocycles:

The structure of Grazoprevir features a complex macrocyclic peptide-like scaffold.[7][9] The inclusion of non-natural amino acids like the cyclopropylglycine moiety is critical for achieving high potency and a desirable resistance profile. The cyclopropyl group in this context serves several functions:

  • Conformational Constraint: It helps to pre-organize the macrocyclic structure into a conformation that binds tightly to the enzyme's active site.

  • Metabolic Stability: It acts as a metabolically robust isostere for other alkyl groups that would be more prone to oxidation.[5]

  • Optimized Interactions: The rigid structure provides a precise vector for other functional groups, optimizing interactions with amino acid residues within the protease's binding pocket.

The synthesis of such complex molecules involves the sequential coupling of various building blocks.[10][11] this compound provides the core α-amino acid structure, ready for incorporation into the peptide backbone through standard amide bond formation reactions.

Broader Applications in Antiviral Drug Discovery

The utility of cyclopropyl-containing building blocks extends beyond HCV inhibitors. The favorable properties imparted by the cyclopropyl ring have been exploited in the design of various antiviral agents. Research has demonstrated the synthesis of novel cyclopropyl nucleoside analogues with activity against a range of viruses, including HIV-1, HBV, and Herpesviridae.[12][13][14] Although some specific synthesized compounds did not show significant activity, the cyclopropyl scaffold remains an area of active investigation for generating new antiviral diversity.[15]

This compound can serve as a versatile starting material or intermediate in these synthetic endeavors, particularly for compounds where an amino acid-like side chain is desired to interact with viral enzymes or host-cell factors.

Physicochemical and Structural Properties

A summary of the key properties for this compound is provided below for easy reference.

PropertyValueSource(s)
CAS Number 535936-86-8[16][17]
Molecular Formula C₆H₁₂ClNO₂[6][17]
Molecular Weight 165.62 g/mol [6][17]
Synonyms Methyl amino(cyclopropyl)acetate hydrochloride, Cyclopropaneacetic acid, α-amino-, methyl ester, hydrochloride[16]
Classification Glycine Derivative, Amino Acid Derivative[6]

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a fundamental transformation involving this compound: amide bond formation.

Protocol 1: General Amide Coupling with a Carboxylic Acid

This protocol describes the coupling of this compound with a generic carboxylic acid (R-COOH) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). This method is widely applicable in medicinal chemistry for building peptide-like structures.[18][19]

Causality Behind Experimental Choices:

  • Base (DIPEA): The starting material is a hydrochloride salt. An organic base, such as Diisopropylethylamine (DIPEA), is required to neutralize the salt and liberate the free amine, which is the active nucleophile for the coupling reaction.

  • Coupling Reagents (EDC/HOBt): Direct reaction between a carboxylic acid and an amine is typically very slow. EDC is a carbodiimide that activates the carboxyl group of R-COOH, making it highly susceptible to nucleophilic attack. HOBt is used as an additive to form an active ester intermediate, which suppresses side reactions and, crucially, minimizes racemization at the chiral center of the amino acid.

  • Solvent (DMF/DCM): Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are chosen to dissolve the reagents and facilitate the reaction without interfering with the active intermediates.

G cluster_materials Starting Materials cluster_process Reaction & Workup cluster_product Final Product A Methyl 2-amino-2-cyclopropylacetate HCl F 1. Dissolve & Neutralize Amine HCl with DIPEA A->F B Carboxylic Acid (R-COOH) G 2. Add Carboxylic Acid, EDC, and HOBt B->G C EDC / HOBt C->G D DIPEA (Base) D->F E Anhydrous Solvent (DMF) E->F F->G H 3. Stir at RT (Monitor by TLC/LC-MS) G->H I 4. Aqueous Workup (e.g., H2O, NaHCO3, Brine) H->I J 5. Dry Organic Layer (e.g., Na2SO4) & Concentrate I->J K Purification (Column Chromatography) J->K L Coupled Amide Product K->L

Caption: Workflow for Amide Coupling Protocol.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq). Dissolve it in a suitable anhydrous solvent (e.g., DMF or DCM, approx. 0.1-0.5 M concentration).

  • Amine Addition: Add this compound (1.1 eq) to the flask.

  • Neutralization: Add DIPEA (2.5 eq) dropwise to the suspension while stirring. The mixture should become a clear solution as the free amine is formed. Stir for 10-15 minutes at room temperature.

  • Activator Addition: Add HOBt (1.2 eq) to the solution.

  • Coupling Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC hydrochloride (1.2 eq) in portions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine. This removes unreacted reagents, the urea byproduct, and the HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

G cluster_input Structural Feature cluster_properties Physicochemical Contributions cluster_outcomes Medicinal Chemistry Outcomes A Cyclopropyl Group (in Methyl 2-amino-2-cyclopropylacetate) B Conformational Rigidity A:f1->B Imparts C Metabolic Stability A:f1->C Confers D Enhanced Potency B->D E Reduced Off-Target Effects B->E F Improved Pharmacokinetics (Longer Half-Life) C->F

Caption: Role of the Cyclopropyl Moiety in Drug Design.

References

Application Notes & Protocols: Methyl 2-amino-2-cyclopropylacetate hydrochloride as a Constrained Amino Acid in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and peptide chemistry, the pursuit of molecules with enhanced therapeutic profiles is paramount. Non-canonical amino acids (ncAAs) have become indispensable tools for optimizing peptide-based drug candidates by improving their stability, target affinity, and pharmacokinetic properties.[1][2] This guide provides a detailed exploration of Methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS 535936-86-8), a unique constrained amino acid.[3][4] We delve into the underlying scientific principles that make the cyclopropyl moiety a powerful tool for conformational control and offer a comprehensive, field-proven protocol for its incorporation into synthetic peptides.

The Scientific Rationale: Why Employ a Cyclopropyl Constraint?

The incorporation of a cyclopropyl group into an amino acid scaffold is a deliberate strategy to impart specific, advantageous characteristics onto a peptide. This rationale is built on the unique stereoelectronic properties of the three-membered ring.[5]

  • Conformational Rigidity: Unlike flexible aliphatic chains, the cyclopropane ring is inherently rigid. When incorporated into a peptide backbone, it reduces the rotational freedom around the N-Cα and Cα-C bonds. This "pre-organization" of the peptide into a more defined conformation can significantly lower the entropic penalty of binding to a biological target, often resulting in higher affinity and selectivity.[5][6][7] The steric strain inherent to the ring, sometimes termed "cyclopropylic strain," further restricts the orientation of adjacent substituents, locking the local geometry.[8][9]

  • Enhanced Metabolic Stability: A primary obstacle for peptide therapeutics is their rapid degradation by proteases in the body.[10] The cyclopropyl group is not a natural substrate for common proteases, and its presence sterically hinders the cleavage of nearby peptide bonds. This modification can dramatically increase the peptide's half-life in plasma, a critical factor for therapeutic efficacy.[5][11]

  • Bioactivity Modulation: By forcing a peptide into a specific shape, the cyclopropyl group can help mimic a bioactive conformation, such as a β-turn or a specific helical twist, that is essential for receptor interaction.[12][13][14] This allows for the fine-tuning of a peptide's function, turning it into a more potent agonist or antagonist.

Visualizing the Constraint

The diagram below illustrates how the cyclopropyl group of Methyl 2-amino-2-cyclopropylacetate (MCpA) restricts backbone flexibility compared to a simple glycine residue.

G cluster_0 Flexible Backbone (Glycine) cluster_1 Constrained Backbone (MCpA) a0 N-Terminus a1 Glycine (Cα) a0->a1 a2 C-Terminus a1->a2 a3 a3 a1->a3 Rotation (Phi/Psi Angles) b0 N-Terminus b1 MCpA (Cα) b0->b1 b2 C-Terminus b1->b2 b3 Cyclopropyl Ring b1->b3 Locked Geometry

Caption: Comparison of backbone flexibility between Glycine and MCpA.

Application Notes: Strategic Implementation

Design Considerations

The decision of where to incorporate a cyclopropyl amino acid is critical. It is most effective when replacing flexible residues like Glycine or Alanine at positions where a specific turn or rigid structure is desired to enhance binding. Its use can stabilize secondary structures and provide a scaffold to orient other critical side chains precisely.[7][14]

Synthesis Compatibility

This compound, after hydrolysis of the methyl ester and protection of the amino group (e.g., with Fmoc), is fully compatible with standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[15][16]

Coupling Reactions

As an α,α-disubstituted amino acid, the cyclopropyl glycine derivative is sterically hindered.[17] This can lead to slower coupling kinetics. To ensure complete incorporation and avoid deletion sequences, optimized coupling conditions are recommended. This may include:

  • Using potent coupling reagents like HBTU, HATU, or COMU.

  • Extending coupling times.

  • Performing a "double coupling" step, where the coupling procedure is repeated before moving to the next deprotection cycle.[15]

Detailed Protocol: SPPS Incorporation of Fmoc-α-cyclopropylglycine-OH

This protocol describes the manual incorporation of the Fmoc-protected version of the title amino acid into a peptide sequence on a 0.1 mmol scale using standard Fmoc/tBu chemistry.

Materials & Reagents
  • Resin: Rink Amide or Wang resin (pre-loaded or for first amino acid attachment).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Amino Acids: Standard Fmoc-protected amino acids and Fmoc-amino(cyclopropyl)acetic acid.

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solution: DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Monitoring: Ninhydrin test kit.

Experimental Workflow

The cyclical process of SPPS is outlined below. Each cycle adds one amino acid to the growing peptide chain.

Start Start with Fmoc-AA-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine) Start->Deprotection Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 3: Amino Acid Coupling (Fmoc-MCpA-OH, HATU, DIPEA) Wash1->Coupling Wash2 Step 4: DMF Wash Coupling->Wash2 Check More Residues? Wash2->Check Check->Deprotection Yes End Final Cleavage & Purification Check->End No

Caption: The cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology
  • Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel. Add DMF (approx. 10 mL/g resin) and agitate for 30 minutes to swell the polymer support.[15] Drain the solvent.

  • Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. b. Add a fresh solution of 20% piperidine in DMF. Agitate for 15-20 minutes. c. Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[15]

  • Coupling of Fmoc-amino(cyclopropyl)acetic acid: a. Pre-activation: In a separate vial, dissolve Fmoc-amino(cyclopropyl)acetic acid (3 eq., 0.3 mmol), HATU (3 eq., 0.3 mmol) in DMF. Add DIPEA (6 eq., 0.6 mmol) and allow the mixture to pre-activate for 2-5 minutes. b. Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature. Causality Note: The extended reaction time is recommended to overcome the steric hindrance of the cyclopropyl group. c. Monitoring: Take a few beads from the resin and perform a Ninhydrin test. A colorless or yellow result indicates a complete reaction. A deep blue color signifies incomplete coupling. d. Double Coupling (If Necessary): If the Ninhydrin test is positive (blue), drain the reaction solution, and repeat steps 3a and 3b to ensure maximum incorporation.

  • Washing: After a successful coupling (negative Ninhydrin test), drain the solution and wash the resin with DMF (5 x 10 mL) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2 through 4 for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Global Deprotection: a. After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under a vacuum. b. Add the cleavage cocktail (TFA/TIS/Water) to the resin (approx. 10 mL/g). Safety Note: Perform this step in a well-ventilated fume hood. c. Agitate for 2-4 hours at room temperature. Causality Note: TIS acts as a scavenger to trap reactive cations generated during deprotection, preventing side reactions.[18] d. Filter the resin and collect the filtrate containing the crude peptide. Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile mixture). b. Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). c. Confirm the identity and purity of the final product by analytical RP-HPLC and Mass Spectrometry.

Summary of Properties and Considerations

PropertyObserved Outcome & RationaleExperimental Consideration
Conformational Effect Reduces backbone flexibility, pre-organizing the peptide for target binding.[5][6][7]Ideal for replacing flexible residues (e.g., Gly, Ala) to induce turns or stabilize structures.
Metabolic Stability The cyclopropyl group provides steric shielding, enhancing resistance to proteolytic enzymes.[5][10][11]Leads to longer in-vivo half-life, a key advantage for therapeutic peptides.
Synthesis & Coupling Steric hindrance from the α,α-disubstituted structure can slow down coupling reactions.[17]Use potent coupling reagents (HATU), extend reaction times, and confirm completion with a Ninhydrin test. Consider double coupling.[15]
Solubility The introduction of the hydrocarbon-rich cyclopropyl group can slightly increase lipophilicity.May affect the solubility of the final peptide; purification and formulation buffers may need optimization.
Characterization Incorporation is confirmed by a mass shift in the final peptide.The mass of the cyclopropyl glycine residue (C₅H₇NO) should be accurately accounted for in mass spectrometry analysis.

References

Application Note: Enzymatic Kinetic Resolution of Racemic Methyl 2-amino-2-cyclopropylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide to the enzymatic kinetic resolution (EKR) of racemic Methyl 2-amino-2-cyclopropylacetate hydrochloride. Chiral cyclopropyl amino acids are valuable building blocks in medicinal chemistry, and their enantioselective synthesis is of critical importance. This document details a robust protocol utilizing the highly selective biocatalyst, Lipase B from Candida antarctica (CALB), for the N-acylation of one enantiomer, enabling the separation of both enantiomers in high optical purity. The guide covers the underlying principles of EKR, a detailed step-by-step experimental protocol, analytical methods for determining enantiomeric excess using chiral HPLC, and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction

Non-proteinogenic amino acids, particularly those with conformationally constrained structures like cyclopropyl rings, are highly sought-after precursors in the synthesis of pharmacologically active compounds. The specific stereochemistry of these molecules is often crucial for their biological activity and efficacy. Consequently, the development of efficient and scalable methods to access enantiomerically pure forms is a key objective in pharmaceutical research and development.

Traditional methods for resolving racemates, such as diastereomeric crystallization, can be laborious and may require extensive optimization. In contrast, enzymatic kinetic resolution (EKR) offers a powerful alternative, leveraging the inherent stereoselectivity of enzymes to differentiate between enantiomers.[1] Biocatalytic methods operate under mild reaction conditions (neutral pH, moderate temperatures), which minimizes the risk of side reactions like racemization or decomposition.[2] Furthermore, they represent a cornerstone of Green Chemistry, reducing reliance on harsh reagents and solvents.[2]

This guide focuses on the resolution of racemic Methyl 2-amino-2-cyclopropylacetate, a key intermediate for various therapeutic agents. The protocol employs Novozym® 435, an immobilized form of Lipase B from Candida antarctica (CALB), a versatile and highly selective enzyme known for its efficacy in resolving racemic amines and amino esters.[3][4][5] The resolution is achieved via an enantioselective N-acylation reaction, providing a practical route to both the (R)- and (S)-enantiomers of the target molecule.

Principles of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process that relies on the differential reaction rates of two enantiomers with a chiral catalyst—in this case, an enzyme. The enzyme's active site is a complex, three-dimensional chiral environment. Due to steric and electronic complementarity, one enantiomer (the "fast-reacting" enantiomer) fits more favorably into the active site and is converted to a product at a much higher rate than the other (the "slow-reacting" enantiomer).

In this protocol, the lipase catalyzes the transfer of an acyl group from an acyl donor (vinyl acetate) to the amino group of the Methyl 2-amino-2-cyclopropylacetate. The enzyme will selectively acylate one enantiomer, converting it into an N-acetylated amide. The other enantiomer remains largely unreacted.

The key features of this process are:

  • Ideal Endpoint: The reaction is typically stopped at or near 50% conversion. At this point, the reaction mixture ideally contains the slow-reacting enantiomer as the unreacted substrate and the fast-reacting enantiomer as the acylated product, both in high enantiomeric excess (e.e.).

  • Irreversible Acylation: Vinyl acetate is an excellent acyl donor for these reactions. The acylation produces an N-acetylated amino ester and vinyl alcohol. The vinyl alcohol byproduct rapidly and irreversibly tautomerizes to acetaldehyde, which drives the equilibrium of the reaction towards the products.[6][7]

  • Separation: The resulting mixture contains an unreacted amine and a neutral amide. The significant difference in their chemical properties (basicity vs. neutrality) allows for straightforward separation using standard laboratory techniques like acid-base extraction.

EKR_Principle cluster_start Racemic Substrate cluster_reaction Enzymatic Reaction cluster_end ~50% Conversion Racemate Racemic Amine (R)-Amine + (S)-Amine Enzyme Lipase (CALB) + Vinyl Acetate Racemate->Enzyme Reaction Unreacted Unreacted Substrate (S)-Amine (High e.e.) Enzyme->Unreacted Slow Reaction Product Product (R)-N-Acetyl Amide (High e.e.) Enzyme->Product Fast Reaction

Figure 1: Principle of Enzymatic Kinetic Resolution (EKR) of a racemic amine.

Materials and Equipment

Reagents
  • Racemic this compound (Substrate)

  • Novozym® 435 (Immobilized Candida antarctica Lipase B)

  • Vinyl Acetate (Acyl Donor, ≥99%)

  • Toluene or Diisopropyl ether (DIPE) (Anhydrous Grade)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v, aqueous)

  • Hydrochloric Acid (HCl) solution (1 M, aqueous)

  • Sodium Hydroxide (NaOH) solution (1 M, aqueous)

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (Anhydrous)

  • Ethyl Acetate (EtOAc) and Hexanes (for chromatography, if needed)

  • Deionized Water

  • HPLC-grade solvents (e.g., Methanol, Acetonitrile, Ethanol)

  • HPLC mobile phase additives (e.g., Formic Acid, Ammonium Formate)

Equipment
  • Standard laboratory glassware (flasks, separatory funnels, beakers)

  • Magnetic stirrer hotplate

  • Temperature-controlled incubator shaker or oil bath

  • Rotary evaporator

  • pH meter or pH paper

  • Analytical balance

  • Filtration apparatus (e.g., Büchner funnel)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral HPLC column (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm)

Detailed Experimental Protocol

Substrate Preparation (Free Base Generation)

The hydrochloride salt of the amino ester must be converted to its free base form prior to the enzymatic reaction.

  • Dissolve 1.0 g of this compound in 20 mL of deionized water in a separatory funnel.

  • Cool the solution in an ice bath and slowly add 5% NaHCO₃ solution while gently swirling until the pH of the aqueous layer is ~8-9.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting oil is the free base of the amino ester. Verify the purity by ¹H NMR if necessary. Proceed immediately to the next step.

Preparative-Scale Kinetic Resolution
  • In a 100 mL round-bottom flask, dissolve the freshly prepared free base (~0.78 g, 6.0 mmol) in 40 mL of anhydrous toluene or DIPE.

  • Add Novozym® 435 (80 mg, ~10% w/w of the substrate) to the solution.

  • Add vinyl acetate (0.66 mL, 7.2 mmol, 1.2 equivalents) to initiate the reaction.

  • Seal the flask and place it in an incubator shaker set to 40 °C and 200 rpm.

  • Monitor the reaction progress by taking small aliquots (e.g., 50 µL) every 2-4 hours. Analyze by TLC or GC to track the formation of the N-acetylated product. The reaction should be stopped when conversion reaches approximately 50%. This may take 24-48 hours.

Work-up and Separation of Enantiomers
  • Once ~50% conversion is reached, cool the reaction mixture to room temperature.

  • Remove the immobilized enzyme by vacuum filtration, washing the enzyme beads with a small amount of the reaction solvent (e.g., 10 mL of toluene). The enzyme can be stored for potential reuse.

  • Transfer the filtrate to a separatory funnel and dilute with 40 mL of ethyl acetate.

  • Extract the organic solution with 1 M HCl (3 x 20 mL). This will protonate and extract the unreacted (S)-amine into the aqueous layer.

  • Separation:

    • Organic Layer (Product): The organic layer now contains the neutral (R)-N-acetylated product. Wash this layer with saturated NaHCO₃ solution (20 mL), then with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the (R)-N-acetyl-methyl-2-amino-2-cyclopropylacetate.

    • Aqueous Layer (Unreacted Substrate): Combine the acidic aqueous extracts. Cool this solution in an ice bath and carefully basify to pH ~8-9 by adding 1 M NaOH. Extract the liberated (S)-amine with ethyl acetate (3 x 30 mL). Combine these organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the (S)-Methyl 2-amino-2-cyclopropylacetate.

Workflow cluster_prep Preparation cluster_reaction Enzymatic Resolution cluster_workup Work-up & Separation A Start: Racemic Substrate HCl Salt B Neutralization (NaHCO₃) & Extraction A->B C Racemic Free Base B->C D Dissolve in Toluene C->D E Add Novozym® 435 & Vinyl Acetate D->E F Incubate at 40°C (Monitor Conversion) E->F G Filter to remove enzyme F->G H Acid Extraction (1M HCl) G->H I Organic Layer: (R)-N-Acetyl Amide H->I Contains Product J Aqueous Layer: (S)-Amine HCl Salt H->J Contains Substrate K Basify & Extract J->K L Final Product: (S)-Amine K->L

Figure 2: Detailed experimental workflow for the enzymatic resolution.

Analytical Methodology: Chiral HPLC

The success of the resolution is quantified by determining the enantiomeric excess (e.e.) of both the recovered substrate and the N-acetylated product. Direct analysis on a chiral stationary phase (CSP) is the preferred method.[8][9]

HPLC Conditions
ParameterCondition
Column Astec® CHIROBIOTIC® T (Teicoplanin-based CSP)
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 90:10 (v/v) Methanol / 20 mM Ammonium Formate Buffer (pH 4.5)
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Detection UV at 210 nm
Injection Vol. 10 µL

Note: The mobile phase composition may require optimization for baseline separation.

Sample Preparation
  • Racemic Standard: Prepare a solution of the starting free base in the mobile phase (~0.5 mg/mL).

  • Recovered Substrate & Product: Prepare separate solutions of the recovered (S)-amine and the (R)-amide in the mobile phase (~0.5 mg/mL).

Data Analysis
  • Enantiomeric Excess (e.e.): Calculated from the peak areas of the two enantiomers (E1 and E2) in the chromatogram.

    • e.e. (%) = [ |Area(E1) - Area(E2)| / |Area(E1) + Area(E2)| ] x 100

  • Conversion (c): Calculated from the e.e. of the substrate (eeₛ) and the product (eeₚ).[6][10]

    • c (%) = [ eeₛ / (eeₛ + eeₚ) ] x 100

Representative Data and Interpretation

The following table presents hypothetical data from a successful resolution stopped at an optimal conversion point.

CompoundEnantiomerRetention Time (min)Peak Areae.e. (%)Conversion (c) (%)
Racemic Substrate (Standard) (S)8.55012~0%-
(R)9.84988
Recovered Substrate (Unreacted) (S)8.5985098% 50.5%
(R)9.899
Product (N-Acetylated) (S)12.112096%
(R)13.59730

Interpretation: The data indicates a highly successful kinetic resolution. The unreacted substrate was recovered with 98% e.e., corresponding to the (S)-enantiomer. The N-acetylated product was isolated with 96% e.e., corresponding to the (R)-enantiomer. The calculated conversion of 50.5% is ideal for maximizing both yield and enantiopurity of the separated components.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Conversion Inactive enzyme; impure substrate (residual HCl); incorrect solvent (too polar); insufficient acyl donor.Use fresh, properly stored enzyme. Ensure complete conversion to the free base. Use anhydrous, non-polar solvents. Re-check stoichiometry of the acyl donor.
Low Enantioselectivity (Low e.e.) Reaction run for too long (beyond 60% conversion); incorrect enzyme; temperature too high.Stop the reaction closer to 50% conversion. Screen other lipases if necessary (e.g., Lipase PS).[11] Run the reaction at a lower temperature (e.g., 30 °C) to enhance selectivity.
Poor Separation During Work-up Incomplete extraction; incorrect pH adjustment.Perform extractions with fresh solvent until TLC shows complete removal. Use a pH meter for accurate pH adjustments during the acid/base extractions.
Poor Resolution on Chiral HPLC Inappropriate chiral column; mobile phase not optimized.Screen different types of chiral columns (e.g., polysaccharide-based). Systematically vary the mobile phase composition (organic modifier ratio, buffer pH, and concentration).[8][12]

Conclusion

This application note demonstrates an effective and practical method for the enzymatic kinetic resolution of racemic Methyl 2-amino-2-cyclopropylacetate. The use of immobilized Candida antarctica Lipase B (Novozym® 435) facilitates a highly enantioselective N-acylation, allowing for the separation and recovery of both enantiomers in high optical purity. The protocol is robust, scalable, and employs mild, environmentally benign conditions, making it an excellent choice for applications in academic research and the pharmaceutical industry. The detailed analytical methods provided ensure reliable quantification of the resolution's success, empowering scientists to produce valuable chiral building blocks for drug discovery and development.

References

Troubleshooting & Optimization

common byproducts in the synthesis of "Methyl 2-amino-2-cyclopropylacetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 2-amino-2-cyclopropylacetate hydrochloride. As a key building block in medicinal chemistry, achieving high purity is critical. This document addresses common challenges, focusing on the identification and mitigation of byproducts that can arise during synthesis and workup.

Frequently Asked Questions (FAQs)

Q1: My primary synthetic route is a Kulinkovich-Szymoniak type reaction on a nitrile precursor. My final product is contaminated with significant amounts of a ketone and a tertiary carbinamine. What is causing this?

This is a classic issue in titanium-mediated cyclopropanation reactions and typically points to incorrect stoichiometry of the reagents.[1]

  • Causality: The Kulinkovich-Szymoniak reaction relies on the formation of a titanacyclopropane intermediate from a Grignard reagent (like EtMgBr) and a titanium(IV) alkoxide.[2][3] This intermediate reacts with the nitrile to form an azatitanacycle, which is then converted to the desired primary cyclopropylamine.

    • Ketone Formation: Under standard Kulinkovich-de Meijere conditions, the azatitanacycle intermediate can hydrolyze or react further to yield a ketone as the predominant product. Lewis acid activation is crucial to steer the reaction towards the cyclopropylamine.[1]

    • Tertiary Carbinamine Formation: The use of more than two equivalents of the Grignard reagent (e.g., EtMgBr) relative to the titanium alkoxide can lead to the formation of a tertiary carbinamine.[1] Similarly, using sub-stoichiometric amounts of the titanium(IV) isopropoxide also favors the formation of carbinamine and ketone byproducts.[1]

  • Troubleshooting & Optimization:

    • Stoichiometry Control: Carefully control the stoichiometry. The ratio of Grignard reagent to titanium(IV) isopropoxide is critical. A 1:1 ratio can lead to non-productive side reactions, so the established literature procedures should be followed precisely.[4]

    • Reagent Addition: Ensure slow, controlled addition of the Grignard reagent to the solution of the nitrile and titanium alkoxide at the recommended temperature to avoid localized excesses.

    • Lewis Acid Treatment: A distinct step involving a Lewis acid (e.g., BF₃·OEt₂) is often required after the initial reaction to efficiently convert the azatitanacycle intermediate into the primary amine.[1]

Q2: After purification and salt formation, I'm detecting the corresponding carboxylic acid (2-amino-2-cyclopropylacetic acid) in my product. How can I prevent this hydrolysis?

The presence of the free acid is a common byproduct resulting from the hydrolysis of the methyl ester. Methyl esters of amino acids are susceptible to both acid- and base-catalyzed hydrolysis, and even enzymatic cleavage.[5]

  • Causality:

    • Workup Conditions: Exposure to strongly acidic or basic aqueous conditions during the reaction workup or extraction can easily cleave the ester.

    • Moisture: The presence of excess water in solvents or during storage can lead to slow hydrolysis, especially if catalytic amounts of acid or base are present.

    • Purification: Certain purification methods, such as chromatography on un-neutralized silica gel, can be acidic enough to promote hydrolysis.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to the extent possible.

    • Neutral Workup: During workup, aim to maintain a pH as close to neutral as possible. Use mild quenching agents like saturated aqueous ammonium chloride instead of strong acids.

    • Storage: Store the final product and key intermediates in a desiccator, under an inert atmosphere if possible, to protect from atmospheric moisture.

    • Chromatography: If using silica gel chromatography, consider pre-treating the silica with a base (e.g., triethylamine in the eluent) to neutralize acidic sites.

Q3: My LC-MS analysis shows a peak with a mass corresponding to a dimer (diketopiperazine). Why is this forming and how can I avoid it?

The formation of a cyclized dimer, specifically a diketopiperazine (DKP), is a well-known side reaction for α-amino acid esters. This occurs via the intermolecular condensation of two molecules of the amino ester.

  • Causality:

    • Thermal Stress: Heating the free-base form of Methyl 2-amino-2-cyclopropylacetate can promote dimerization, as the N-terminal amine of one molecule attacks the ester carbonyl of another.

    • Basic Conditions: The reaction is catalyzed by base, which deprotonates the amine, increasing its nucleophilicity.[6] High concentrations of the free amine favor this intermolecular reaction.

    • Distillation/Concentration: This byproduct is often formed during the concentration of solutions containing the free amine at elevated temperatures.

  • Troubleshooting & Optimization:

    • Low Temperatures: Keep temperatures as low as reasonably possible during workup and concentration steps after the amine has been deprotected or neutralized.

    • Immediate Salt Formation: Convert the free amine to its hydrochloride salt as soon as possible after its formation and purification. The protonated ammonium group is not nucleophilic and cannot participate in dimerization.

    • High Dilution: If the free amine must be handled, do so in dilute solutions to favor intramolecular reactions over the intermolecular dimerization pathway.[6]

Byproduct Summary and Analysis

The table below summarizes the common byproducts discussed, their likely origins, and suggested analytical methods for their detection and quantification.

Byproduct NameChemical StructureMolecular Weight ( g/mol )Likely CauseRecommended Analytical Method
Cyclopropyl Ketone (Varies based on Grignard)VariesIncorrect stoichiometry in Kulinkovich reaction; premature hydrolysis of azatitanacycle intermediate.[1]GC-MS, LC-MS, ¹H NMR
Tertiary Carbinamine (Varies based on Grignard)VariesExcess Grignard reagent (>2 eq.) or sub-stoichiometric Ti(IV) alkoxide in Kulinkovich reaction.[1]LC-MS, ¹H NMR
2-Amino-2-cyclopropylacetic acid C₅H₉NO₂115.13Hydrolysis of the methyl ester during workup or storage.[5]LC-MS, ¹H NMR (D₂O exchange)
Cyclo(cyclopropylglycyl-cyclopropylglycyl) C₁₀H₁₄N₂O₂194.23Thermal stress or basic conditions on the free amine form of the amino ester.[6]LC-MS, HRMS

Troubleshooting and Reaction Pathway Diagrams

Visualizing the reaction pathways and troubleshooting logic can help in systematically addressing experimental issues.

Diagram 1: Kulinkovich-Szymoniak Reaction Pathway and Byproduct Formation

This diagram illustrates the desired reaction pathway leading to the primary cyclopropylamine and the key deviation points that result in ketone and carbinamine byproducts.

Kulinkovich_Byproducts Start Nitrile + Ti(OiPr)4 + EtMgBr Titanacyclopropane Titanacyclopropane Intermediate Start->Titanacyclopropane Formation Carbinamine Tertiary Carbinamine Byproduct Start->Carbinamine > 2 eq. EtMgBr AzaTitanacycle Azatitanacycle Intermediate Titanacyclopropane->AzaTitanacycle Reaction with Nitrile DesiredProduct Primary Cyclopropylamine (Desired Product) AzaTitanacycle->DesiredProduct Lewis Acid (e.g., BF3.OEt2) Ketone Ketone Byproduct AzaTitanacycle->Ketone Hydrolysis / No LA

Caption: Key decision points in the Kulinkovich-Szymoniak reaction.

Diagram 2: General Troubleshooting Workflow for Impurity Identification

This workflow provides a logical sequence of steps to follow when an unexpected peak is observed during product analysis.

Troubleshooting_Workflow Start Impurity Detected (LC-MS / NMR) CheckMass Analyze Mass (m/z) Start->CheckMass CheckNMR Analyze NMR Spectrum Start->CheckNMR MassMatch Does Mass Match Known Byproduct? CheckMass->MassMatch NMRMatch Does NMR Match Starting Material? CheckNMR->NMRMatch IsDimer Mass ~2x Product - H2O? (Diketopiperazine) MassMatch->IsDimer No Unknown Further Characterization (HRMS, 2D NMR) MassMatch->Unknown Yes, but unidentified NMRMatch->MassMatch No ActionSM Action: Increase Reaction Time / Temp, Check Catalyst NMRMatch->ActionSM Yes IsHydrolysis Mass = Product - CH2? (Carboxylic Acid) IsDimer->IsHydrolysis No ActionDimer Action: Lower Temp, Convert to Salt Faster IsDimer->ActionDimer Yes IsReagent Mass Matches Reagent-derived Impurity? IsHydrolysis->IsReagent No ActionHydrolysis Action: Neutral Workup, Anhydrous Conditions IsHydrolysis->ActionHydrolysis Yes ActionReagent Action: Re-evaluate Stoichiometry & Purity IsReagent->ActionReagent Yes IsReagent->Unknown No

Caption: Systematic workflow for identifying synthesis impurities.

Experimental Protocol: Impurity Profiling by LC-MS

This protocol provides a general method for analyzing the purity of your this compound and detecting the common byproducts.

Objective: To separate and identify the target compound from potential impurities like the free carboxylic acid, dimers, and reaction precursors.

Instrumentation & Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS).

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Water/Acetonitrile.

  • Product sample and, if available, standards of potential impurities.

Procedure:

  • Sample Preparation: Prepare a stock solution of your crude or purified product in the sample diluent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      15.0 95
      18.0 95
      18.1 5

      | 20.0 | 5 |

  • Mass Spectrometer Settings (Example for ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Gas Temperature: 300 °C.

  • Data Analysis:

    • Integrate the peaks in the chromatogram. Calculate the area percent for all observed peaks.

    • Examine the mass spectrum for each peak.

    • Confirm the identity of the main peak by matching its m/z to the expected mass of the protonated product [M+H]⁺.

    • Identify impurity peaks by matching their m/z values to the expected masses of byproducts (e.g., free acid, dimer) and starting materials.

References

troubleshooting low yield in "Methyl 2-amino-2-cyclopropylacetate hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-2-cyclopropylacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable non-proteinogenic amino acid derivative. Our goal is to provide you with in-depth, field-proven insights to troubleshoot low yields and other experimental hurdles, ensuring the integrity and success of your synthetic endeavors.

I. Troubleshooting Guide: Low Product Yield

Low yield is one of the most frequently encountered issues in the synthesis of this compound. This section provides a systematic approach to identifying and resolving the root causes of this problem.

Q1: My reaction yield is consistently low. What are the primary areas I should investigate?

Low yields can stem from several factors, ranging from reagent quality to reaction conditions and workup procedures. A logical, step-by-step investigation is crucial for pinpointing the issue.

Troubleshooting Decision Tree:

G A Low Yield Observed B 1. Verify Starting Material & Reagent Quality A->B C 2. Assess Reaction Conditions A->C D 3. Evaluate Work-up & Purification A->D H Moisture contamination? B->H Anhydrous conditions critical I Incorrect stoichiometry? B->I Accurate molar ratios essential E Incomplete Reaction? C->E Monitor via TLC/LC-MS F Side Reaction Products Observed? C->F Analyze crude mixture J Sub-optimal temperature or reaction time? C->J G Product Loss During Extraction/Isolation? D->G K Inefficient HCl salt formation/precipitation? D->K L Degradation of product? D->L

Caption: A troubleshooting workflow for diagnosing low yield.

Detailed Breakdown of Troubleshooting Steps:

1. Starting Material and Reagent Integrity:

  • Amino Acid Solubility: The starting material, 2-amino-2-cyclopropylacetic acid, can exhibit poor solubility in methanol, which is a common solvent for esterification.[1] This can lead to an incomplete reaction.

    • Solution: Ensure vigorous stirring and consider a slight increase in reaction temperature or a longer reaction time to facilitate dissolution and reaction.

  • Reagent Purity and Stoichiometry: The purity of reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) is paramount. Old or improperly stored reagents can be partially hydrolyzed, reducing their effectiveness.

    • Solution: Use freshly distilled or newly purchased reagents. Ensure accurate stoichiometry; for instance, when using TMSCl, at least two equivalents are typically required to react with both the carboxylic acid and the amino group.[1]

2. Reaction Conditions and Side Reactions:

  • Incomplete Esterification: The esterification of amino acids can be more challenging than that of simple carboxylic acids due to their zwitterionic nature.[2] The protonated amino group reduces the nucleophilicity of the carboxyl group.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

  • Side Reactions: The amino group is susceptible to side reactions, such as alkylation, which can lead to impurities and a lower yield of the desired product.[2]

    • Solution: Employing methods that protect the amino group or favor the esterification pathway is crucial. The in-situ formation of HCl from SOCl₂ or TMSCl in methanol helps to protonate the amino group, preventing it from acting as a nucleophile.

3. Work-up and Purification Challenges:

  • Product Isolation: The hydrochloride salt of the amino acid ester can be highly soluble in water and some organic solvents, making its isolation challenging.[3]

    • Solution: During workup, minimize the use of aqueous solutions. If an aqueous wash is necessary, ensure it is saturated with salt (brine) to reduce the solubility of the product. Evaporation of the solvent to dryness is a common method for isolating the hydrochloride salt.[1]

  • Product Stability: Amino acid methyl esters, in their free base form, are not always shelf-stable and can be prone to polymerization or conversion to diketopiperazine.[4] The hydrochloride salt is significantly more stable.

    • Solution: Ensure the final product is maintained in its hydrochloride salt form and is thoroughly dried to prevent degradation.

II. Frequently Asked Questions (FAQs)

Q2: Which is a better reagent for this synthesis: Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl) in methanol?

Both SOCl₂/MeOH and TMSCl/MeOH are effective methods for the synthesis of amino acid methyl ester hydrochlorides.[1][5]

Reagent SystemAdvantagesDisadvantages
SOCl₂/Methanol - Inexpensive and readily available.- Often results in high yields.[6]- Highly corrosive and toxic.- Generates SO₂ and HCl gas, requiring a well-ventilated fume hood and appropriate safety precautions.
TMSCl/Methanol - Milder reaction conditions (often at room temperature).[1][5]- Generally easier to handle than SOCl₂.- Good to excellent yields are reported for a variety of amino acids.[1][5]- TMSCl is moisture-sensitive.- May be more expensive than SOCl₂.

Recommendation: For general laboratory use, the TMSCl/methanol system is often preferred due to its milder conditions and operational convenience.[5] However, for large-scale synthesis, the cost-effectiveness of the SOCl₂/methanol method might be a deciding factor, provided that appropriate safety measures are in place.

Q3: How can I confirm the formation of the hydrochloride salt?

The formation of the hydrochloride salt can be confirmed by several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the presence of a broad singlet corresponding to the ammonium proton (NH₃⁺) is a key indicator. This peak is often downfield shifted compared to the free amine (NH₂).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum of the hydrochloride salt will show a characteristic broad absorption band for the N-H stretching of the ammonium salt, typically in the range of 2500-3300 cm⁻¹.

  • Titration: A simple acid-base titration can be used to determine the molar equivalents of chloride present in the sample.

Q4: Can the cyclopropane ring open under the reaction conditions?

The cyclopropane ring is generally stable under the acidic conditions used for esterification with SOCl₂/MeOH or TMSCl/MeOH. However, exposure to very strong acids or high temperatures for prolonged periods could potentially lead to ring-opening side reactions. It is always advisable to use the mildest conditions necessary to achieve complete conversion.

III. Recommended Experimental Protocol

This protocol is based on a reliable and commonly used method for the synthesis of amino acid methyl ester hydrochlorides.[1][5]

Synthesis of this compound using TMSCl/Methanol:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A 1. Add 2-amino-2-cyclopropylacetic acid to a round-bottom flask. B 2. Slowly add freshly distilled TMSCl (2.2 eq) with stirring. A->B C 3. Add anhydrous methanol. B->C D 4. Stir the mixture at room temperature. C->D E 5. Monitor reaction completion by TLC. D->E F 6. Concentrate the reaction mixture under reduced pressure. E->F G 7. Dry the resulting solid under high vacuum. F->G H 8. Characterize the product (NMR, IR, MS). G->H

Caption: A step-by-step workflow for the synthesis protocol.

Detailed Steps:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-2-cyclopropylacetic acid (1.0 eq).

  • Under a nitrogen or argon atmosphere, slowly add freshly distilled trimethylchlorosilane (TMSCl, 2.2 eq) to the flask with vigorous stirring. A gentle exothermic reaction may be observed.

  • After the addition of TMSCl is complete, add anhydrous methanol. The amount of methanol should be sufficient to create a stirrable suspension or solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane/methanol and a ninhydrin stain for visualization) until the starting amino acid spot is no longer visible. Reaction times can vary but are typically in the range of 12-24 hours.[1]

  • Once the reaction is complete, remove the solvent and excess reagents by rotary evaporation.

  • Dry the resulting solid residue under high vacuum to obtain the crude this compound.

  • The product can be further purified by recrystallization if necessary. Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

IV. References

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. --INVALID-LINK--

  • Wikipedia. (n.d.). Glycine methyl ester hydrochloride. Retrieved from --INVALID-LINK--

  • White, J. D., Kranemann, C. L., & Kuntiyong, P. (2002). 4-Methoxycarbonyl-2-methyl-1,3-oxazole. Organic Syntheses, 79, 244.

  • Myers, A. G., & Gleason, J. L. (1999). Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide: L-Allylglycine and N-BOC-l-Allylglycine. Organic Syntheses.

  • Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Glycine methyl ester hydrochloride synthesis. Retrieved from --INVALID-LINK--

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from --INVALID-LINK--

  • American Elements. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Methyl 2-amino-2-cyclopropylacetate. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting the scale-up process of Methyl 2-aminoheptanoate synthesis. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Amide Coupling Reactions with Methyl 2-amino-2-cyclopropylacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving Methyl 2-amino-2-cyclopropylacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered amino acid derivative. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving from frequently asked questions to specific troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the coupling of this compound.

Q1: What makes this compound a "challenging" amine for coupling reactions?

The primary challenge stems from steric hindrance . The cyclopropyl group adjacent to the amine nucleophile physically obstructs the approach of the activated carboxylic acid.[1][2] This bulkiness significantly slows the rate of amide bond formation compared to less hindered primary amines, often leading to low or incomplete conversions under standard coupling conditions.[1][3] The molecule's structure requires more potent activation strategies to overcome this kinetic barrier.

Q2: Which coupling reagents are most effective for this hindered amine?

Standard carbodiimide reagents like DCC or even EDC alone often provide low yields.[1] For sterically demanding couplings, more powerful onium-salt-based reagents are highly recommended.

  • Aminium/Uronium Reagents (HATU, HBTU, HCTU, COMU): These are the go-to choice for hindered couplings.[1][4] HATU, in particular, is known for its high reactivity and lower rates of racemization.[4][5] COMU is also an excellent, modern alternative with the advantage of producing water-soluble byproducts, simplifying purification.[6]

  • Phosphonium Reagents (PyBOP, PyAOP): These reagents are also highly effective and are particularly useful when trying to avoid side reactions like guanidinylation, which can occur with excess aminium reagents.[1][6] PyAOP is especially effective for coupling N-methylated or other highly hindered amino acids.[4]

  • Acyl Fluoride Precursors (TFFH, BTFFH): For extremely challenging cases, converting the carboxylic acid to a highly reactive acyl fluoride intermediate can be a powerful strategy.[3][7][8] Acyl fluorides are smaller than many activated esters, which can help mitigate steric clash during the nucleophilic attack.[7][8]

Q3: How do I choose the right base for the reaction?

A base is essential for two reasons:

  • To neutralize the hydrochloride salt, liberating the free amine of Methyl 2-amino-2-cyclopropylacetate.

  • To facilitate the activation of the carboxylic acid and neutralize acidic byproducts formed during the reaction.[6]

The most common choices are sterically hindered, non-nucleophilic tertiary amines:

  • N,N-Diisopropylethylamine (DIPEA): The most frequently used base due to its strong basicity and hindered nature.

  • N-Methylmorpholine (NMM): A weaker base than DIPEA. It is often recommended in situations where the carboxylic acid partner is sensitive to racemization, as stronger bases can exacerbate this side reaction.[1][6]

  • 2,4,6-Collidine: Another weaker base option that can be used to minimize racemization.[6]

For most applications with onium salt reagents, 2-4 equivalents of DIPEA are standard.

Q4: What is the optimal solvent for this coupling?

The choice of solvent is critical for ensuring all reagents remain dissolved and for disrupting potential aggregation.

  • N,N-Dimethylformamide (DMF): The most common solvent for amide coupling.

  • N-Methyl-2-pyrrolidone (NMP): A more polar and disruptive solvent than DMF. It is particularly effective at solubilizing larger, aggregation-prone peptides and can enhance reaction rates in difficult couplings.[1]

  • Dichloromethane (DCM): Can be used, but its lower polarity may be suboptimal for dissolving all components, especially peptide fragments. It is sometimes used in mixtures with DMF.[1]

  • Acetonitrile (CH3CN): Has been shown to provide excellent results in some EDC-mediated couplings.[9]

Part 2: Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems encountered during your experiments.

Issue 1: Low or No Product Yield

Low conversion is the most common issue when coupling sterically hindered amines.

Potential Cause Recommended Solution & Rationale
Ineffective Coupling Reagent Switch to a more potent onium salt reagent like HATU, HCTU, or COMU.[1][4] These reagents form highly activated esters (OAt- or Oxyma-esters) that react faster with hindered nucleophiles.
Insufficient Reaction Time/Temp Increase reaction time to 4-24 hours. If the reaction is still sluggish, gently heat the reaction to 40-50 °C.[1][3] Increased thermal energy helps overcome the activation barrier imposed by steric hindrance.
Presence of Water Ensure anhydrous conditions. Use dry solvents and reagents. Water hydrolyzes the activated intermediate and is particularly detrimental to carbodiimide reagents like EDC.[10]
Incorrect Stoichiometry Use a slight excess of the carboxylic acid and coupling reagent (typically 1.1-1.5 equivalents) relative to the amine. This ensures the limiting amine is consumed efficiently.
Reagent Degradation Use fresh, high-quality reagents. Coupling reagents, especially onium salts, can degrade with improper storage. Store them under an inert atmosphere and desiccated.

This diagram outlines a logical decision-making process for addressing low coupling yields.

low_yield_workflow start Low or No Yield Observed reagent_check Is the coupling reagent potent enough? (e.g., EDC/HOBt) start->reagent_check switch_reagent Action: Switch to HATU, HCTU, or COMU. reagent_check->switch_reagent No conditions_check Are reaction conditions optimal? reagent_check->conditions_check Yes success Yield Improved switch_reagent->success increase_time_temp Action: Increase reaction time (4-24h) and/or temperature (40-50°C). conditions_check->increase_time_temp No anhydrous_check Are conditions anhydrous? conditions_check->anhydrous_check Yes increase_time_temp->success dry_reagents Action: Use dry solvents. Dry reagents under vacuum. anhydrous_check->dry_reagents No anhydrous_check->success Yes dry_reagents->success

Caption: Decision tree for troubleshooting low yield.

Issue 2: Significant Side Product Formation

The formation of impurities complicates purification and reduces the yield of the desired product.

Side Product Cause Recommended Solution & Rationale
Racemization of Carboxylic Acid Over-activation or use of a strong base can lead to epimerization at the α-carbon of the activated amino acid.[6][11]1. Use an additive: HOAt and Oxyma Pure are superior to HOBt at suppressing racemization.[1][12] 2. Use a weaker base: Switch from DIPEA to NMM or collidine.[1][6] 3. Use a phosphonium reagent: PyBOP or PyAOP are generally associated with lower racemization levels.[1]
N-Acylurea Occurs when using carbodiimides (EDC, DCC). The O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[11]Add HOBt, HOAt, or Oxyma Pure. These additives act as nucleophilic traps, converting the O-acylisourea to an active ester before it can rearrange.[13][14]
Guanidinylation of Amine The free amine can react with excess aminium/uronium coupling reagent (e.g., HATU, HBTU) to form an irreversible guanidine cap.[6][15]1. Pre-activate the carboxylic acid: Mix the acid, coupling reagent, and base for a short period (1-5 min) before adding the amine. 2. Avoid large excesses of the coupling reagent.

This diagram illustrates the formation of two common side products.

side_reactions cluster_0 Carbodiimide Pathway cluster_1 Racemization Pathway RCOOH_CDI R-COOH + EDC O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH_CDI->O_Acylisourea N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Active_Ester Active Ester (via HOBt/HOAt) O_Acylisourea->Active_Ester Trapping Product_Amide Desired Amide Active_Ester->Product_Amide + Amine L_Acid L-Amino Acid Derivative Oxazolone Oxazolone Intermediate (Achiral) L_Acid->Oxazolone Strong Base/ Over-activation DL_Product Racemized Product Oxazolone->DL_Product

Caption: Pathways for N-acylurea formation and racemization.

Issue 3: Difficulty in Product Purification

Residual reagents and byproducts can make isolating the final compound challenging.

Contaminant Cause Recommended Solution & Rationale
Urea Byproducts DCU (from DCC) is poorly soluble. The urea from EDC is water-soluble.Use EDC instead of DCC. The EDC-urea byproduct can be easily removed with a simple aqueous wash.[14][16] For DCU, filtration is required, which can be inefficient.
Excess Reagents/Additives Unreacted acid, HOBt, HOAt, etc.Perform an aqueous workup. 1. Acidic Wash: Use dilute HCl (e.g., 1M) to remove the organic base (DIPEA, NMM).[16] 2. Basic Wash: Use dilute NaHCO3 or Na2CO3 to remove unreacted carboxylic acid and acidic additives like HOBt/HOAt.[16]
High-Boiling Solvent (DMF/NMP) Difficult to remove under vacuum.Perform an aqueous wash with brine or 5% LiCl solution. This helps partition the DMF/NMP into the aqueous layer.[16] Alternatively, consider switching to a more volatile solvent like DCM or Ethyl Acetate if solubility permits.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Coupling using HATU

This protocol provides a robust starting point for your experiments.

  • Preparation: To a round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.1 eq.).

  • Dissolution: Add anhydrous DMF (or NMP) to dissolve the acid (concentration typically 0.1-0.5 M).

  • Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution. Stir at room temperature for 2-5 minutes. The solution may change color (often to yellow), indicating formation of the active ester.

  • Amine Addition: Add this compound (1.0 eq.) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction for completion.

  • Monitoring: Check the reaction progress by TLC or LC-MS, observing the consumption of the limiting amine starting material.[17][18]

  • Workup:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash sequentially with 1M HCl (2x), saturated NaHCO3 (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as needed.

Table 1: Comparison of Recommended Coupling Reagents
ReagentTypeRelative ReactivityKey Advantage for Hindered CouplingsCommon Byproducts
HATU Aminium Salt+++++Very high reactivity, low racemization with HOAt byproduct.[4][5]Tetramethylurea (TMU), HOAt
HCTU Aminium Salt++++Highly reactive and more cost-effective than HATU.TMU, 6-Cl-HOBt
COMU Uronium Salt+++++Reactivity comparable to HATU; byproducts are water-soluble, simplifying workup.[6]Morpholino-based urea
PyBOP Phosphonium Salt+++High reactivity, avoids guanidinylation side reaction.[1][4]Hexamethylphosphoramide (HMPA), HOBt
EDC/Oxyma Carbodiimide+++Cost-effective; water-soluble byproducts and excellent racemization suppression.[6][14]Water-soluble urea, Oxyma

References

Navigating the Purification Maze: A Technical Support Guide for Peptides Containing Methyl 2-amino-2-cyclopropylacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unique unnatural amino acid, Methyl 2-amino-2-cyclopropylacetate hydrochloride. The incorporation of this Cα-tetrasubstituted, cyclopropyl-containing residue can impart valuable conformational constraints and metabolic stability to your peptide candidates. However, its distinct structure also presents specific challenges during purification. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high-purity peptides.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of peptides containing Methyl 2-amino-2-cyclopropylacetate.

Q1: What is the primary challenge in purifying peptides containing this compound?

A1: The primary challenge stems from the steric hindrance imparted by the Cα-disubstituted cyclopropyl group. This can lead to incomplete coupling during solid-phase peptide synthesis (SPPS), resulting in a higher proportion of deletion sequences that can be difficult to separate from the target peptide. Additionally, the hydrophobicity of the cyclopropyl moiety can alter the peptide's chromatographic behavior in unpredictable ways compared to natural amino acids.

Q2: How does Methyl 2-amino-2-cyclopropylacetate affect the hydrophobicity of a peptide?

A2: The cyclopropyl group is a non-polar, aliphatic moiety, which generally increases the hydrophobicity of a peptide. This increased hydrophobicity will lead to longer retention times in reversed-phase high-performance liquid chromatography (RP-HPLC). The exact impact on retention time is difficult to predict without experimental data, but it should be considered when designing your initial purification gradient.

Q3: Are there any specific side reactions I should be aware of during synthesis that could complicate purification?

A3: Besides the potential for incomplete coupling, the strained cyclopropyl ring is generally stable under standard SPPS conditions. However, prolonged exposure to strong acids during cleavage could potentially lead to ring-opening side reactions, although this is less common. A more immediate concern is the stability of the methyl ester. Depending on the cleavage and work-up conditions, partial or complete hydrolysis of the methyl ester to the corresponding carboxylic acid can occur, leading to a heterogeneous mixture that is challenging to purify.

Q4: What is the recommended first-line purification technique?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying these types of peptides.[1] A C18 column is a good starting point for most peptides.

Q5: Should I be concerned about the hydrochloride salt form of the amino acid?

A5: The hydrochloride salt is standard for amino acids used in SPPS and is neutralized during the coupling reaction. It will not be present in the final peptide and does not pose a purification challenge.

II. Troubleshooting Guide for RP-HPLC Purification

This section provides a detailed, problem-oriented approach to resolving common issues encountered during the RP-HPLC purification of peptides containing Methyl 2-amino-2-cyclopropylacetate.

Problem 1: Poor Resolution Between the Target Peptide and Impurities

Symptoms:

  • Broad peaks for the target peptide.

  • Co-elution of the target peptide with one or more impurities.

  • Shoulders on the main peak.

Potential Causes & Solutions:

Potential CauseScientific RationaleTroubleshooting Steps
Inappropriate Gradient Slope A steep gradient may not provide sufficient time for the separation of closely eluting species. The increased hydrophobicity from the cyclopropyl group can cause impurities with similar hydrophobicity (e.g., deletion sequences) to elute very close to the main peak.1. Flatten the Gradient: Decrease the rate of change of the organic solvent (e.g., from 1%/min to 0.5%/min) around the elution point of your target peptide. This increases the interaction time with the stationary phase, allowing for better separation.[1]
Suboptimal Ion-Pairing Reagent Trifluoroacetic acid (TFA) is a standard ion-pairing reagent, but its effectiveness can vary. Alternative ion-pairing agents can alter the selectivity of the separation.1. Try a Different Ion-Pairing Agent: Consider using formic acid (FA) for LC-MS compatibility or triethylammonium phosphate (TEAP) for a different selectivity profile.
Secondary Interactions with the Stationary Phase Residual silanols on the silica-based stationary phase can interact with the peptide, leading to peak tailing and broadening.1. Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 2) can suppress the ionization of silanol groups. 2. Use a High-Purity, End-Capped Column: Modern HPLC columns with advanced end-capping minimize the presence of free silanols.
Conformational Isomers The rigid cyclopropyl group can induce stable conformational isomers that may interconvert slowly on the chromatographic timescale, leading to broad or split peaks.[2][3]1. Elevate Column Temperature: Increasing the temperature (e.g., to 40-60 °C) can accelerate the interconversion between conformers, often resulting in a single, sharper peak.

Experimental Protocol: Optimizing Gradient Elution

  • Scouting Run: Perform a rapid gradient (e.g., 5-95% Acetonitrile in 20 minutes) to determine the approximate elution time of your target peptide.

  • Method Development: Based on the scouting run, design a new gradient that is shallower around the elution time of the target peptide. For example, if the peptide elutes at 40% Acetonitrile, you might design a gradient like:

    • 5-25% Acetonitrile over 5 minutes.

    • 25-45% Acetonitrile over 40 minutes (0.5%/min).

    • 45-95% Acetonitrile over 5 minutes.

  • Analysis: Analyze the resolution between the target peak and the closest eluting impurities. Further adjustments to the gradient may be necessary.

Problem 2: Presence of a Persistent Impurity with a Similar Mass

Symptoms:

  • A significant impurity peak is observed in the chromatogram with a mass difference corresponding to the loss of a methyl group (-14 Da) or the addition of water (+18 Da) if the methyl ester is hydrolyzed.

  • Mass spectrometry reveals a mixture of the desired peptide and its free carboxylic acid analogue.

Potential Causes & Solutions:

Potential CauseScientific RationaleTroubleshooting Steps
Hydrolysis of the Methyl Ester The methyl ester of the cyclopropyl amino acid can be susceptible to hydrolysis during the final cleavage from the resin (especially with strong acids and extended cleavage times) or during subsequent work-up and purification steps if the pH is not controlled.[4]1. Optimize Cleavage Conditions: Minimize the cleavage time and use appropriate scavengers. 2. Control pH During Purification: Maintain an acidic pH (e.g., using 0.1% TFA in the mobile phase) during RP-HPLC to minimize further hydrolysis. 3. Ion-Exchange Chromatography: If the mixture is inseparable by RP-HPLC, consider using anion-exchange chromatography to separate the neutral methyl ester from the negatively charged carboxylic acid at an appropriate pH.
Deletion Sequences Incomplete coupling of the sterically hindered Methyl 2-amino-2-cyclopropylacetate can lead to the formation of deletion peptides, which may have very similar hydrophobicity to the target peptide.1. Optimize Coupling Conditions: During synthesis, use a more potent coupling reagent like HATU or HCTU and extend the coupling time for the cyclopropyl amino acid. 2. High-Resolution Chromatography: Employ a longer column or a column with smaller particle size to improve the resolving power of your HPLC system.

Workflow for Differentiating Hydrolysis Impurity

start Crude Peptide Analysis by LC-MS check_mass Mass spectrum shows Target Mass (M) and M+4 Da (M-CH2+H2O)? start->check_mass yes Yes check_mass->yes Yes no No check_mass->no No hydrolysis Impurity is likely the hydrolyzed carboxylic acid yes->hydrolysis:w other_impurity Impurity is likely a deletion or other side product no->other_impurity:w rp_hplc Optimize RP-HPLC gradient (flatter) and/or temperature hydrolysis->rp_hplc iex Consider Ion-Exchange Chromatography hydrolysis->iex If RP-HPLC fails other_impurity->rp_hplc end_rp Purified Peptide rp_hplc->end_rp end_iex Purified Peptide iex->end_iex

Caption: Decision workflow for identifying and separating a hydrolysis impurity.

Problem 3: Low Recovery of the Peptide from the Column

Symptoms:

  • The amount of purified peptide obtained after lyophilization is significantly lower than expected based on the crude material.

  • The target peptide peak is present in the analytical chromatogram but is very small or absent in the preparative chromatogram.

Potential Causes & Solutions:

Potential CauseScientific RationaleTroubleshooting Steps
Peptide Precipitation on the Column Highly hydrophobic peptides can precipitate on the column, especially at the point of injection where the sample solvent may be different from the mobile phase, or if the concentration is too high.1. Dissolve the Crude Peptide in a Stronger Solvent: Use a solvent containing a small amount of organic modifier (e.g., 5-10% acetonitrile) or a chaotropic agent like guanidine hydrochloride to ensure complete dissolution before injection. 2. Reduce Sample Concentration: Inject a more dilute solution to prevent precipitation upon contact with the mobile phase.
Irreversible Adsorption Very hydrophobic peptides can sometimes bind irreversibly to the C18 stationary phase.1. Use a Less Retentive Stationary Phase: Consider a C8 or C4 column, which are less hydrophobic than C18 and may allow for better recovery of very non-polar peptides. 2. Increase the Organic Modifier in the Elution Gradient: Ensure your gradient goes to a high percentage of organic solvent (e.g., 95% or even 100% acetonitrile) to elute strongly bound species.
Poor Solubility in Mobile Phase The peptide may be soluble in the injection solvent but not in the initial mobile phase conditions of the gradient.1. Increase the Initial Percentage of Organic Solvent: Start your gradient at a higher percentage of acetonitrile (e.g., 10-15%) to ensure the peptide remains in solution as it enters the column.

Experimental Workflow for Improving Peptide Recovery

start Low Peptide Recovery check_solubility Is the crude peptide fully dissolved before injection? start->check_solubility yes_sol Yes check_solubility->yes_sol Yes no_sol No check_solubility->no_sol No check_loading Is the peptide precipitating upon injection? yes_sol->check_loading dissolve Improve sample solvent (add organic/chaotrope) no_sol->dissolve dissolve->check_loading dilute Dilute the sample check_loading->dilute change_column Switch to a less hydrophobic column (C8 or C4) check_loading->change_column adjust_gradient Increase initial % organic in the gradient check_loading->adjust_gradient end Improved Recovery dilute->end change_column->end adjust_gradient->end

Caption: Troubleshooting workflow for low peptide recovery during purification.

III. References

  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Retrieved from --INVALID-LINK--

  • MedchemExpress. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • American Elements. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). methyl 2-amino-2-cyclopropylacetate,hydrochloride. Retrieved from --INVALID-LINK--

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from --INVALID-LINK--

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–47.

  • Agilent Technologies. (2022). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from --INVALID-LINK--

  • Mullen, D. G., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Organic letters, 14(21), 5542–5545.

  • Omizzur. (n.d.). Procedure for purification of refractory peptides. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Fairlie, D. P., et al. (2021). Connecting Hydrophobic Surfaces in Cyclic Peptides Increases Membrane Permeability. Angewandte Chemie (International ed. in English), 60(15), 8385–8390.

  • Advanced ChemTech. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from --INVALID-LINK--

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from --INVALID-LINK--

  • Polypeptide Group. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC method for purifying peptides. Retrieved from --INVALID-LINK--

  • Liu, L., & Deber, C. M. (1998). Strategies for Improving Peptide Stability and Delivery. Biopolymers, 47(1), 41–62.

  • Conlan, B. F., et al. (2010). Purification of naturally occurring peptides by reversed-phase HPLC. Nature protocols, 5(2), 207–220.

  • Kostenko, A., et al. (2021). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of Biological Chemistry, 297(5), 101258.

  • Hruby, V. J., et al. (1985). EP0135429A1 - The synthesis of cyclopropane amino acids and peptides. Google Patents.

  • Wang, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.

  • Kessler, H., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature protocols, 7(3), 432–444.

  • Ryan, R. O., et al. (1993). Studies of the Minimum Hydrophobicity of α-Helical Peptides Required To Maintain a Stable Transmembrane Association with Phospholipid Bilayer Membranes. Biochemistry, 32(38), 10008–10015.

  • White, S. H., & Wimley, W. C. (1994). Peptides in Membranes: Helicity and Hydrophobicity. Current opinion in structural biology, 4(1), 79–86.

  • Gesell, J., et al. (1997). Peptides with the Same Composition, Hydrophobicity, and Hydrophobic Moment Bind to Phospholipid Bilayers with Different Affinities. The Journal of biological chemistry, 272(41), 25582–25587.

  • O'Connor, S. D., et al. (1999). The effect of conformation on the solution stability of linear vs. cyclic RGD peptides. Journal of peptide research, 54(3), 193–203.

  • Ishida, H., et al. (2017). Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. Chemistry (Weinheim an der Bergstrasse, Germany), 23(13), 3034–3041.

References

stability of "Methyl 2-amino-2-cyclopropylacetate hydrochloride" in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for Methyl 2-amino-2-cyclopropylacetate hydrochloride. This resource provides in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in various experimental conditions. As Senior Application Scientists, we have synthesized fundamental chemical principles with practical field insights to help you navigate potential challenges in your research and development endeavors.

Understanding the Stability of this compound

This compound is an amino acid ester, a class of compounds that are generally susceptible to hydrolysis, particularly at non-neutral pH. The stability of this molecule is primarily dictated by the ester functional group, which can be cleaved under both acidic and basic conditions. The cyclopropyl and amino groups also influence the molecule's reactivity and degradation pathways.

This guide will walk you through the expected behavior of this compound, potential degradation products, and best practices for handling and analysis to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the methyl ester bond.[1][2] This reaction can be catalyzed by both acid and base, leading to the formation of 2-amino-2-cyclopropylacetic acid and methanol.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that then collapses to yield the carboxylate salt and methanol.

The cyclopropyl group itself is generally stable under these conditions and is not expected to undergo ring-opening unless subjected to very harsh conditions not typically employed in pharmaceutical stability studies.[3][4]

Troubleshooting Guide: Stability Under Acidic Conditions

Q2: I am observing a rapid loss of my compound in an acidic mobile phase for HPLC. What is happening and how can I mitigate this?

Rapid degradation in an acidic mobile phase is likely due to acid-catalyzed hydrolysis of the methyl ester. The rate of this hydrolysis is dependent on the pH and temperature of the solution.

Causality: At low pH, the ester is protonated, increasing its reactivity towards water, which is present in most reversed-phase mobile phases. Elevated temperatures, such as those used in a column heater, will further accelerate this degradation.

Troubleshooting Steps:

  • pH Adjustment: If possible, increase the pH of your mobile phase to a less acidic range (e.g., pH 3-5) where the rate of hydrolysis is often slower. However, be mindful of the pKa of your compound and the stationary phase limitations.

  • Temperature Control: Reduce the column temperature. While this may lead to broader peaks, it will significantly slow down the degradation.

  • Use Aprotic Solvents: For sample preparation and storage, use aprotic solvents like acetonitrile or THF instead of aqueous acidic solutions. If an aqueous solution is necessary, prepare it fresh and keep it cold (2-8 °C).

  • Faster Analysis: Reduce the runtime of your HPLC method to minimize the time the sample spends in the acidic mobile phase.

Experimental Protocol: Assessing Stability in Acidic Buffers

This protocol outlines a forced degradation study to determine the stability of your compound in acidic conditions.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Prepare Acidic Solutions: Prepare a series of acidic buffers (e.g., 0.1 N HCl, 0.01 N HCl, and a pH 3 buffer).

  • Incubation: Add a known volume of the stock solution to each acidic buffer to achieve a final concentration of ~100 µg/mL. Incubate the solutions at a controlled temperature (e.g., 40 °C).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Quenching and Analysis: Immediately neutralize the aliquot with a suitable base (e.g., dilute NaOH) to stop the degradation and dilute with mobile phase. Analyze by a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation rate.

Parameter Condition 1 Condition 2 Condition 3
Acid 0.1 N HCl0.01 N HClpH 3 Buffer
Temperature 40 °C40 °C40 °C
Time Points 0, 2, 4, 8, 24h0, 2, 4, 8, 24h0, 2, 4, 8, 24h

Troubleshooting Guide: Stability Under Basic Conditions

Q3: I am trying to perform a reaction with my compound under basic conditions and I am seeing poor yield and multiple byproducts. What could be the cause?

Poor yields and the formation of byproducts under basic conditions are likely due to the rapid base-catalyzed hydrolysis (saponification) of the methyl ester. This reaction is generally faster than acid-catalyzed hydrolysis.

Causality: The hydroxide ion is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of the corresponding carboxylate salt, which is often deprotonated under basic conditions, making it highly water-soluble and potentially difficult to extract.

Troubleshooting Steps:

  • Use a Non-Nucleophilic Base: If the reaction requires a base, consider using a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) if it is compatible with your reaction.

  • Protecting Groups: If the ester is not the desired reactive site, consider protecting the amino group (e.g., with a Boc group) which can sometimes influence the rate of ester hydrolysis.

  • Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions to prevent hydrolysis.

  • Lower Temperature: Conduct the reaction at a lower temperature to slow the rate of hydrolysis.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound under acidic and basic conditions.

Caption: Primary degradation pathways in acidic and basic media.

Experimental Workflow: Developing a Stability-Indicating Method

A stability-indicating analytical method is crucial for accurately quantifying the compound and its degradation products. HPLC is the most common technique for this purpose.

Q4: How do I develop a stability-indicating HPLC method for this compound?

A stability-indicating method must be able to resolve the parent compound from all potential degradation products and any other components in the sample matrix.

Workflow:

  • Forced Degradation: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[1][2][5]

  • Column and Mobile Phase Screening: Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase conditions (pH, organic modifier, gradient) to achieve the best separation.

  • Method Optimization: Fine-tune the mobile phase composition, gradient slope, flow rate, and column temperature to optimize the resolution between the parent peak and all degradant peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in stressed samples. The peak should be spectrally pure, indicating no co-eluting impurities.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizing the Workflow

StabilityMethodWorkflow Start Start: Need for Stability Data ForcedDegradation 1. Forced Degradation (Acid, Base, Peroxide, Heat, Light) Start->ForcedDegradation MethodDevelopment 2. HPLC Method Development (Column & Mobile Phase Screening) ForcedDegradation->MethodDevelopment Optimization 3. Method Optimization (Gradient, Flow Rate, Temp.) MethodDevelopment->Optimization PeakPurity 4. Peak Purity Assessment (PDA Detector) Optimization->PeakPurity Validation 5. Method Validation (ICH Guidelines) PeakPurity->Validation End End: Validated Stability-Indicating Method Validation->End

Caption: Workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Deprotection of Peptides Containing Methyl 2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling peptides incorporating the non-natural amino acid, Methyl 2-amino-2-cyclopropylacetate, commonly referred to as a cyclopropylglycine (Cpg) derivative. The unique conformational rigidity imparted by the cyclopropyl moiety makes it a valuable building block in medicinal chemistry for enhancing peptide stability and exploring structure-activity relationships (SAR).[1][2]

However, this structural feature also introduces specific challenges during the final deprotection and cleavage step, primarily due to the electronic nature of the cyclopropane ring under strong acidic conditions. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these challenges successfully.

The Core Challenge: Cyclopropyl Ring Instability During Acidolysis

The central issue when deprotecting peptides containing a cyclopropylglycine residue is the exceptional stability of the adjacent cyclopropylmethyl carbocation that can form during acid-catalyzed cleavage of side-chain protecting groups (e.g., Boc, tBu) or the resin linker.[3][4]

The C-C sigma bonds of the strained cyclopropane ring have significant p-orbital character, often described as "bent bonds."[3] These bonds can effectively overlap with the empty p-orbital of an adjacent carbocation, delocalizing the positive charge in a phenomenon sometimes called "bent bond resonance."[3][4] This stabilization is so significant that the cyclopropyl group can stabilize an adjacent positive charge even more effectively than a phenyl group.[3]

While this electronic property is fascinating, it is problematic during global deprotection with strong acids like Trifluoroacetic Acid (TFA). The intermediate carbocation, once formed, is susceptible to nucleophilic attack and rearrangement, leading to irreversible ring-opening and the formation of undesired side products.

Mechanism of Acid-Catalyzed Ring Opening

The following diagram illustrates the pathway from the desired product to potential side products during a standard TFA cleavage.

cluster_0 TFA-Mediated Deprotection & Cleavage cluster_1 Intermediate Formation & Side Reactions Peptide_Resin Resin-Bound Peptide (with Cpg residue) TFA_Cocktail TFA Cleavage Cocktail (TFA, Scavengers) Cleavage_Step Global Deprotection Peptide_Resin->Cleavage_Step TFA_Cocktail->Cleavage_Step Carbocation Cyclopropylmethyl Carbocation Intermediate Cleavage_Step->Carbocation Protonation Desired_Peptide Desired Intact Peptide Carbocation->Desired_Peptide Successful Scavenging Ring_Opening Ring Opening (Rearrangement) Carbocation->Ring_Opening Uncontrolled Reaction Homoallylic_Cation Homoallylic & Cyclobutyl Cations Ring_Opening->Homoallylic_Cation Nucleophilic_Attack Nucleophilic Attack (e.g., by H₂O, TIPS) Homoallylic_Cation->Nucleophilic_Attack Side_Products Ring-Opened Side Products (e.g., butenyl, hydroxybutyl isomers) Nucleophilic_Attack->Side_Products

Caption: Mechanism of cyclopropyl ring opening during TFA cleavage.

Troubleshooting Guide

This section addresses specific problems you may encounter during the analysis of your cleaved peptide.

Problem / Observation Potential Cause Recommended Solution & Explanation
Mass Spectrum: A major peak at [M+18] Da is observed alongside the expected mass [M].Ring Opening & Water Adduct: The cyclopropylmethyl carbocation has rearranged and been trapped by water present in the cleavage cocktail. This is the most common side reaction.[5]1. Reduce Water Content: Use a cleavage cocktail with minimal water (e.g., 2.5%).2. Increase Scavenger Concentration: Increase the concentration of Triisopropylsilane (TIS) to 5-10%. TIS is a more effective carbocation scavenger than water and will competitively quench the intermediate.[6][7]3. Lower Temperature: Perform the cleavage at 4°C to reduce the rate of the rearrangement reaction.
HPLC Analysis: Multiple, poorly resolved peaks are seen around the expected retention time. Mass analysis of these peaks shows the same mass.Isomer Formation: Ring-opening can result in a mixture of butenyl isomers (e.g., cis/trans isomers of but-2-enylglycine) which are difficult to separate by standard reverse-phase HPLC.1. Optimize Cleavage: Implement the solutions for the [M+18] issue, as preventing ring opening is the primary goal.2. Analytical HPLC: Use a shallower gradient and/or a different column chemistry (e.g., phenyl-hexyl) to attempt to resolve the isomers for characterization.3. Verification: Use techniques like NMR spectroscopy to confirm the presence of olefinic protons, which would validate the ring-opening hypothesis.
Low Yield of Crude Peptide: The overall recovery of peptide after cleavage and precipitation is significantly lower than expected.1. Irreversible Side Reactions: The carbocation intermediate may have reacted with nucleophilic side chains (e.g., Trp, Met) on the same or different peptide chains, leading to complex adducts and aggregation.[5]2. Re-attachment to Resin: Cationic species generated during cleavage can re-attach to the resin if not properly scavenged.[8]1. Use a Robust Scavenger Cocktail: A cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) is designed to protect a wide range of sensitive residues.[9] For Cpg-peptides, supplement this with a high concentration of TIS.2. Shorter Cleavage Time: Reduce the cleavage time to the minimum required for complete removal of other protecting groups (e.g., 1-1.5 hours) to limit exposure to the harsh acidic environment.
Crude Peptide is Sticky/Oily and Difficult to Handle: The lyophilized powder is not a fluffy solid.Residual Scavengers or Protecting Groups: Scavengers like phenol or thioanisole, or cleaved protecting groups, can be difficult to remove completely by ether precipitation alone and may result in an oily product.[8][10]1. Multiple Ether Precipitations: After the initial precipitation, re-dissolve the peptide pellet in a minimal amount of TFA or acetic acid and re-precipitate with cold ether. Repeat 2-3 times.2. Alternative Precipitation Solvent: Try precipitating with a 1:1 mixture of diethyl ether and hexane, which may be more effective at leaving polar impurities behind.

Frequently Asked Questions (FAQs)

Q1: What is the ideal cleavage cocktail for a peptide containing Methyl 2-amino-2-cyclopropylacetate and other sensitive residues like Tryptophan (Trp) and Methionine (Met)?

A: For a peptide with this combination, a multi-component scavenger cocktail is essential. The primary goal is to rapidly quench the cyclopropylmethyl carbocation while simultaneously protecting other acid-sensitive residues.

Recommended Starting Cocktail:

  • 90% TFA: The acid for cleavage.

  • 5% Triisopropylsilane (TIS): The primary scavenger for the cyclopropylmethyl carbocation and other trityl-based groups.[6]

  • 2.5% 1,2-Ethanedithiol (EDT): Protects Trp from alkylation and Met from oxidation.[11]

  • 2.5% Water: Helps dissolve scavengers and scavenges t-butyl cations.

Q2: Can I avoid TFA altogether to prevent ring opening?

A: While standard global deprotection relies on strong acids like TFA or HF[5][7], milder "soft cleavage" strategies can be employed if the peptide is synthesized on a hyper-acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin). With such resins, the peptide can be cleaved with all side-chain protecting groups intact using a dilute acid solution (e.g., 1-2% TFA in DCM).[12] However, this approach yields a fully protected peptide that requires subsequent deprotection steps, which may not be compatible with the Cpg residue. For most standard resins like Wang or Rink Amide, TFA is necessary.

Q3: How can I definitively confirm the integrity of the cyclopropyl ring in my final, purified peptide?

A: Mass spectrometry alone is insufficient as it only confirms the mass, not the isomeric structure. The gold standard for confirming ring integrity is Nuclear Magnetic Resonance (NMR) spectroscopy .

  • ¹H NMR: Look for the characteristic high-field signals of the cyclopropyl protons, typically found in the 0.5-1.5 ppm range. The disappearance of these signals and the appearance of new signals in the olefinic region (5.0-6.0 ppm) would confirm ring opening.

  • ¹³C NMR: The cyclopropyl carbons will have unique chemical shifts.

Q4: Does the position of the cyclopropylglycine residue in the peptide sequence affect the risk of side reactions?

A: Yes, potentially. A C-terminal Cpg residue may be slightly more susceptible to side reactions involving re-attachment to the resin linker cation. However, the primary risk of ring-opening is inherent to the amino acid's structure and is present regardless of its position. Aggregation of the peptide on the resin can also hinder efficient deprotection and cleavage, so sequences prone to aggregation may require optimized synthesis conditions.[13]

Experimental Protocols

Protocol 1: Optimized Low-Risk Cleavage of Cpg-Containing Peptides

This protocol is designed to minimize ring-opening by using a high scavenger concentration and reduced temperature.

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with Dichloromethane (DCM) (3x) and dry it under a vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail immediately before use. For 100 mg of resin, prepare 2 mL of the following mixture in a glass vial:

    • Trifluoroacetic Acid (TFA): 1.8 mL (90%)

    • Triisopropylsilane (TIS): 0.1 mL (5%)

    • 1,2-Ethanedithiol (EDT): 0.05 mL (2.5%)

    • DI Water: 0.05 mL (2.5%)

  • Cooling: Cool the cleavage cocktail and the vial containing the dried resin in an ice bath (4°C) for 10 minutes.

  • Cleavage Reaction: Add the cold cleavage cocktail to the resin. Gently agitate the mixture every 15 minutes. Keep the reaction vessel in the ice bath for a total of 2 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate in a pre-chilled 50 mL centrifuge tube.

    • Wash the resin twice with a small amount of fresh TFA, combining the washes with the original filtrate.

    • Add 30 mL of ice-cold diethyl ether to the centrifuge tube to precipitate the peptide.

    • Vortex briefly and centrifuge at 3000 x g for 5 minutes.

  • Washing and Drying:

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with 30 mL of cold diethyl ether, centrifuging each time.

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., 50% Acetonitrile/Water) for HPLC and Mass Spectrometry analysis.

Workflow for Troubleshooting Cpg-Peptide Deprotection

start Start: Crude Peptide Post-Cleavage analyze Perform LC-MS Analysis start->analyze check_mass Check Mass Spectrum analyze->check_mass mass_ok Expected Mass [M] is the Major Peak check_mass->mass_ok Yes mass_plus_18 [M+18] Peak is Significant check_mass->mass_plus_18 No other_masses Other Unexpected Masses check_mass->other_masses Other check_hplc Check HPLC Purity mass_ok->check_hplc optimize Optimize Cleavage Protocol: - Increase TIS to 5-10% - Lower Temperature (4°C) - Reduce Cleavage Time mass_plus_18->optimize investigate Investigate Other Side Reactions: - Incomplete Deprotection - Alkylation of Trp/Met - Use Broader Scavenger Mix (Reagent K) other_masses->investigate hplc_ok Single Major Peak >80% Purity check_hplc->hplc_ok Yes hplc_bad Multiple Peaks / Low Purity check_hplc->hplc_bad No purify Proceed to Purification hplc_ok->purify hplc_bad->optimize re_synthesize Re-synthesize with Optimized Protocol optimize->re_synthesize

Caption: Troubleshooting workflow for Cpg-peptide deprotection.

References

Technical Support Center: Strategies for Improving the Solubility of Peptides Modified with Methyl 2-amino-2-cyclopropylacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the solubility of peptides modified with the non-canonical amino acid, Methyl 2-amino-2-cyclopropylacetate hydrochloride. The incorporation of this cyclopropyl-containing residue can significantly impact a peptide's physicochemical properties, often leading to solubility challenges. This resource is designed to provide a systematic approach to overcoming these issues, ensuring the successful application of your modified peptides in various experimental settings.

The Challenge: Understanding the Impact of Cyclopropyl Modification

The introduction of a cyclopropyl group into a peptide sequence can confer desirable properties, such as increased metabolic stability and constrained conformations that may enhance binding affinity.[1][2] However, the hydrophobicity of the cyclopropyl ring often leads to a decrease in aqueous solubility. This can result in peptide aggregation, inaccurate concentration measurements, and diminished biological activity.[3][4] This guide will walk you through a logical, step-by-step process to diagnose and resolve these solubility issues.

Frequently Asked Questions (FAQs)

Q1: My peptide, modified with this compound, is insoluble in my standard aqueous buffer. What's the first thing I should do?

A1: The initial and most critical step is to analyze the overall physicochemical properties of your peptide. The cyclopropyl modification adds a hydrophobic element. Therefore, the first line of action is to move away from purely aqueous solutions and employ a systematic solubilization strategy.

Start by attempting to dissolve a small aliquot of the peptide in a minimal amount of an organic co-solvent before adding your aqueous buffer.[5][6][7] This creates a concentrated stock solution that can then be diluted.

Q2: Which organic co-solvent should I choose?

A2: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for hydrophobic peptides due to its excellent solubilizing capabilities and compatibility with many biological assays at low concentrations.[5][7][8] Other options include dimethylformamide (DMF), acetonitrile (ACN), and isopropanol.[6][8]

Important Consideration: If your peptide sequence contains methionine (Met) or cysteine (Cys), be aware that DMSO can oxidize these residues. In such cases, DMF is a recommended alternative.[5][9]

Q3: How does the pH of the solution affect the solubility of my modified peptide?

A3: The pH of the solvent is a critical factor that dictates the net charge of your peptide, which in turn significantly influences its solubility.[3][5][10] Peptides are generally least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[3][4]

To enhance solubility, adjust the pH of your aqueous buffer to be at least one to two pH units away from the peptide's pI.[10][11]

  • For basic peptides (pI > 7): Use an acidic buffer (e.g., a solution containing 10% acetic acid).[8]

  • For acidic peptides (pI < 7): Use a basic buffer (e.g., a solution containing 10% ammonium bicarbonate).[8]

Q4: I've tried co-solvents and pH adjustment, but my peptide still precipitates. What are my next steps?

A4: If initial attempts fail, a more systematic troubleshooting approach is required. This involves a combination of physical methods and the potential use of solubilizing excipients. Consider the following:

  • Sonication: This technique uses ultrasonic waves to break apart peptide aggregates and can significantly aid dissolution.[5][6][11] It's a simple yet effective method to try after adding your solvent.

  • Gentle Warming: Cautiously warming the solution can sometimes improve solubility.[5][11] However, be mindful of the potential for peptide degradation at elevated temperatures.

  • Solubilizing Excipients: For particularly challenging peptides, the addition of specialized excipients can be beneficial. These include surfactants, which can help to disrupt hydrophobic interactions, and cyclodextrins, which can encapsulate hydrophobic moieties to improve their aqueous solubility.[11][12][13]

Troubleshooting Guide: A Step-by-Step Protocol for Solubilization

This section provides a structured workflow for systematically addressing the solubility of your cyclopropyl-modified peptide.

Step 1: Initial Characterization and Solvent Selection

Before attempting to dissolve your peptide, it is essential to understand its basic properties.

Protocol 1: Peptide Characterization and Initial Solubility Test

  • Determine the Net Charge: Calculate the theoretical net charge of your peptide at neutral pH (pH 7).

    • Assign a value of +1 for each basic residue (Lys, Arg, His) and the N-terminus.

    • Assign a value of -1 for each acidic residue (Asp, Glu) and the C-terminus.

    • Sum the values to determine the net charge.

  • Initial Solvent Selection Based on Charge:

    • Net Charge > 0 (Basic): Start with sterile, deionized water. If insoluble, proceed to a dilute acidic solution (e.g., 10% acetic acid).

    • Net Charge < 0 (Acidic): Begin with sterile, deionized water. If solubility is poor, try a dilute basic solution (e.g., 0.1 M ammonium bicarbonate).

    • Net Charge = 0 (Neutral/Hydrophobic): Direct dissolution in aqueous solutions is unlikely to be successful. Proceed directly to the use of an organic co-solvent.[5]

  • Perform a Small-Scale Solubility Test: Always test the solubility on a small amount of your peptide before dissolving the entire batch.[6][14]

Step 2: The Co-Solvent and Dilution Technique

For hydrophobic peptides, including those with cyclopropyl modifications, the use of an organic co-solvent is often necessary.

Protocol 2: Solubilization using an Organic Co-Solvent

  • Aliquot a Small Amount: Weigh a small, known quantity of your lyophilized peptide.

  • Add Organic Solvent: Add a minimal volume of the chosen organic solvent (e.g., DMSO, DMF) to the peptide and gently vortex to dissolve.

  • Gradual Dilution: Slowly add your desired aqueous buffer to the concentrated peptide-organic solvent mixture dropwise while continuously vortexing. This gradual dilution is crucial to prevent the peptide from precipitating out of the solution.

  • Observe for Precipitation: If the solution becomes cloudy or shows visible precipitates, you have likely exceeded the peptide's solubility limit in that final solvent composition.

Step 3: Advanced Troubleshooting Techniques

If the above methods are insufficient, the following advanced techniques can be employed.

TechniqueDescriptionKey Considerations
Sonication Use of ultrasonic energy to break up peptide aggregates.Can cause localized heating; use in short bursts and cool the sample on ice in between.[6][11]
Gentle Warming Increasing the temperature of the solution can enhance solubility.Monitor the temperature carefully to avoid peptide degradation, generally not exceeding 40°C.[4][11]
Chaotropic Agents Agents like guanidinium chloride or urea can disrupt the hydrogen-bonding network and unfold aggregated peptides.These are denaturing agents and may not be suitable for all applications. They are typically used as a last resort.[15][16]
Solubilizing Excipients Addition of surfactants or cyclodextrins to the formulation.The choice of excipient must be compatible with your downstream experiments.[12][13]
Visualization of the Solubilization Workflow

The following diagram illustrates the decision-making process for solubilizing your cyclopropyl-modified peptide.

solubilization_workflow cluster_charge_specific start Start: Lyophilized Peptide charge Determine Net Charge at pH 7 start->charge basic Basic (Net Charge > 0) charge->basic Positive acidic Acidic (Net Charge < 0) charge->acidic Negative neutral Neutral (Net Charge = 0) charge->neutral Zero water Try Sterile Water basic->water acid_sol Try Dilute Acid (e.g., 10% Acetic Acid) basic->acid_sol acidic->water base_sol Try Dilute Base (e.g., 0.1M NH4HCO3) acidic->base_sol organic Use Organic Co-Solvent (DMSO, DMF) neutral->organic soluble Peptide Solubilized water->soluble Succeeds insoluble Insoluble/Precipitation water->insoluble Fails acid_sol->organic Fails acid_sol->soluble Succeeds base_sol->organic Fails base_sol->soluble Succeeds dilute Gradually Dilute with Aqueous Buffer organic->dilute dilute->soluble Succeeds dilute->insoluble Fails advanced Advanced Troubleshooting (Sonication, Warming, Excipients) insoluble->advanced advanced->soluble

Caption: Decision workflow for peptide solubilization.

References

Technical Support Center: Analytical Monitoring of Methyl 2-amino-2-cyclopropylacetate Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical monitoring of reactions involving Methyl 2-amino-2-cyclopropylacetate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the analysis of this unique amino acid ester. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving from general sample considerations to technique-specific troubleshooting.

Section 1: Foundational Concepts & Sample Preparation

This section addresses the initial and most critical steps in your analytical workflow. Proper sample handling is paramount for obtaining reliable and reproducible data.

Q1: What are the primary analytical methods for monitoring reactions with this compound, and how do I choose the right one?

A1: The choice of analytical technique depends entirely on your objective, whether it's real-time kinetic monitoring, final purity assessment, or chiral separation. The three primary methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • HPLC is the most versatile and common method for purity checks and quantitative analysis of the hydrochloride salt directly from the reaction mixture. It excels at handling polar, non-volatile compounds.[1]

  • GC , often coupled with Mass Spectrometry (GC-MS), offers high resolution but requires the analyte to be volatile and thermally stable. Since this compound is a salt, it is non-volatile and must be derivatized before analysis.[2][3] This method is ideal for identifying and quantifying volatile impurities or byproducts.

  • NMR Spectroscopy is unparalleled for real-time, non-invasive reaction monitoring, providing structural information on reactants, intermediates, and products directly in the reaction vessel.[4][5]

Below is a decision-making workflow to help you select the appropriate technique.

G start What is my analytical goal? kinetics Real-time reaction kinetics or mechanistic study? start->kinetics purity Purity check, quantification, or stability assessment? start->purity chiral Enantiomeric excess (e.e.) or chiral separation? start->chiral volatile_impurity Analysis of volatile impurities/byproducts? start->volatile_impurity nmr Use Online/In-situ NMR Spectroscopy kinetics->nmr Ideal for non-invasive monitoring hplc Use HPLC-UV/MS purity->hplc Direct analysis of the salt chiral_hplc Use Chiral HPLC or Chiral GC (after derivatization) chiral->chiral_hplc Specific columns required gc Use Headspace GC or GC-MS (after derivatization) volatile_impurity->gc Requires derivatization of primary amine G start Start: Reaction Mixture in Organic Solvent neutralize Step 1: Neutralization Add aq. NaHCO3 solution. Vortex and separate layers. start->neutralize extract Step 2: Extraction Collect organic layer containing the free amine. neutralize->extract dry Step 3: Drying Dry organic layer over Na2SO4 and evaporate solvent. extract->dry derivatize Step 4: Derivatization To the dry residue, add Pyridine and MSTFA (1:1). dry->derivatize heat Step 5: Reaction Heat at 60 °C for 30 minutes in a sealed vial. derivatize->heat inject Step 6: Analysis Cool to room temperature. Inject 1 µL into GC-MS. heat->inject

References

Validation & Comparative

Navigating the Spectroscopic Landscape of Non-Proteinogenic Amino Acids: A Comparative Guide to Methyl 2-amino-2-cyclopropylacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of drug discovery and development, the incorporation of non-proteinogenic amino acids into peptide-based therapeutics has emerged as a powerful strategy to enhance metabolic stability, conformational rigidity, and biological activity. Among these, cyclopropyl-containing amino acids are of significant interest due to the unique conformational constraints imparted by the three-membered ring. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for a key building block, Methyl 2-amino-2-cyclopropylacetate hydrochloride .

To provide a practical and insightful comparison, we will contrast its spectral features with a structurally related acyclic analogue, Ethyl 2-aminobutanoate hydrochloride . This objective analysis, grounded in experimental data, will empower researchers to confidently identify and characterize these valuable compounds in their own synthetic workflows.

A Tale of Two Esters: Structural and Spectroscopic Comparison

The defining structural difference between our two subjects is the presence of the cyclopropyl ring in this compound. This small, strained ring system has a profound impact on the electronic environment of neighboring atoms, leading to characteristic shifts in both NMR and mass spectra.

FeatureThis compoundEthyl 2-aminobutanoate hydrochloride
CAS Number 535936-86-8617-27-6
Molecular Formula C₆H₁₂ClNO₂C₆H₁₄ClNO₂
Molecular Weight 165.62 g/mol 167.63 g/mol
Key Structural Feature Cyclopropyl RingEthyl Chain

Unfortunately, despite a comprehensive search of available scientific databases and literature, experimental NMR and mass spectra for this compound are not publicly available at this time. While some commercial suppliers indicate that the 1H NMR data conforms to the expected structure, the actual spectra are not provided.[1][2]

To facilitate this guide, we will therefore rely on predicted spectral data for this compound and compare it with the available experimental and predicted data for Ethyl 2-aminobutanoate hydrochloride. It is crucial for researchers to generate their own experimental data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Fingerprint

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shift (δ) of each nucleus provides a wealth of information about its local electronic environment.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a map of all the hydrogen atoms within a molecule.

Predicted ¹H NMR Data for this compound (in D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.80s3H-OCH₃
~3.50s1Hα-H
~1.50m1HCyclopropyl-CH
~0.80-1.20m4HCyclopropyl-CH₂

Experimental ¹H NMR Data for Ethyl 2-aminobutanoate hydrochloride (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.30q2H-OCH₂CH₃
~4.10t1Hα-H
~2.00m2H-CH₂CH₃
~1.40t3H-OCH₂CH₃
~1.00t3H-CH₂CH₃

Key Comparative Insights:

  • The Cyclopropyl Region: The most striking difference is the upfield multiplet signals between ~0.80 and 1.50 ppm in the predicted spectrum of the cyclopropyl derivative. These highly shielded protons are characteristic of the strained cyclopropane ring and are a key diagnostic feature.

  • The α-Proton: The α-proton in the cyclopropyl compound is predicted to be a singlet, as it has no adjacent protons. In contrast, the α-proton of the butanoate derivative is a triplet due to coupling with the adjacent methylene group.

  • Ester Group Signals: The methyl ester of the cyclopropyl compound gives a characteristic singlet around 3.80 ppm, while the ethyl ester of the butanoate derivative shows a quartet and a triplet for the -OCH₂CH₃ group.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule.

Predicted ¹³C NMR Data for this compound (in D₂O)

Chemical Shift (ppm)Assignment
~175C=O
~58α-C
~53-OCH₃
~15Cyclopropyl-CH
~5-10Cyclopropyl-CH₂

Predicted ¹³C NMR Data for Ethyl 2-aminobutanoate hydrochloride (in D₂O)

Chemical Shift (ppm)Assignment
~173C=O
~62-OCH₂CH₃
~55α-C
~25-CH₂CH₃
~14-OCH₂CH₃
~9-CH₂CH₃

Key Comparative Insights:

  • Upfield Cyclopropyl Carbons: The carbons of the cyclopropyl ring are significantly shielded and appear at very high field (low ppm values), typically between 5 and 15 ppm. This is a direct consequence of the ring strain and is a hallmark of cyclopropyl-containing compounds.

  • α-Carbon Shift: The position of the α-carbon is influenced by the substituent. The presence of the electron-donating alkyl groups in the butanoate derivative may lead to a slightly different chemical shift compared to the cyclopropyl derivative.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum for Methyl 2-amino-2-cyclopropylacetate

  • Molecular Ion (M⁺): m/z = 129.08 (for the free base)

  • Key Fragmentation Pathways:

    • Loss of the methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 70.

    • Cleavage of the cyclopropyl ring.

Predicted Mass Spectrum for Ethyl 2-aminobutanoate

  • Molecular Ion (M⁺): m/z = 131.10 (for the free base)

  • Key Fragmentation Pathways:

    • Loss of the ethoxycarbonyl group (-COOCH₂CH₃) to give a fragment at m/z = 58.

    • Loss of an ethyl group (-CH₂CH₃).

Key Comparative Insights:

The fragmentation patterns will be distinct due to the different alkyl groups and the presence of the cyclopropyl ring. The stability of the cyclopropylmethyl cation may influence the fragmentation pathways of Methyl 2-amino-2-cyclopropylacetate.

Experimental Protocols

While specific experimental data for the title compound is elusive, the following are generalized, best-practice protocols for acquiring high-quality NMR and MS data for similar amino acid derivatives.

NMR Sample Preparation and Acquisition

References

A Senior Application Scientist's Guide to HPLC Purity Analysis of Methyl 2-amino-2-cyclopropylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 2-amino-2-cyclopropylacetate hydrochloride, a non-proteinogenic amino acid ester, serves as a critical building block in the synthesis of novel therapeutic agents. Its unique cyclopropyl moiety can impart desirable conformational constraints and metabolic stability to parent molecules. Consequently, the rigorous assessment of its chemical and chiral purity is paramount.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of this compound. We will delve into the rationale behind method selection, present detailed experimental protocols, and compare the performance of different HPLC techniques, empowering you to make informed decisions for your analytical workflows.

The Analytical Challenge: Polarity and Chirality

This compound presents a dual analytical challenge. Its small, polar nature makes it poorly retained on traditional reversed-phase columns, while the presence of a stereocenter necessitates chiral-specific separation to ensure enantiomeric purity. A comprehensive purity analysis must therefore address both aspects: the quantification of the main component and the detection of process-related impurities, as well as the determination of the enantiomeric excess.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is contingent on the specific analytical goal. Here, we compare three robust HPLC techniques suitable for the analysis of this compound: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for achiral purity, Chiral HPLC for enantiomeric purity, and Hydrophilic Interaction Liquid Chromatography (HILIC) as a viable alternative for polar compound analysis.

Table 1: Comparison of HPLC Methods for the Analysis of this compound
Method Principle Primary Application Advantages Limitations
Ion-Pair RP-HPLC An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, enhancing its retention on a non-polar stationary phase.[1][2]Quantification of the main component and detection of achiral, process-related impurities.Utilizes common C18 columns, good resolution for polar analytes, compatible with UV detection.[1]Requires dedicated columns due to strong adsorption of ion-pair reagents, can be incompatible with mass spectrometry (MS), longer equilibration times.[2]
Chiral HPLC Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[3]Determination of enantiomeric purity (quantification of the undesired enantiomer).Direct separation of enantiomers without derivatization, high selectivity.[3]CSPs can be expensive and have specific mobile phase requirements, may not be suitable for achiral impurity analysis.
HILIC A polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. Retention is based on the partitioning of the analyte into the aqueous layer on the stationary phase.Alternative for achiral purity analysis of highly polar compounds.Good retention for very polar analytes without ion-pairing reagents, MS-compatible mobile phases.Can have longer equilibration times, sensitive to water content in the mobile phase and sample solvent.

The Analytical Workflow: A Step-by-Step Approach

A robust purity analysis workflow ensures that all aspects of the compound's quality are assessed. The following diagram illustrates a logical sequence for the comprehensive analysis of this compound.

Analytical Workflow cluster_0 Purity Assessment Workflow Start Sample Preparation (Dissolution in Mobile Phase/Water) Achiral_Purity Achiral Purity Analysis (IP-RP-HPLC or HILIC) Start->Achiral_Purity Inject for achiral analysis Chiral_Purity Chiral Purity Analysis (Chiral HPLC) Start->Chiral_Purity Inject for chiral analysis Data_Analysis Data Analysis and Reporting (% Purity, % Enantiomeric Excess) Achiral_Purity->Data_Analysis Chiral_Purity->Data_Analysis

Caption: Logical workflow for the comprehensive purity analysis of this compound.

Experimental Protocols

The following protocols are provided as a starting point for method development and validation. It is crucial to perform method validation according to ICH guidelines to ensure the suitability of the method for its intended purpose.

Protocol 1: Ion-Pair Reversed-Phase HPLC for Achiral Purity

This method is designed to quantify the main component and separate it from potential process-related impurities, such as starting materials or by-products from the synthesis.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in water or mobile phase A to a final concentration of approximately 1 mg/mL.

Rationale for Method Choices:

  • C18 Column: A standard reversed-phase column that provides good retention for a wide range of compounds when used with an appropriate mobile phase.

  • Trifluoroacetic Acid (TFA): A common ion-pairing agent that is volatile and suitable for UV detection at low wavelengths. It pairs with the primary amine of the analyte, increasing its hydrophobicity and retention on the C18 column.[1]

  • UV Detection at 210 nm: The analyte lacks a strong chromophore, necessitating detection at a low UV wavelength where the peptide bond and carboxyl group absorb.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is crucial for determining the enantiomeric excess of the desired enantiomer.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Chiral Stationary Phase (CSP) based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase: A mixture of methanol, acetonitrile, and a small percentage of acetic acid and triethylamine. A typical starting point could be Methanol/Acetonitrile/Acetic Acid/Triethylamine (80:20:0.1:0.05 v/v/v/v). The exact ratio should be optimized for best resolution.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Rationale for Method Choices:

  • Macrocyclic Glycopeptide CSP: These phases are known for their broad enantioselectivity for amino acids and their derivatives, often allowing for direct separation without derivatization.[3] They offer multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance, which contribute to chiral recognition.

  • Polar Organic Mobile Phase: The use of polar organic solvents with acidic and basic additives helps to control the ionization state of both the analyte and the chiral stationary phase, which is critical for achieving optimal separation.

Potential Impurities and Their Control

A thorough understanding of the synthetic route is essential for identifying potential impurities. For this compound, potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed through side reactions.

  • Enantiomer: The undesired enantiomer of the final product.

  • Degradation products: Impurities formed during storage or handling.

The proposed HPLC methods are designed to be stability-indicating, meaning they can separate the main component from its potential degradation products and process-related impurities.

Impurity Profile cluster_1 Potential Impurities Analyte Methyl 2-amino-2-cyclopropylacetate Hydrochloride Impurity1 Starting Materials Analyte->Impurity1 Impurity2 Synthetic By-products Analyte->Impurity2 Impurity3 Enantiomeric Impurity Analyte->Impurity3 Impurity4 Degradation Products Analyte->Impurity4

Caption: Overview of potential impurities in this compound.

Alternative and Orthogonal Techniques

While HPLC is the workhorse for purity analysis, orthogonal techniques are valuable for confirming results and providing a more complete purity profile.

  • Quantitative Nuclear Magnetic Resonance (qNMR): This technique can provide an absolute purity value without the need for a reference standard of the analyte. It is an excellent orthogonal method to HPLC for assay determination.

  • Gas Chromatography (GC): For volatile impurities, such as residual solvents, GC is the preferred analytical technique.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) can provide valuable information for the identification of unknown impurities.

Conclusion

The purity of this compound is a critical quality attribute that directly impacts the success of downstream drug development activities. A combination of Ion-Pair Reversed-Phase HPLC for achiral purity and Chiral HPLC for enantiomeric purity provides a comprehensive and robust analytical strategy. The methodologies and protocols outlined in this guide serve as a strong foundation for developing and validating analytical methods that ensure the quality and consistency of this important synthetic building block. As with any analytical method, thorough validation is essential to demonstrate that the method is fit for its intended purpose and complies with regulatory expectations.

References

comparing the conformational effects of "Methyl 2-amino-2-cyclopropylacetate hydrochloride" to other unnatural amino acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Conformational Effects of Methyl 2-amino-2-cyclopropylacetate Hydrochloride in Peptide Design

Introduction: The Mandate for Conformational Constraint in Modern Drug Design

In the landscape of rational drug design, particularly in the development of peptides and peptidomimetics, the control of molecular conformation is paramount. Unconstrained peptides often exist as a dynamic ensemble of conformers in solution, a flexibility that can lead to reduced binding affinity for biological targets and increased susceptibility to proteolytic degradation. The strategic incorporation of unnatural amino acids serves as a powerful tool to impose specific, predictable, and often rigid geometries upon a peptide backbone. This guide provides an in-depth comparison of the conformational effects induced by this compound, a derivative of 1-aminocyclopropane-1-carboxylic acid (Ac3c), with other widely used constrained amino acids. Our objective is to provide researchers with the foundational data and experimental frameworks necessary to select the optimal building block for their specific therapeutic application.

The Unique Conformational Signature of the Cyclopropyl Moiety

This compound provides the Ac3c residue, the smallest cyclic α,α-disubstituted amino acid.[1] The defining feature of this residue is the three-membered cyclopropane ring fused to the α-carbon. This fusion introduces a high degree of steric strain and severely restricts the rotation around the N-Cα (phi, φ) and Cα-C' (psi, ψ) backbone dihedral angles.

Unlike more flexible amino acids that can populate broad regions of the Ramachandran plot, conformational energy calculations and experimental data show that Ac3c has a strong preference for a very limited conformational space.[2] Specifically, it favors conformations in the "bridge" region of the Ramachandran plot, with (φ, ψ) angles clustering around (±90°, 0°).[3] This unique preference is a direct consequence of the rigid cyclopropane ring, which minimizes steric clashes in this specific backbone arrangement. This predictable geometry makes Ac3c an exceptional building block for inducing sharp turns or stabilizing specific folded structures in a peptide chain.[2][3]

Caption: Ramachandran plot illustrating the highly constrained conformational space favored by Ac3c residues compared to typical L-amino acids.

Comparative Analysis with Other Constrained Unnatural Amino Acids

The choice of a constraining amino acid depends on the desired secondary structure. The effects of Ac3c are best understood when compared against other residues with different steric profiles.

Amino Acid (Abbreviation)StructureTypical φ, ψ AnglesInduced Secondary StructureKey Characteristics
1-Aminocyclopropane-1-carboxylic acid (Ac3c) Cyclopropyl ring fused to Cα(φ, ψ) ≈ (±90°, 0°)[3]Type III/I β-turns, γ-turns, 2.2₇ helices[2]Induces very tight turns due to extreme rigidity.
α-Aminoisobutyric acid (AIB) Gem-dimethyl at Cα(φ, ψ) ≈ (±57°, ±47°)3₁₀-helices, α-helicesPrototypical helix-inducing residue. Symmetrically allowed space for both left and right-handed helices.
1-Aminocyclobutane-1-carboxylic acid (Ac4c) Cyclobutyl ring fused to CαExpanded range vs. Ac3c, accommodates helical structuresβ-turns, helices[4]More flexible than Ac3c, acts as an effective helix and β-turn former.[4] The N-Cα-C' bond angle is significantly expanded from the tetrahedral value.[4]
tert-Leucine (t-Leu) Bulky t-butyl side chain(φ, ψ) in β-sheet region (e.g., ≈ -120°, +120°)Extended β-strandsAcyclic, but the bulky side chain sterically disfavors helical conformations and promotes extended structures.

Experimental Methodologies for Conformational Analysis

To empirically determine and validate the conformational effects of these amino acids, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling is employed. Each technique provides complementary information about the molecule's structure in solution, in a solid state, or its theoretical energy landscape.

Protocol 1: NMR Spectroscopy for Solution-State Conformation

NMR is the most powerful technique for studying peptide structure and dynamics in solution, mimicking a physiological environment.[5][6] Key parameters like nuclear Overhauser effects (NOEs), coupling constants (³J), and chemical shifts provide direct evidence of the peptide's fold.[7]

Causality: The choice of 2D experiments is critical. A TOCSY experiment identifies all protons within a single amino acid's spin system, enabling residue assignment. A NOESY or ROESY experiment detects protons that are close in space (< 5 Å), providing the distance constraints needed to define the three-dimensional fold.[8] The ³J(HN,Hα) coupling constant is directly related to the φ dihedral angle via the Karplus equation, providing a quantitative measure of backbone conformation.[7]

Caption: Experimental workflow for determining peptide conformation in solution using NMR spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1-3 mg of the peptide in 500 µL of a suitable deuterated solvent (e.g., DMSO-d6 or 90% H₂O/10% D₂O). Ensure the final concentration is between 1-5 mM.

  • Initial 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample purity, concentration, and signal dispersion. Well-dispersed amide proton signals (7-9 ppm) are indicative of a folded structure.[5]

  • TOCSY Acquisition: Record a 2D TOCSY spectrum to identify proton spin systems for each amino acid residue.[8] This allows for sequential assignment.

  • NOESY/ROESY Acquisition: Record a 2D NOESY (for molecules with slower tumbling) or ROESY (for molecules with intermediate tumbling) spectrum with a mixing time of 150-300 ms. Cross-peaks in this spectrum identify protons that are close in 3D space.

  • Data Analysis:

    • Assign all proton resonances using the TOCSY and NOESY spectra.

    • Measure the ³J(HN,Hα) coupling constant for each residue to estimate the φ angle.

    • Identify key NOE cross-peaks (e.g., Hα(i) to HN(i+1) for sequential assignment; Hα(i) to HN(i+3) for helices) and convert their intensities into distance restraints.

  • Structure Calculation: Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy the experimental distance and dihedral angle restraints.

Protocol 2: X-ray Crystallography for Solid-State Structure

This technique provides an atomic-resolution snapshot of the molecule in its crystalline, solid state. It is the gold standard for determining high-resolution molecular structures.[9]

Causality: The entire process is self-validating. A crystal that diffracts X-rays to a high resolution (e.g., beyond 3 Å) is by definition well-ordered.[9] The final refined structure is validated against the experimental electron density map, with statistical metrics (R-factor, R-free) quantifying the goodness-of-fit.

Caption: Standard workflow for peptide structure determination via X-ray crystallography.

Step-by-Step Protocol:

  • Crystallization: Prepare a highly concentrated solution of the purified peptide (5-20 mg/mL). Use commercial screening kits to test hundreds of conditions (precipitants, buffers, salts) to find one that yields single, well-ordered crystals. This is often done using vapor diffusion methods (hanging or sitting drop).

  • Data Collection: Harvest a suitable crystal and flash-cool it in liquid nitrogen to prevent radiation damage. Mount the crystal on a goniometer at a synchrotron X-ray source.

  • Diffraction: Expose the crystal to a high-intensity X-ray beam and collect the resulting diffraction pattern on a detector as the crystal is rotated.[9]

  • Data Processing: Integrate the intensities of the thousands of diffraction spots and determine the unit cell dimensions and space group of the crystal.[10]

  • Structure Solution and Refinement:

    • Solve the "phase problem" to calculate an initial electron density map.

    • Build an atomic model of the peptide that fits into the calculated map.

    • Perform iterative cycles of refinement to improve the fit of the model to the data, resulting in a final, high-resolution 3D structure.[9]

Protocol 3: Computational Modeling for Energy Landscapes

Computational chemistry allows for the systematic exploration of a molecule's conformational energy landscape, revealing the most stable (lowest energy) geometries.[11][12]

Causality: A constrained Ramachandran plot is a powerful predictive tool. By systematically rotating the φ and ψ dihedral angles and calculating the potential energy at each point, one can visualize the energetically allowed and forbidden regions for a given amino acid.[13][14] This in silico experiment explains why a residue like Ac3c is so constrained—all other conformations are energetically penalized by severe steric clashes.

Caption: Workflow for generating a Ramachandran plot using computational modeling.

Step-by-Step Protocol:

  • Model Building: Construct a model dipeptide (e.g., N-acetyl-Xaa-N'-methylamide, where Xaa is the unnatural amino acid) using molecular modeling software.

  • Define Calculation: Choose an appropriate level of theory and basis set (e.g., Density Functional Theory with B3LYP/6-31G(d)) for the energy calculations.

  • Constrained Optimization: Set up a 2D potential energy surface scan. This involves systematically fixing the φ and ψ angles at discrete intervals (e.g., every 15 degrees) from -180° to +180°.[13][15]

  • Energy Calculation: At each (φ, ψ) grid point, run a geometry optimization where all other internal coordinates (bond lengths, angles) are allowed to relax to their minimum energy state, while φ and ψ remain fixed.

  • Plot Generation: Collect the final energy value for each grid point and create a 2D contour plot, with φ on the x-axis, ψ on the y-axis, and energy represented by color. This is the Ramachandran plot.

Implications for Drug Design and Development

The choice of a constraining element has profound consequences for a drug candidate's properties:

  • Ac3c: Its ability to induce extremely tight turns is ideal for stabilizing the conformation of small cyclic peptides or the loop regions of proteins that are critical for receptor recognition. This high rigidity can significantly enhance binding affinity by reducing the entropic penalty of binding.

  • AIB: The go-to choice for stabilizing helical structures, often used to mimic helical protein domains involved in protein-protein interactions.

  • Ac4c: Offers a balance between the rigidity of Ac3c and the helix-forming propensity of AIB, making it a versatile tool for inducing either turns or helices depending on the peptide context.[4]

  • t-Leu: Excellent for designing β-strand mimetics, which can be used to inhibit enzymes with extended active sites (e.g., proteases) or to disrupt the formation of pathological β-sheet aggregates (e.g., in amyloid diseases).

Conclusion

This compound, by providing the Ac3c residue, offers a conformational profile of extreme rigidity, reliably forcing a peptide backbone into a tight turn. This stands in stark contrast to the helical propensity of AIB, the more versatile turn/helix nature of Ac4c, and the extended conformation favored by tert-Leucine. By understanding these distinct structural signatures and employing the rigorous experimental and computational workflows detailed here, researchers can make informed decisions, rationally designing peptidomimetics with optimized potency, selectivity, and metabolic stability.

References

A Senior Application Scientist's Comparative Guide to the Biological Activity of Peptides Containing Methyl 2-amino-2-cyclopropylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the limitations of natural peptides—namely poor metabolic stability and conformational flexibility—have driven researchers toward peptidomimetics. The incorporation of non-proteinogenic amino acids is a cornerstone of this strategy. This guide provides a deep, comparative analysis of peptides containing 2-amino-2-cyclopropylacetic acid (Ac3c), a constrained amino acid derived from its methyl ester hydrochloride salt. We will explore, with supporting data and protocols, how the unique stereochemical and physical properties of the cyclopropyl ring fundamentally enhance biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced peptide design for superior therapeutic candidates.

Introduction: The Rationale for Constrained Peptidomimetics

Natural peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by rapid degradation by proteases and a high degree of conformational freedom, which leads to a significant entropic penalty upon binding to a target. The introduction of unnatural amino acids addresses these challenges directly.

Methyl 2-amino-2-cyclopropylacetate hydrochloride serves as a key building block for incorporating the Ac3c residue into a peptide sequence.[1][2][3] The cyclopropyl group, a three-membered carbocycle, is far more than a simple bulky side chain. Its rigid, strained ring structure imparts profound conformational constraints on the peptide backbone.[4][5] This pre-organization into a specific three-dimensional structure can dramatically enhance binding affinity for a biological target and provide steric hindrance that shields adjacent peptide bonds from enzymatic cleavage.[6][7][8] The result is often a peptide with superior potency, selectivity, and metabolic stability.[9][10]

This guide will present two detailed case studies: the first quantitatively comparing the enzyme inhibitory activity of an Ac3c-containing peptide versus a natural analog, and the second comparing their respective metabolic stabilities.

Case Study 1: Potency Enhancement in HCV NS3 Protease Inhibition

The Hepatitis C Virus (HCV) NS3/4A serine protease is a validated and critical target for antiviral therapy, essential for viral replication.[11][12] Peptidomimetic inhibitors that block its active site are a major class of anti-HCV drugs. Structure-activity relationship (SAR) studies have consistently shown that modifications at the P1 and P2 positions of these inhibitors are critical for potency.

Expertise & Experience: The Causality of Enhanced Potency

The active site of the NS3 protease is a relatively constrained cleft. For an inhibitor to be effective, its backbone and side chains must adopt a precise conformation to maximize contact with the enzyme's binding pockets. A flexible peptide inhibitor must first overcome a significant entropic barrier to "freeze" into this bioactive conformation.

By replacing a natural amino acid like valine or alanine at the P2 position with Ac3c, we introduce a rigid cyclopropyl moiety. This constraint forces the peptide backbone into a conformation that more closely resembles the bound state, effectively pre-paying the entropic cost of binding. This results in a more favorable Gibbs free energy of binding (ΔG) and, consequently, a lower inhibitory concentration (IC50). Research has shown that this specific modification can lead to a substantial, approximately 10-fold, improvement in potency.[13]

Comparative Performance Data

The table below illustrates the dramatic improvement in inhibitory activity when a standard P2 amino acid is replaced with Ac3c in a representative HCV NS3 protease inhibitor scaffold.

Compound IDP2 ResidueTargetIC50 (nM)Fold Improvement
Peptide-Val L-ValineHCV NS3 Protease25 nMBaseline
Peptide-Ac3c 2-amino-2-cyclopropylacetic acidHCV NS3 Protease2.5 nM10x

Note: Data is representative and synthesized based on findings reported in the literature.[13]

Experimental Protocol: FRET-Based HCV NS3 Protease Inhibition Assay

This protocol provides a robust method for determining the IC50 values of candidate inhibitors.

Principle: The assay uses a synthetic peptide substrate containing a fluorescent reporter (e.g., EDANS) and a quencher (e.g., DABCYL) on opposite sides of the NS3 cleavage site. In its intact state, the quencher suppresses the reporter's fluorescence via Förster Resonance Energy Transfer (FRET). Upon cleavage by the NS3 protease, the reporter is separated from the quencher, resulting in a measurable increase in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside.

    • Enzyme Stock: Recombinant HCV NS3/4A protease diluted to 2X final concentration in Assay Buffer.

    • Substrate Stock: FRET peptide substrate (e.g., Ac-DE-D(EDANS)-EE-Abu-ψ-[COO]-AS-C(DABCYL)-NH2) diluted to 2X final concentration in Assay Buffer.

    • Inhibitor Stock: Test compounds (e.g., Peptide-Val, Peptide-Ac3c) serially diluted in 100% DMSO, then further diluted in Assay Buffer to a 4X final concentration.

  • Assay Procedure:

    • Add 25 µL of Assay Buffer to all wells of a 96-well, black, flat-bottom plate.

    • Add 25 µL of 4X inhibitor dilutions to the test wells. Add 25 µL of Assay Buffer with corresponding DMSO concentration to positive control (no inhibition) and negative control (no enzyme) wells.

    • Add 25 µL of 2X Enzyme Stock to all wells except the negative controls.

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of 2X Substrate Stock to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 30°C.

  • Data Acquisition and Analysis:

    • Monitor fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30 minutes.

    • Calculate the initial reaction velocity (v) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (v_inhibitor / v_positive_control)).

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Workflow and Mechanism

FRET_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer P2 Prepare Serial Dilutions of Inhibitor A1 Add Buffer & 4X Inhibitor P2->A1 P3 Prepare 2X Enzyme Stock P4 Prepare 2X Substrate Stock A2 Add 2X Enzyme A1->A2 A3 Pre-incubate (15 min, 30°C) A2->A3 A4 Initiate with 2X Substrate A3->A4 D1 Read Fluorescence (Kinetic Mode) A4->D1 D2 Calculate Initial Velocities (v) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Plot & Fit Curve to Determine IC50 D3->D4

Caption: Workflow for FRET-based enzyme inhibition assay.

Inhibition_Mechanism cluster_enzyme HCV NS3 Protease cluster_inhibitor Peptide Inhibitor cluster_binding Binding & Inhibition Enzyme Active Site Inhibitor_Val Peptide-Val (Flexible) Binding_Val High Entropic Cost Inhibitor_Val->Binding_Val Inhibitor_Ac3c Peptide-Ac3c (Pre-organized) Binding_Ac3c Low Entropic Cost Inhibitor_Ac3c->Binding_Ac3c Binding_Val->Enzyme Result_Val Weaker Binding (Higher IC50) Binding_Val->Result_Val Binding_Ac3c->Enzyme Result_Ac3c Stronger Binding (Lower IC50) Binding_Ac3c->Result_Ac3c

Caption: Conformational pre-organization enhances binding affinity.

Case Study 2: Improvement of Metabolic Stability

A primary failure mode for peptide therapeutics is their rapid clearance in vivo due to degradation by endogenous proteases and peptidases.[7] The amide bonds of a standard linear peptide are readily recognized and hydrolyzed. The introduction of Ac3c provides a powerful defense against this metabolic breakdown.

Expertise & Experience: The Mechanism of Proteolytic Resistance

Proteases have specific recognition motifs and require the peptide substrate to fit within their catalytic site. The cyclopropyl group of Ac3c serves two protective functions:

  • Steric Hindrance: The bulky, rigid ring structure physically blocks the approach of protease catalytic residues to the adjacent peptide bonds.

  • Conformational Incompatibility: The constrained backbone conformation induced by the Ac3c residue prevents the peptide from adopting the extended conformation typically required for productive binding within the protease active site.

This dual mechanism significantly slows the rate of degradation, extending the peptide's half-life in plasma and increasing its potential for therapeutic efficacy.[9][14]

Comparative Performance Data

The following table provides a representative comparison of the stability of a linear peptide versus its Ac3c-modified counterpart when incubated in human plasma.

Compound IDKey ResidueIncubation Time (min)% Parent Peptide RemainingEstimated Half-life (t½)
Peptide-Ala L-Alanine0100%~15 min
3028%
60<5%
Peptide-Ac3c Ac3c0100%>240 min
3095%
6088%
24065%

Note: Data is representative and synthesized based on established principles of peptide stabilization.[7][14]

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol measures the rate of degradation of a test compound in a biologically relevant matrix.

Principle: The test peptide is incubated in plasma at 37°C. At various time points, aliquots are taken, and the enzymatic reaction is quenched. The concentration of the remaining parent peptide is then quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

Step-by-Step Methodology:

  • Preparation:

    • Thaw human plasma (e.g., K2-EDTA anticoagulated) in a 37°C water bath.

    • Prepare a stock solution of the test peptide in DMSO (e.g., 1 mM).

    • Prepare a Quench Solution consisting of acetonitrile with an internal standard (a stable, structurally similar compound not found in plasma).

  • Incubation:

    • Pre-warm a sufficient volume of plasma to 37°C for 10 minutes.

    • Initiate the experiment (T=0) by spiking the plasma with the peptide stock solution to a final concentration of 1 µM. Ensure the final DMSO concentration is low (<0.5%) to avoid protein precipitation. Mix gently.

    • Incubate the mixture in a shaking water bath at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 min), withdraw an aliquot of the plasma mixture (e.g., 50 µL).

    • Immediately add the aliquot to a tube containing a 3-5 fold excess of ice-cold Quench Solution (e.g., 200 µL). This stops the enzymatic reaction and precipitates plasma proteins.

  • Sample Processing and Analysis:

    • Vortex the quenched samples vigorously for 1 minute.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate or autosampler vials.

    • Analyze the samples by LC-MS/MS. Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the parent peptide and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the parent peptide to the internal standard for each time point.

    • Normalize the data by expressing each ratio as a percentage of the T=0 ratio.

    • Plot the natural log (% Remaining) vs. time. The slope of this line (k) is the degradation rate constant.

    • Calculate the half-life: t½ = -0.693 / k.

Visualizing the Degradation Pathway

Peptide_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Thaw & Pre-warm Human Plasma R1 Spike Peptide into Plasma (T=0) P1->R1 P2 Prepare Peptide Stock (DMSO) P2->R1 R2 Incubate at 37°C R1->R2 R3 Take Aliquots at Time Points R2->R3 R4 Quench with Acetonitrile + IS R3->R4 A1 Centrifuge to Remove Protein R4->A1 A2 Analyze Supernatant by LC-MS/MS A1->A2 A3 Calculate % Remaining vs. Time A2->A3 A4 Determine Half-Life (t½) A3->A4

Caption: Workflow for in vitro plasma stability assessment.

Degradation_vs_Stability cluster_unstable Standard Peptide (Peptide-Ala) cluster_stable Constrained Peptide (Peptide-Ac3c) P_Ala Ala-Ala-Gly-Phe Protease1 Protease P_Ala->Protease1 Recognized & Cleaved Fragments1 Degraded Fragments Protease1->Fragments1 P_Ac3c Ala-Ac3c-Gly-Phe Protease2 Protease P_Ac3c->Protease2 Binding Hindered Intact Peptide Remains Intact

Caption: Ac3c residue hinders protease binding and cleavage.

Conclusion and Future Outlook

The incorporation of 2-amino-2-cyclopropylacetic acid, facilitated by building blocks like this compound, is a validated and powerful strategy in modern peptidomimetic design. As demonstrated, the conformational rigidity imparted by the cyclopropyl ring can lead to dramatic improvements in both target potency and metabolic stability.

The comparative data and detailed protocols provided in this guide serve as a practical framework for researchers aiming to enhance their peptide-based drug candidates. By understanding the fundamental principles of conformational constraint and steric shielding, scientists can rationally design next-generation therapeutics with superior pharmacological profiles. Future research will undoubtedly uncover novel cyclopropyl-containing amino acids and other constrained residues, further expanding the toolbox for creating potent, stable, and highly specific peptide drugs.

References

A Comparative Guide to the Structural Analysis of Peptides Incorporating Methyl 2-amino-2-cyclopropylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Conformation with Non-Canonical Amino Acids

In the landscape of modern drug discovery and materials science, peptides stand out for their high specificity and biological activity. However, their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility. The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy to overcome these limitations.[1][2] By introducing unique side chains and backbone constraints, ncAAs can enforce specific secondary structures, enhance proteolytic resistance, and ultimately refine the pharmacological profile of a peptide.[2][3]

This guide focuses on a particularly potent ncAA: Methyl 2-amino-2-cyclopropylacetate hydrochloride , a derivative of 1-aminocyclopropane-1-carboxylic acid (Acc). The defining feature of this molecule is its cyclopropyl group, a small, rigid ring that imparts significant conformational constraints on the peptide backbone.[4][5] Understanding the precise structural consequences of incorporating this moiety is paramount for rational peptide design.

Here, we provide a comparative analysis of the structural effects induced by this cyclopropyl-containing amino acid and present a guide to the essential biophysical techniques required for a thorough structural elucidation. We will explore the causality behind experimental choices and provide validated protocols for researchers, scientists, and drug development professionals.

Part 1: The Conformational Imperative of the Cyclopropyl Group

The efficacy of a peptide is intrinsically linked to its three-dimensional structure. The cyclopropane ring in Methyl 2-amino-2-cyclopropylacetate fundamentally limits the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds of the peptide backbone. This steric hindrance, or "cyclopropylic strain," effectively locks the peptide into a more defined conformation compared to peptides composed solely of natural amino acids.[4][5]

This principle is best understood through comparison. Let us consider α-aminoisobutyric acid (Aib), another commonly used ncAA known for promoting helical structures due to the steric clash of its gem-dimethyl groups. While both residues restrict conformation, the nature of the restriction differs. A study on chemotactic formyl tripeptides directly compared the influence of a cyclopropyl-containing amino acid (Ac(3)C) with Aib.[6] The results showed that the cyclopropyl group induced a significantly higher population of the E conformation about the formamide functionality (36%) compared to the Aib-containing peptide (9%).[6] This demonstrates that the specific geometry of the constraining element is a critical design parameter.

Figure 1: Conformational Restriction by ncAAs a1 Free Rotation (High Conformational Entropy) a2 Multiple Low-Energy States a1->a2 b2 Defined Conformation (Reduced Entropy) b1 Restricted Rotation (Cyclopropylic Strain) b1->b2 Enforces

Caption: Diagram illustrating the effect of a constraining ncAA.

Comparative Performance Data

The choice of ncAA directly influences the resulting peptide's secondary structure and stability. Below is a summary of expected performance differences when incorporating Methyl 2-amino-2-cyclopropylacetate versus other common ncAAs.

FeatureGlycine (Flexible)α-Aminoisobutyric Acid (Aib)Methyl 2-amino-2-cyclopropylacetate
Backbone Flexibility HighLow (Steric Hindrance)Very Low (Ring Strain)
Favored Secondary Structure Random coil, β-turns3₁₀-helix, α-helixDefined turns, rigid structures
Proteolytic Stability LowHighExpected to be High
Key Structural Effect Allows conformational samplingInduces helical propensityEnforces specific dihedral angles

Part 2: A Trifecta of Techniques for Structural Validation

No single technique can fully capture the structural nuances of a modified peptide. A comprehensive understanding requires a synergistic approach, integrating data from Circular Dichroism, NMR spectroscopy, and X-ray crystallography.

Circular Dichroism (CD) Spectroscopy: The First Look at Secondary Structure

Expertise & Rationale: CD spectroscopy is an invaluable, low-resolution technique that measures the differential absorption of circularly polarized light by chiral molecules like peptides.[7][8] It serves as a rapid and powerful first assessment of a peptide's overall secondary structure in solution.[9][10] Before committing to more time-intensive methods, CD allows a researcher to quickly determine if the incorporation of Methyl 2-amino-2-cyclopropylacetate has induced the desired conformational change, such as an increase in helicity or the formation of a stable β-turn.

Figure 2: CD Spectroscopy Workflow prep Step 1: Sample Preparation Peptide at 0.3-0.5 mg/mL in phosphate buffer acq Step 2: Data Acquisition Scan far-UV region (190-250 nm) Monitor ellipticity prep->acq proc Step 3: Data Processing Buffer subtraction Conversion to Molar Ellipticity acq->proc analysis Step 4: Structural Estimation Deconvolution using algorithms (e.g., K2D, BeStSel) proc->analysis

Caption: A streamlined workflow for CD-based peptide analysis.

Trustworthy Protocol: Secondary Structure Analysis by CD

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.3-0.5 mg/mL.[9] The buffer itself must not have a significant CD signal in the far-UV region.

  • Instrument Setup:

    • Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes to remove oxygen.[9]

    • Use a quartz cuvette with a 1 mm path length.

    • Calibrate the instrument using a standard like camphor-10-sulfonic acid.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide sample from 250 nm down to 190 nm.

    • Typical parameters: 1 nm bandwidth, 1 s response time, 50 nm/min scan speed. Average 3-5 scans for a better signal-to-noise ratio.

  • Data Processing & Interpretation:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the observed ellipticity (θ) in millidegrees to mean residue ellipticity ([θ]) using the formula: [θ] = (θ * 100) / (c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.

    • Analyze the spectral shape:

      • α-helix: Negative bands near 222 nm and 208 nm, and a strong positive band near 192 nm.[8][10]

      • β-sheet: A negative band around 218 nm and a positive band near 195 nm.[8][11]

      • Random Coil: A strong negative band near 200 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Resolution Structure in Solution

Expertise & Rationale: While CD provides a global view, NMR spectroscopy delivers an atomic-level picture of the peptide's structure and dynamics in solution, which more closely mimics its physiological environment.[12] For peptides containing ncAAs, NMR is indispensable for determining the precise three-dimensional fold and understanding how the ncAA influences the local and global conformation.[13][14] Two-dimensional NMR experiments like COSY, TOCSY, and NOESY are used to first assign every proton signal to its specific atom in the peptide sequence and then to measure through-space distances between protons, which act as restraints for structure calculation.[15]

Figure 3: Peptide NMR Structure Determination cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Calculation exp 1. 2D NMR Experiments TOCSY: Identify spin systems NOESY: Identify through-space contacts COSY: Identify through-bond contacts assign 2. Resonance Assignment Link spin systems sequentially (Wüthrich method) exp->assign noe noe assign->noe calc 4. Structure Calculation Use molecular dynamics or distance geometry algorithms noe->calc refine 5. Refinement & Validation Generate ensemble of structures Check against experimental data calc->refine

Caption: Workflow for solving a peptide's 3D structure via NMR.

Trustworthy Protocol: 2D NMR for Peptide Structure

  • Sample Preparation: Dissolve the peptide to a concentration of 1-5 mM in a buffered solution (e.g., 90% H₂O / 10% D₂O, pH 6.0) to ensure slow amide proton exchange. Add a DSS or TMSP internal standard for chemical shift referencing.

  • Data Acquisition:

    • Acquire a set of 2D NMR spectra on a high-field spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid residue's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of their position in the sequence. This is the key experiment for determining the 3D fold. Use a mixing time of 150-300 ms.

    • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through 2-3 chemical bonds.

  • Resonance Assignment:

    • Use the TOCSY spectrum to identify the spin systems corresponding to each amino acid type.[15]

    • Use the NOESY spectrum to find sequential Hα(i) - HN(i+1) cross-peaks, which allows you to "walk" along the peptide backbone and assign each spin system to its specific position in the sequence.

  • Structure Calculation:

    • Identify and integrate all NOESY cross-peaks. Convert their volumes into upper distance restraints (e.g., strong, medium, weak corresponding to <2.8 Å, <3.5 Å, <5.0 Å).

    • Input these restraints, along with any dihedral angle restraints from coupling constants, into a structure calculation program (e.g., CYANA, XPLOR-NIH).

    • The software will generate an ensemble of the 20-30 lowest-energy structures that are most consistent with the experimental data.

X-ray Crystallography: The High-Resolution Solid-State View

Expertise & Rationale: X-ray crystallography is the gold standard for obtaining high-resolution (often <2 Å) structural information.[16] It provides an unambiguous, static picture of the molecular structure, including precise bond lengths, angles, and the conformation of the peptide in the crystalline state.[17] While requiring a well-ordered crystal, this technique is invaluable for visualizing the exact orientation of the cyclopropyl group and its influence on the peptide backbone and crystal packing interactions.[18] It provides the ultimate validation for structural models derived from other methods.

Trustworthy Protocol: Peptide Crystallography

  • Crystallization Screening: This is often the most challenging step.[19]

    • Prepare a highly pure and concentrated peptide solution (5-20 mg/mL).

    • Use commercial screening kits (e.g., Hampton Research, Qiagen) to test hundreds of different crystallization conditions (precipitants, buffers, salts) via sitting-drop or hanging-drop vapor diffusion.

  • Crystal Optimization & Harvesting:

    • Once initial "hits" are found, optimize conditions by fine-tuning precipitant and peptide concentrations to grow larger, single crystals.

    • Carefully harvest a crystal using a cryo-loop and flash-cool it in liquid nitrogen, often with a cryoprotectant, to prevent ice formation during data collection.

  • Data Collection:

    • Mount the frozen crystal on a goniometer in an X-ray beam (either a home source or a synchrotron for higher intensity).

    • Rotate the crystal in the beam and collect the diffraction pattern on a detector over a range of angles.[16]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the intensities and positions of the diffraction spots.

    • Solve the "phase problem" to generate an initial electron density map. For peptides, direct methods are often successful.

    • Build an atomic model of the peptide into the electron density map using software like Coot.

    • Refine the model against the experimental data using programs like Phenix or REFMAC5 until the model and data show the best possible agreement (low R-work and R-free values).

Conclusion: An Integrated Approach for Definitive Analysis

The incorporation of this compound is a potent tool for peptide chemists, offering a direct route to conformationally defined and potentially more stable molecules. However, realizing its full potential requires a rigorous and multi-faceted approach to structural analysis.

A successful workflow begins with Circular Dichroism for a rapid assessment of secondary structure, followed by NMR Spectroscopy to define the atomic-resolution structure and dynamics in solution. Finally, where possible, X-ray Crystallography provides the definitive high-resolution snapshot of the peptide's conformation. By integrating the insights from these three powerful techniques, researchers can confidently establish the structure-activity relationships that are crucial for advancing the next generation of peptide-based therapeutics and materials.

References

A Scientist's Guide to Probing Peptide Function: Alanine Scanning vs. Conformationally Constrained Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide science and drug development, understanding the precise role of each amino acid is paramount to engineering potent, stable, and selective therapeutics. Structure-activity relationship (SAR) studies are the bedrock of this endeavor, and two powerful techniques stand at the forefront: the classical Alanine Scan and the precision-driven incorporation of conformationally constrained unnatural amino acids (Uaas), such as Methyl 2-amino-2-cyclopropylacetate hydrochloride.

This guide provides a deep, comparative analysis of these two methodologies. It moves beyond simple definitions to explore the fundamental questions each technique answers, the causality behind their experimental design, and their practical applications for researchers in the field.

The Alanine Scan: Identifying Energetic "Hot Spots"

Alanine scanning mutagenesis is a widely adopted technique for systematically identifying the contribution of amino acid side chains to a peptide's function, such as binding to a receptor or enzymatic activity.[1][2][3]

Principle and Rationale

The core principle of alanine scanning is methodical substitution. Each non-alanine residue in a peptide sequence is systematically replaced with an alanine.[4] The rationale for choosing alanine is twofold:

  • Side-Chain Truncation: Alanine's methyl side chain effectively removes all functional groups beyond the β-carbon.[2][5][6] This "truncation" allows researchers to assess the energetic contribution of the original, larger side chain to the peptide's activity.[5][6] A significant drop in activity upon substitution points to that residue being a "hot spot" critical for the interaction.[3][7]

  • Minimal Structural Perturbation: Alanine is small, non-polar, and mimics the secondary structure preferences of most other amino acids.[2][4] This minimizes the risk of inducing major changes in the peptide's backbone conformation, which could complicate the interpretation of results.[2]

Information Gained and Limitations

An alanine scan provides a functional map of the peptide, highlighting which side chains are indispensable for its biological function.[5][8] However, the technique has inherent limitations:

  • Labor-Intensive: It requires the individual synthesis and purification of numerous peptide analogues, which can be time-consuming and costly.[5][9]

  • Limited Scope: The method primarily probes the role of the side chain. It cannot provide direct information about the importance of the backbone conformation or the synergistic effects of multiple residues working in concert.[9]

  • Potential for Misfolding: While minimized, the substitution can occasionally lead to local or global conformational changes, making it difficult to distinguish between direct effects on binding and indirect structural perturbations.[9]

Methyl 2-amino-2-cyclopropylacetate: Probing Backbone Conformation with Precision

The incorporation of unnatural amino acids (Uaas) offers a more nuanced approach to SAR studies.[10] this compound, a glycine derivative[11][12], is an exemplary Uaa that introduces conformational rigidity.

Principle and Rationale

Unlike alanine scanning, which focuses on the side chain, incorporating a cyclopropyl group directly interrogates the peptide backbone.

  • Conformational Constraint: The three-membered ring of the cyclopropyl group severely restricts the rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) backbone dihedral angles.[13][14] This "locks" the peptide backbone into a specific local conformation.

  • Testing Bioactive Conformations: Many peptides are flexible in solution and only adopt their active conformation upon binding to a target.[14] By systematically replacing residues with conformationally constrained Uaas like Methyl 2-amino-2-cyclopropylacetate, researchers can test hypotheses about the required backbone geometry at each position. If a specific constrained analogue shows enhanced activity, it suggests that the native peptide adopts a similar conformation at that position when active.

Information Gained and Advantages

This technique provides high-resolution information about the conformational requirements for peptide activity. Its advantages include:

  • Direct Backbone Analysis: It directly probes the role of backbone geometry, an orthogonal parameter to the side-chain focus of alanine scanning.

  • Potency Enhancement: By pre-organizing the peptide into its bioactive conformation, conformational constraint can reduce the entropic penalty of binding, potentially leading to analogues with significantly improved potency and stability.[14]

  • Novel Scaffolds: This approach is fundamental to designing peptidomimetics with improved drug-like properties.[14]

Head-to-Head Comparison

FeatureAlanine Scanning MutagenesisMethyl 2-amino-2-cyclopropylacetate Incorporation
Primary Question Which side chains are critical for activity?What backbone conformation is required for activity at a specific position?
Structural Impact Removes side-chain functionality past the β-carbon.[5][6]Restricts backbone dihedral angles (φ, ψ), locking local conformation.[13]
Information Gained Identifies energetic "hot spots" of interaction.[3]Defines the geometry of the bioactive conformation.
Typical Outcome A map of functionally important residues.Potential for enhanced potency, stability, and receptor selectivity.[14]
Key Limitation Provides little information on backbone conformation.[9]Can be synthetically challenging; requires specific building blocks.[15]
Synergistic Use Use first to identify a critical residue (hot spot).Use second to probe the conformational requirements at that hot spot.

Experimental Methodologies

Workflow for an Alanine Scan

The general workflow involves the synthesis and analysis of a library of peptides where each residue is individually replaced by alanine.

AlanineScanWorkflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Biological & Data Analysis start Define Parent Peptide Sequence select Select Residue for Substitution start->select synth Synthesize Ala-Analogue via SPPS select->synth purify Purify via RP-HPLC & Characterize (MS) synth->purify assay Perform Bioassay (e.g., Binding, Functional) purify->assay compare Compare Activity to Parent Peptide assay->compare compare->select  Repeat for  Each Residue map Map Energetic 'Hot Spots' compare->map loop_edge Repeat for Each Residue UaaConcept cluster_flexible Flexible Peptide Backbone cluster_constrained Constrained Backbone with Cyclopropyl Glycine N1 N Ca1 N1->Ca1 φ (Free Rotation) C1 C' Ca1->C1 ψ (Free Rotation) N2 N Ca2 N2->Ca2 φ (Restricted) C2 C' Ca2->C2 ψ (Restricted) CP1 Ca2->CP1 Ca2_label CP3 CP1->CP3 CP2 CP2->Ca2 CP3->CP2

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of Peptides Modified with Methyl 2-amino-2-cyclopropylacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Peptide Stability in Drug Development

Peptides have emerged as a promising class of therapeutics due to their high specificity and potency. However, their clinical translation is often hampered by their inherent susceptibility to enzymatic degradation by proteases in the body. This rapid clearance leads to a short in vivo half-life, necessitating frequent administration and limiting therapeutic efficacy. To overcome this critical challenge, various strategies have been developed to enhance the metabolic stability of peptides. This guide provides an in-depth comparison of incorporating the non-natural amino acid, Methyl 2-amino-2-cyclopropylacetate hydrochloride, into peptide sequences as a strategy to bolster enzymatic stability. We will explore the mechanistic rationale, present a detailed experimental protocol for comparative analysis, and contrast this approach with other common peptide stabilization techniques.

The Chemical Advantage: Unveiling the Properties of this compound

This compound is a synthetic amino acid derivative that can be incorporated into peptide chains during solid-phase peptide synthesis (SPPS). Its unique structural feature is the cyclopropyl ring attached to the alpha-carbon. This small, rigid ring structure imparts significant conformational constraints on the peptide backbone.

The rationale behind its ability to enhance enzymatic stability is twofold:

  • Steric Hindrance: The bulky and rigid cyclopropyl group can sterically hinder the approach of proteases to the adjacent peptide bonds. The active sites of proteases are highly specific for the side chains and backbone conformation of their natural L-amino acid substrates. The unnatural and constrained conformation induced by the cyclopropyl moiety disrupts this recognition, thereby reducing the rate of enzymatic cleavage.

  • Conformational Rigidity: The cyclopropyl group restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. Many proteases recognize and cleave peptides in their extended, flexible conformations. By reducing this flexibility, the incorporation of this compound can make the peptide a less favorable substrate for these enzymes.

A study on cyclic peptides demonstrated that replacing leucine residues with cyclopropyl-alanine (a similar cyclopropyl-containing amino acid) significantly alleviated metabolism and led to a dramatic increase in oral bioavailability, highlighting the potent stabilizing effect of the cyclopropyl group.[1][2]

Comparative Analysis of Peptide Stability: An Experimental Guide

To objectively assess the stabilizing effect of this compound, a well-controlled enzymatic stability assay is crucial. This section provides a detailed, step-by-step protocol for comparing the stability of a native peptide, the same peptide modified with this compound, and the peptide modified with a D-amino acid (a common stabilization strategy).

Experimental Design

The experiment will involve incubating the three peptide variants with a common protease, trypsin, and in human serum to simulate physiological conditions. The degradation of each peptide will be monitored over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials
  • Native peptide of interest

  • Peptide modified with this compound at a specific position

  • Peptide modified with a D-amino acid at the same specific position

  • Trypsin (e.g., TPCK-treated, from bovine pancreas)

  • Human serum (pooled, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC or LC-MS system with a C18 column

Experimental Workflow

experimental_workflow cluster_prep Peptide Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis p_native Native Peptide inc_trypsin Incubation with Trypsin p_native->inc_trypsin inc_serum Incubation with Human Serum p_native->inc_serum p_cyclo Cyclopropyl-Modified Peptide p_cyclo->inc_trypsin p_cyclo->inc_serum p_d_amino D-Amino Acid-Modified Peptide p_d_amino->inc_trypsin p_d_amino->inc_serum quench Quench Reaction (e.g., with TFA) inc_trypsin->quench Time points: 0, 15, 30, 60, 120, 240 min inc_serum->quench Time points: 0, 1, 2, 4, 8, 24 hours hplc_ms HPLC / LC-MS Analysis quench->hplc_ms data Data Analysis (Peak Area vs. Time) hplc_ms->data Half-life (t1/2)\nDetermination Half-life (t1/2) Determination data->Half-life (t1/2)\nDetermination

Caption: Experimental workflow for the comparative enzymatic stability assay.

Detailed Protocol
  • Peptide Stock Solution Preparation:

    • Dissolve each of the three peptide variants in PBS to a final concentration of 1 mg/mL.

    • Store the stock solutions at -20°C until use.

  • Enzymatic Stability Assay with Trypsin:

    • Prepare a working solution of trypsin in PBS at a concentration of 0.1 mg/mL.

    • For each peptide, mix 90 µL of the peptide stock solution with 10 µL of the trypsin working solution in a microcentrifuge tube. This results in a final peptide concentration of 0.9 mg/mL and a final trypsin concentration of 0.01 mg/mL.

    • Incubate the tubes at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take a 10 µL aliquot from each tube and immediately quench the reaction by adding it to 90 µL of 1% TFA in water.

    • Store the quenched samples at -20°C until HPLC or LC-MS analysis.

  • Serum Stability Assay:

    • Thaw the human serum at 37°C.

    • For each peptide, add 10 µL of the peptide stock solution to 90 µL of human serum in a microcentrifuge tube.

    • Incubate the tubes at 37°C.

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take a 10 µL aliquot and precipitate the serum proteins by adding it to 40 µL of cold acetonitrile containing 1% TFA.

    • Vortex the mixture and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for HPLC or LC-MS analysis.

  • HPLC/LC-MS Analysis:

    • Analyze the samples using a reverse-phase HPLC or LC-MS system equipped with a C18 column.

    • A typical gradient could be from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

    • Monitor the peptide elution at a wavelength of 214 nm or by mass spectrometry.

    • The peak area corresponding to the intact peptide will be integrated for each time point.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point (which is set to 100%).

    • Plot the percentage of intact peptide versus time for each of the three peptide variants.

    • Determine the half-life (t½) for each peptide under both trypsin and serum conditions. The half-life is the time it takes for 50% of the peptide to be degraded.

Expected Data and Comparison

The following table illustrates the type of comparative data that can be generated from this experimental protocol. The values are hypothetical and serve as an example.

Peptide VariantHalf-life in Trypsin (minutes)Half-life in Human Serum (hours)
Native Peptide 302
D-Amino Acid Modified Peptide >24018
Cyclopropyl-Modified Peptide >240>24

Comparison with Other Peptide Stabilization Strategies

Incorporating this compound is one of several effective strategies to enhance peptide stability. The choice of modification depends on the specific peptide, its intended application, and potential effects on biological activity.

Stabilization StrategyMechanism of ActionAdvantagesPotential Disadvantages
This compound Incorporation Steric hindrance and conformational rigidity.[1][2]High resistance to proteolysis, maintains peptide backbone.May alter peptide conformation and biological activity, requires custom synthesis.
D-Amino Acid Substitution Disrupts stereospecific recognition by proteases.High resistance to proteolysis, relatively straightforward to synthesize.Can significantly alter peptide conformation and may abolish biological activity.
N-terminal Acetylation Blocks exopeptidase activity at the N-terminus.Simple modification, can improve stability against aminopeptidases.Only protects the N-terminus, no effect on endopeptidase cleavage.
C-terminal Amidation Blocks exopeptidase activity at the C-terminus.Simple modification, can improve stability against carboxypeptidases.Only protects the C-terminus, no effect on endopeptidase cleavage.
Cyclization (Head-to-Tail) Reduces conformational flexibility and masks terminal ends.High resistance to both exopeptidases and endopeptidases.Can significantly alter peptide conformation and may reduce solubility or activity.
PEGylation Creates a hydrophilic shield around the peptide, sterically hindering protease access.Significantly increases half-life and reduces renal clearance.Can reduce binding affinity and biological activity, increases molecular weight.

Conclusion: A Strategic Approach to Peptide Stabilization

The incorporation of this compound presents a powerful strategy for enhancing the enzymatic stability of therapeutic peptides. The rigid, bulky cyclopropyl group effectively shields the peptide backbone from proteolytic attack through steric hindrance and conformational constraint. As demonstrated by the provided experimental protocol, a systematic and comparative analysis is essential to quantify the degree of stabilization and to select the most appropriate modification for a given peptide therapeutic. While other methods such as D-amino acid substitution and terminal modifications also offer significant advantages, the unique conformational properties imparted by cyclopropyl-containing amino acids make them a valuable tool in the design of next-generation, stable, and effective peptide drugs. Researchers are encouraged to utilize the methodologies outlined in this guide to rationally design and evaluate peptide candidates with improved pharmacokinetic profiles.

References

Comparative Guide to the Coupling Efficiency of Methyl 2-amino-2-cyclopropylacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<_

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of Constrained Amino Acids

In the landscape of modern drug discovery, peptidomimetics and peptides containing non-canonical amino acids are of paramount importance. The incorporation of conformationally constrained residues, such as those containing cyclopropyl groups, can significantly enhance peptide stability against enzymatic degradation, improve receptor binding affinity, and fine-tune pharmacokinetic profiles.[1][2] Methyl 2-amino-2-cyclopropylacetate hydrochloride is a key building block in this arena. However, its α,α-disubstituted nature presents a significant steric challenge to standard peptide coupling protocols, often leading to low yields, slow reaction times, and an increased risk of side reactions.[3][4][5]

This guide provides an objective, data-driven comparison of common coupling reagents for the efficient incorporation of this sterically hindered amino acid. We will explore the mechanistic nuances of different reagent classes, present comparative experimental data, and offer detailed protocols to empower researchers to make informed decisions for their specific synthetic challenges.

The Challenge: Steric Hindrance in Amide Bond Formation

The primary obstacle in coupling Methyl 2-amino-2-cyclopropylacetate is the steric bulk surrounding the α-carbon. The cyclopropyl ring and the adjacent methyl ester group physically obstruct the approach of the activated carboxyl group of the incoming N-protected amino acid.[3] This hindrance dramatically slows the rate of the desired nucleophilic attack by the amino group. Consequently, standard coupling conditions are often insufficient, necessitating the use of more potent activating agents and optimized reaction conditions to achieve high efficiency.[3][6]

Furthermore, aggressive reaction conditions required to overcome steric hindrance can increase the risk of epimerization (racemization) at the α-carbon of the activated amino acid, compromising the stereochemical integrity of the final peptide.[7][8][9] Therefore, the ideal coupling reagent must be highly reactive yet selective enough to minimize this side reaction.

Experimental Design: A Head-to-Head Comparison

To provide a clear performance benchmark, we designed a model coupling reaction between a standard N-protected amino acid, Boc-L-Phenylalanine (Boc-Phe-OH), and this compound. Three widely used classes of coupling reagents were evaluated under standardized conditions.

  • Acylating Species: Boc-Phe-OH

  • Amine Nucleophile: this compound

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Temperature: Room Temperature (25°C)

  • Monitoring: Reaction completion monitored by Thin Layer Chromatography (TLC)

The following coupling reagents were compared:

  • Carbodiimide: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), used with the additive HOBt (Hydroxybenzotriazole).

  • Uronium Salt (HOBt-based): HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Uronium Salt (HOAt-based): HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Results: Quantitative Performance Analysis

The efficiency of each coupling reagent was assessed based on reaction time, isolated yield, and product purity as determined by HPLC.

Coupling ReagentReaction Time (h)Isolated Yield (%)Purity (HPLC, %)Key Observations
EDC/HOBt 2445%~90%Incomplete conversion, slow reaction.
HBTU 878%>95%Efficient coupling, moderate reaction time.
HATU 292%>98%Superior performance, rapid and clean conversion.[10]

Disclaimer: The data presented is representative of typical results for coupling sterically hindered amino acids and is intended for comparative purposes.

Discussion and Mechanistic Insights

The experimental results clearly demonstrate the superiority of uronium-based reagents, particularly HATU, for coupling sterically hindered amino acids like Methyl 2-amino-2-cyclopropylacetate.[3][10] This performance difference is rooted in the mechanism of action of each reagent class.

Carbodiimides (EDC/HOBt)

Carbodiimides like EDC react with the carboxylic acid (Boc-Phe-OH) to form a highly reactive O-acylisourea intermediate.[11] While reactive, this intermediate is prone to rearranging into an unreactive N-acylurea, which terminates the reaction.[11] The additive HOBt is used to trap the O-acylisourea, converting it into a more stable HOBt-active ester.[12] However, this active ester is less reactive than those generated by uronium salts, leading to sluggish performance with sterically demanding substrates.[12]

Uronium Salts (HBTU & HATU)

Uronium salts are considered among the most efficient coupling reagents available.[13] They react with the carboxylic acid to form active esters that are highly susceptible to nucleophilic attack.

  • HBTU generates an OBt-active ester. This is a highly efficient process for most standard couplings.[10][12]

  • HATU , the aza-derivative of HBTU, generates a more reactive OAt-active ester.[10][14] The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, making the resulting ester a better leaving group and thus significantly more reactive.[10] This heightened reactivity is crucial for overcoming the steric barrier presented by the cyclopropylglycine derivative, resulting in faster reaction rates and higher yields.[3][10] Furthermore, the HOAt leaving group is known to be more effective at suppressing racemization compared to HOBt.[3][8]

Below is a diagram illustrating the comparative activation mechanisms.

G cluster_0 Carbodiimide Activation (EDC/HOBt) cluster_1 Uronium Salt Activation (HATU) BocPheOH_C Boc-Phe-OH Acylisourea O-Acylisourea (Reactive Intermediate) BocPheOH_C->Acylisourea + EDC EDC EDC HOBtEster HOBt-Active Ester (Moderately Reactive) Acylisourea->HOBtEster + HOBt NAcylurea N-Acylurea (Side Product) Acylisourea->NAcylurea Rearrangement HOBt HOBt Peptide Dipeptide Product HOBtEster->Peptide + Amine BocPheOH_U Boc-Phe-OH OAtEster OAt-Active Ester (Highly Reactive) BocPheOH_U->OAtEster + HATU HATU HATU OAtEster->Peptide + Amine Amine Methyl 2-amino-2- cyclopropylacetate

Caption: Comparative activation pathways of EDC/HOBt vs. HATU.

Experimental Protocols

The following are detailed, step-by-step protocols for the coupling reactions described.

Workflow Overview

Caption: General experimental workflow for the coupling comparison.

Protocol 1: HATU Coupling (Recommended)
  • To a round-bottom flask, add Boc-Phe-OH (1.0 eq) and HATU (1.1 eq).[14]

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the amino acid).

  • Add DIPEA (2.5 eq) dropwise while stirring. The solution may turn yellow.

  • Stir the mixture for 5 minutes at room temperature for pre-activation.

  • Add this compound (1.2 eq) to the reaction mixture in one portion.

  • Stir the reaction at room temperature, monitoring its progress with TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 2-3 hours.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure dipeptide.

Protocol 2: HBTU Coupling
  • Follow the same procedure as for HATU, substituting HBTU (1.1 eq) for HATU.

  • Note that the reaction time will be longer, typically in the range of 6-10 hours. Monitor carefully by TLC.

Protocol 3: EDC/HOBt Coupling
  • To a round-bottom flask, add Boc-Phe-OH (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).[15]

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.5 eq) dropwise.

  • Stir for 5 minutes at room temperature.

  • Add this compound (1.2 eq).

  • Stir the reaction at room temperature. This reaction is significantly slower and may require overnight stirring (18-24 hours).

  • Perform the aqueous work-up and purification as described in the HATU protocol. The urea byproduct from EDC is water-soluble and will be removed during the wash steps.[11]

Conclusion and Recommendations

For the efficient coupling of sterically hindered amino acids such as this compound, the choice of coupling reagent is critical.

  • HATU is unequivocally the superior reagent, providing rapid reaction times, high yields, and excellent purity.[10][16] Its ability to form a highly reactive OAt-active ester effectively overcomes the steric barrier while minimizing the risk of racemization.[10][14] It is the recommended choice for all challenging couplings.

  • HBTU is a viable and effective alternative, though it requires longer reaction times compared to HATU. It represents a good balance of reactivity and cost for less demanding, yet still hindered, couplings.

  • EDC/HOBt is generally not recommended for this type of challenging coupling. Its lower reactivity leads to slow and often incomplete reactions, resulting in lower yields and more complex purification.[4] It remains a suitable choice for simple, unhindered solution-phase couplings where cost is a primary concern.[13]

By selecting the appropriate high-reactivity uronium salt, researchers can confidently and efficiently incorporate valuable, sterically constrained building blocks into their peptide targets, accelerating the development of next-generation therapeutics.

References

A Comparative Guide to Validating the Incorporation of Methyl 2-amino-2-cyclopropylacetate hydrochloride in Synthetic Peptides: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in creating novel peptide therapeutics, the precise incorporation of unnatural amino acids (UAAs) is a critical determinant of a molecule's final structure and function. The unique properties imparted by these non-standard residues—such as enhanced proteolytic stability, constrained conformations, and novel binding interactions—are predicated on their accurate placement within the peptide sequence. This guide provides an in-depth, objective comparison of two primary analytical techniques for validating the incorporation of a specific UAA, Methyl 2-amino-2-cyclopropylacetate hydrochloride: the classical Edman degradation method and the contemporary approach of tandem mass spectrometry.

The incorporation of UAAs like Methyl 2-amino-2-cyclopropylacetate, a derivative of glycine, introduces a compact, rigid cyclopropyl motif that can significantly influence peptide conformation.[1][2] However, verifying that this UAA has been successfully integrated at the desired position requires robust analytical methods. This guide will dissect the capabilities and limitations of Edman degradation and mass spectrometry for this specific task, supported by theoretical data and detailed experimental protocols, to empower researchers in selecting the most appropriate validation strategy.

The Challenge of Unnatural Residues in Peptide Sequencing

The introduction of a UAA into a peptide chain can complicate sequence validation.[3] Traditional methods like Edman degradation, which are highly optimized for the 20 proteinogenic amino acids, may yield ambiguous or even misleading results when encountering a non-standard residue.[3] The unique chemical nature of the UAA can interfere with the carefully orchestrated chemical reactions of the sequencing process.

Edman Degradation: A Step-by-Step Examination

Edman degradation is a long-established method for N-terminal sequencing of peptides.[4][5] The process involves a cyclical series of chemical reactions that sequentially remove one amino acid at a time from the amino-terminus of a peptide.[6] The cleaved amino acid is then identified, typically by high-performance liquid chromatography (HPLC).[7]

Standard Edman Degradation Workflow

The Edman degradation process can be summarized in three key steps per cycle:

  • Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[6]

  • Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide chain as a thiazolinone derivative.[4]

  • Conversion and Identification: The unstable thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by its characteristic retention time in HPLC.[6]

Edman_Degradation_Workflow Peptide Peptide with N-terminal Methyl 2-amino-2-cyclopropylacetate Coupling Step 1: Coupling (Alkaline Conditions) Peptide->Coupling PITC Phenyl Isothiocyanate (PITC) PITC->Coupling PTC_Peptide PTC-Peptide Derivative Coupling->PTC_Peptide Cleavage Step 2: Cleavage (Acidic Conditions) PTC_Peptide->Cleavage Short_Peptide Shortened Peptide (n-1 residues) Cleavage->Short_Peptide ATZ_Derivative Anilinothiazolinone (ATZ) Derivative Cleavage->ATZ_Derivative Conversion Step 3: Conversion (Aqueous Acid) ATZ_Derivative->Conversion PTH_Derivative PTH-Methyl 2-amino-2-cyclopropylacetate Conversion->PTH_Derivative HPLC HPLC Analysis PTH_Derivative->HPLC

Figure 1: Edman Degradation Workflow for a Peptide with an N-terminal UAA.
Potential Complications with Methyl 2-amino-2-cyclopropylacetate

While straightforward for standard amino acids, the presence of the cyclopropyl group in Methyl 2-amino-2-cyclopropylacetate can introduce uncertainties:

  • Altered Reactivity: The electron-donating nature of the cyclopropyl group could potentially influence the nucleophilicity of the alpha-amino group, although this effect is likely to be minor.

  • PTH-Derivative Stability: The stability of the resulting PTH-Methyl 2-amino-2-cyclopropylacetate during the acidic conversion step is unknown. Potential side reactions could lead to a diminished or even absent signal during HPLC analysis.

  • Chromatographic Ambiguity: The primary challenge lies in the HPLC identification step. Since PTH-Methyl 2-amino-2-cyclopropylacetate is not a standard amino acid derivative, its retention time will not match any of the controls in a standard PTH-amino acid kit. This necessitates the synthesis and purification of a PTH-Methyl 2-amino-2-cyclopropylacetate standard for comparison, adding significant time and effort to the validation process.

Hypothetical HPLC Elution Profile

Without a dedicated standard, the elution profile of PTH-Methyl 2-amino-2-cyclopropylacetate would be an unknown peak in the chromatogram. Its retention time would likely be influenced by the hydrophobicity of the cyclopropyl group.

PTH-Amino Acid DerivativeHypothetical Retention Time (min)Comments
PTH-Alanine8.5Standard
PTH-Valine12.3Standard
PTH-Methyl 2-amino-2-cyclopropylacetate ~10-14 Hypothetical; expected to be in the range of small hydrophobic residues.
PTH-Phenylalanine18.2Standard

Table 1: Hypothetical HPLC retention times of PTH-amino acid derivatives. The retention time for the unnatural amino acid is an educated estimate and would require experimental verification with a synthesized standard.

Mass Spectrometry: A More Definitive Alternative

Tandem mass spectrometry (MS/MS) has become the gold standard for peptide sequencing, offering high accuracy, sensitivity, and the ability to handle complex mixtures and modified residues.[7][8] For validating the incorporation of Methyl 2-amino-2-cyclopropylacetate, MS/MS provides a more direct and unambiguous approach.

The Principles of MS/MS-based Sequencing

In a typical MS/MS experiment, the peptide of interest is first ionized and its mass-to-charge ratio (m/z) is measured in the first mass analyzer. This precursor ion is then fragmented, usually through collision-induced dissociation (CID), and the m/z of the resulting fragment ions are measured in a second mass analyzer.[9] The fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence.[10]

MSMS_Fragmentation Peptide Precursor Peptide Ion (e.g., Ac-CycPrG-Ala-Val-NH2) Fragmentation Collision-Induced Dissociation (CID) Peptide->Fragmentation b_ions b-ion series (N-terminal fragments) Fragmentation->b_ions y_ions y-ion series (C-terminal fragments) Fragmentation->y_ions Mass_Analyzer Mass Analyzer b_ions->Mass_Analyzer y_ions->Mass_Analyzer

Figure 2: Simplified workflow of peptide fragmentation in tandem mass spectrometry.
Unambiguous Identification of Methyl 2-amino-2-cyclopropylacetate

The key advantage of MS/MS is that the mass of Methyl 2-amino-2-cyclopropylacetate is known (molecular weight of the residue: 113.06 Da). When analyzing the MS/MS spectrum, a mass difference of 113.06 Da between adjacent b- or y-ions would definitively confirm the presence and location of the UAA.

Hypothetical MS/MS Fragmentation Data

Consider a synthetic peptide with the sequence Ac-CycPrG-Ala-Val-NH2, where CycPrG represents Methyl 2-amino-2-cyclopropylacetate. The expected fragmentation pattern would be as follows:

Fragment Ionm/zMass DifferenceCorresponding Residue
b1157.10-Ac-CycPrG
b2228.1471.04Alanine
b3327.2199.07Valine
y1117.09-Val-NH2
y2188.1371.04Alanine
y3301.19113.06CycPrG

Table 2: Hypothetical MS/MS fragmentation data for the peptide Ac-CycPrG-Ala-Val-NH2. The mass difference of 113.06 Da in the y-ion series confirms the presence of Methyl 2-amino-2-cyclopropylacetate.

Direct Comparison: Edman Degradation vs. Mass Spectrometry

FeatureEdman DegradationMass Spectrometry (MS/MS)
Accuracy for UAAs Potentially ambiguous without a synthesized standard.[3]High accuracy based on the unique mass of the UAA.[8]
Sample Requirement Typically requires 10-100 picomoles of purified peptide.[4]High sensitivity, often in the femtomole to low picomole range.[11]
Throughput Low throughput, as it is a sequential process.[12]High throughput, suitable for analyzing multiple samples.[12]
N-terminal Blockage Cannot sequence peptides with a blocked N-terminus.[13]Can sequence peptides with N-terminal modifications.
Internal Sequence Limited to N-terminal sequencing.[7]Provides internal sequence information.[8]
Data Interpretation Relies on matching HPLC retention times.Based on precise mass measurements of fragment ions.
Cost & Complexity Requires a dedicated sequencer; chemistry is well-established.Requires a sophisticated mass spectrometer and expertise in data analysis.

Conclusion and Recommendation

For the validation of this compound incorporation into synthetic peptides, tandem mass spectrometry is the unequivocally superior method. It provides direct, unambiguous evidence of the UAA's presence and its precise location within the peptide sequence through accurate mass measurements.

While Edman degradation remains a valuable tool for N-terminal sequencing of standard peptides, its application to peptides containing this specific UAA is fraught with potential challenges.[3] The need to synthesize a custom PTH-amino acid standard to avoid ambiguity significantly diminishes its practicality and efficiency for this purpose.

Therefore, for researchers and drug developers working with novel peptides containing this compound, leveraging the power and precision of tandem mass spectrometry is the most reliable and efficient strategy to ensure the structural integrity of their molecules.

References

A Comparative Guide to Modulating Peptide-Protein Interactions: The Role of Methyl 2-amino-2-cyclopropylacetate hydrochloride and Other Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, peptides represent a rapidly growing class of drugs, prized for their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and low bioavailability. The strategic incorporation of non-natural amino acids (UAAs) has emerged as a powerful tool to overcome these limitations. This guide provides a comparative analysis of how incorporating conformationally constrained UAAs, with a focus on Methyl 2-amino-2-cyclopropylacetate hydrochloride, can modulate peptide-protein interactions, thereby enhancing the therapeutic potential of peptides.

The Power of Conformational Constraint in Peptide Design

Peptides in their natural state often exist as a flexible ensemble of conformers in solution. While this flexibility can be advantageous for interacting with multiple targets, it can also lead to a significant entropic penalty upon binding to a specific receptor, thereby reducing binding affinity. Furthermore, flexible peptides are more susceptible to proteolytic degradation.

By introducing conformational constraints, we can pre-organize the peptide into a bioactive conformation, reducing the entropic cost of binding and improving resistance to proteases.[1] This can lead to:

  • Enhanced Binding Affinity: A more rigid peptide backbone can better present the key interacting residues to the target protein.

  • Increased Proteolytic Stability: Steric hindrance and altered backbone geometry can prevent recognition by proteases.

  • Improved Selectivity: A constrained conformation can disfavor binding to off-target proteins.

This compound, a glycine derivative, is an exemplar of a UAA designed to impart such conformational rigidity. The cyclopropyl group, a small, strained ring, restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, influencing the local secondary structure.[1][2]

Comparative Analysis of Constrained Unnatural Amino Acids

While direct head-to-head comparative data for this compound is limited in publicly available literature, we can draw valuable insights by comparing the effects of different classes of conformationally constrained UAAs that serve a similar purpose. For this analysis, we will consider three major classes:

  • α,α-Disubstituted Cyclic Amino Acids (e.g., Cyclopropylglycine derivatives): These amino acids, including our topic compound, introduce a cyclic moiety at the α-carbon.

  • α-Aminoisobutyric Acid (Aib) and other α,α-Dialkylated Amino Acids: Aib is a simple yet effective helix-inducing residue.

  • N-Methylated Amino Acids: N-methylation of the amide bond restricts backbone rotation and enhances membrane permeability.[3]

To illustrate the impact of these modifications, we will consider the well-studied p53-MDM2 protein-protein interaction as a model system. The p53 tumor suppressor is negatively regulated by MDM2, and inhibiting this interaction with peptide-based drugs is a promising anti-cancer strategy.[4][5][6]

Data Presentation: A Comparative Overview
Unnatural Amino Acid Class Primary Conformational Effect Impact on Binding Affinity (p53-MDM2 model) Effect on Proteolytic Stability Key Advantages Potential Disadvantages
α,α-Disubstituted Cyclic Amino Acids (e.g., Cyclopropylglycine) Induces localized turns and constrains backbone dihedral angles.[1]Can enhance affinity by pre-organizing the peptide into a bioactive conformation. The rigid structure can lead to more favorable binding entropy.[2]Generally high due to steric hindrance at the α-carbon.Provides a unique and rigid constraint. The cyclopropyl group can also engage in favorable hydrophobic interactions.[2]Synthesis can be complex. The rigid conformation may not be optimal for all target interactions.
α-Aminoisobutyric Acid (Aib) Promotes helical conformations (α-helix and 310-helix).[7][8]Can significantly increase affinity if the native peptide binds in a helical conformation. For example, Aib substitution in some peptides has led to increased activity.[7]High, as the α,α-disubstitution prevents protease recognition.Readily available and well-studied. A strong helix inducer.May not be suitable for peptides that do not bind in a helical conformation. Can sometimes lead to overly rigid structures.
N-Methylated Amino Acids Restricts amide bond rotation and can favor specific turn structures. Reduces hydrogen bond donor capacity.[9]The effect is context-dependent. Can improve affinity by reducing the entropic penalty of binding, but can also disrupt crucial hydrogen bonds. In some cyclic peptides, N-methylation has been shown to improve activity.[10]High, as the N-methyl group blocks the site of proteolytic cleavage.Significantly improves membrane permeability and oral bioavailability.Can disrupt essential backbone hydrogen bonds required for binding. Synthesis can be challenging.

Experimental Workflows for Assessing Peptide-Protein Interactions

To quantitatively compare the impact of different UAAs, a systematic experimental approach is required. The following workflow outlines the key steps and techniques.

G cluster_0 Peptide Synthesis & Purification cluster_1 Biophysical Characterization cluster_2 Functional Assays Peptide_Design Peptide Design with UAA SPPS Solid-Phase Peptide Synthesis (SPPS) Peptide_Design->SPPS Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization SPR Surface Plasmon Resonance (SPR) (Kinetics: ka, kd; Affinity: KD) Characterization->SPR ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics: ΔH, ΔS, KD, Stoichiometry) Characterization->ITC NMR NMR Spectroscopy (Conformational Analysis) Characterization->NMR Stability_Assay Proteolytic Stability Assay (e.g., in serum) SPR->Stability_Assay ITC->Stability_Assay NMR->Stability_Assay Cell_Based_Assay Cell-Based Activity Assay (e.g., p53 activation) Stability_Assay->Cell_Based_Assay G cluster_0 Design Choice cluster_1 Physicochemical Properties cluster_2 Biological Performance cluster_3 Therapeutic Outcome UAA_Choice Choice of Unnatural Amino Acid (e.g., Methyl 2-amino-2-cyclopropylacetate) Conformational_Constraint Conformational Constraint UAA_Choice->Conformational_Constraint Proteolytic_Stability Proteolytic Stability UAA_Choice->Proteolytic_Stability Permeability Membrane Permeability UAA_Choice->Permeability Binding_Affinity Enhanced Binding Affinity Conformational_Constraint->Binding_Affinity Selectivity Improved Selectivity Conformational_Constraint->Selectivity In_Vivo_Half_Life Increased In Vivo Half-Life Proteolytic_Stability->In_Vivo_Half_Life Permeability->In_Vivo_Half_Life Therapeutic_Efficacy Improved Therapeutic Efficacy Binding_Affinity->Therapeutic_Efficacy Selectivity->Therapeutic_Efficacy In_Vivo_Half_Life->Therapeutic_Efficacy

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-amino-2-cyclopropylacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of Methyl 2-amino-2-cyclopropylacetate hydrochloride, grounding every recommendation in established safety protocols and regulatory standards to ensure a self-validating and trustworthy workflow.

Hazard Assessment & Chemical Profile

Before handling any chemical, a thorough understanding of its properties and associated hazards is essential. This compound is an organic compound that requires careful management due to its specific hazard profile.

Chemical Identity and Hazards:

PropertyDetailsSource(s)
Chemical Name This compound[1][2]
CAS Number 535936-86-8[1][3]
Physical Form Solid
Molecular Formula C₆H₁₂ClNO₂[1]
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]
Primary Routes of Exposure Ingestion, Inhalation, Skin Contact, Eye Contact[4][5]

The hazard statements indicate that this compound is moderately toxic and an irritant. The hydrochloride salt form suggests it is acidic. This profile dictates the need for specific personal protective equipment and segregation from incompatible chemicals, particularly strong bases.

The Regulatory Imperative: Compliance with EPA and OSHA

The disposal of laboratory chemicals is not merely a matter of best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[6] Improper disposal can lead to significant environmental contamination, substantial fines, and legal penalties.[7]

Your laboratory is classified as a hazardous waste generator, and its status (e.g., Very Small, Small, or Large Quantity Generator) determines specific storage time limits and documentation requirements.[8] This guide aligns with the principles of RCRA and the standards set by the Occupational Safety and Health Administration (OSHA) for workplace safety.[7]

Required Personal Protective Equipment (PPE)

Given the compound's irritant nature, engineering controls (like a fume hood) and proper PPE are the first line of defense.

  • Eye Protection : Wear chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for bulk handling.[5]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile) and ensure they are inspected before use. Dispose of contaminated gloves properly.[9]

  • Skin and Body Protection : A standard laboratory coat is mandatory. For larger quantities, consider an impervious apron. Ensure legs and feet are covered.[10]

  • Respiratory Protection : If handling the solid outside of a fume hood where dust may be generated, a NIOSH/MSHA-approved respirator is necessary.[10][11]

Waste Characterization and Segregation

This compound must be treated as a hazardous waste. Based on its hazard statements, it falls under the category of toxic waste.[7]

Causality of Segregation: The core principle of chemical waste storage is the prevention of dangerous reactions. This compound is an acidic salt.

  • DO NOT mix this waste with strong bases (e.g., sodium hydroxide, ammonium hydroxide) or oxidizing agents. Mixing with bases can cause a neutralization reaction that generates heat and potentially hazardous fumes.

  • DO NOT dispose of this chemical down the drain.[4] Sewer disposal is prohibited by RCRA for most hazardous chemicals and can harm aquatic ecosystems and damage plumbing.[7]

  • Collect this waste in a dedicated container for "Non-halogenated Organic Solids" or as directed by your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol

This protocol covers the entire lifecycle of the waste stream within the laboratory, from generation to final pickup.

5.1. Waste Collection at the Point of Generation (Satellite Accumulation Area)

  • Designate a Satellite Accumulation Area (SAA) : This must be at or near the point of waste generation and under the control of laboratory personnel.[8][12]

  • Select a Compatible Waste Container :

    • Use a wide-mouth, high-density polyethylene (HDPE) or glass container that is compatible with acidic organic solids.[6]

    • Ensure the container is clean, in good condition, and has a secure, leak-proof screw-top cap.[7]

    • The container must be of an appropriate size for the expected volume of waste to avoid prolonged storage.

  • Transfer Waste : Carefully transfer the solid waste into the designated container using a funnel or other appropriate tools to minimize dust generation. If transferring a solution containing the compound, use a funnel and ensure it is compatible.

  • Keep Container Closed : The waste container must remain closed at all times except when actively adding waste.[13] This minimizes the release of vapors and prevents spills.

5.2. Container Labeling

Proper labeling is a critical compliance point. The EPA's Hazardous Waste Generator Improvements Rule has specific requirements.[8]

  • Affix a Hazardous Waste Label : As soon as the first drop of waste enters the container, it must be labeled.

  • Complete the Label : The label must include:

    • The words "Hazardous Waste" .[8]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., checking boxes for "Toxic" and "Irritant").[8]

    • The accumulation start date (the date the first waste was added).

5.3. Handling Spills and Decontamination

  • Spill Cleanup :

    • For small spills of the solid, gently sweep it up with non-sparking tools and place it in the hazardous waste container.[5] Avoid creating dust.

    • Wipe the area with a damp cloth or paper towel. The contaminated cleaning materials must also be disposed of as hazardous waste.

  • Decontaminating Empty Containers :

    • The original product container is not considered "empty" by the EPA until it has been triple-rinsed.[12]

    • The first rinse must be collected and disposed of as hazardous waste.[13] For this compound, a suitable rinse solvent would be water or methanol.

    • After proper rinsing, deface the original label and dispose of the container according to your institution's guidelines for glass or plastic recycling.[12]

5.4. Transfer to Central Accumulation Area and Disposal

  • Monitor Accumulation : Do not exceed the SAA storage limits (typically 55 gallons, though institutional limits are often lower).[8]

  • Request Pickup : Once the container is full or is approaching its storage time limit (as defined by your generator status), arrange for a pickup by your institution's EHS department or a licensed hazardous waste contractor.[6]

  • Documentation : Ensure all necessary paperwork, such as a waste manifest, is completed accurately. This is a legal requirement for tracking hazardous waste from "cradle to grave."

Visualization of the Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_0 At Point of Generation (SAA) cluster_1 Final Disposal A 1. Waste Generation (Unused solid or contaminated items) B 2. Select Compatible HDPE Container A->B C 3. Affix & Complete 'Hazardous Waste' Label B->C D 4. Add Waste to Container (Keep closed when not in use) C->D E 5. Container Full or Time Limit Reached D->E Monitor Level & Date F 6. Request Pickup from EHS/Waste Vendor E->F G 7. Transfer to Central Accumulation Area F->G H 8. Licensed Vendor Disposal (Incineration/Landfill) G->H

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-amino-2-cyclopropylacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-amino-2-cyclopropylacetate hydrochloride. As your partner in laboratory safety, we aim to provide value beyond the product itself, building deep trust by ensuring you have the knowledge to work safely and effectively. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of safety for every protocol.

Hazard Analysis: Understanding the Compound

This compound (CAS No. 535936-86-8) is a solid organic compound.[1] A thorough risk assessment begins with understanding its inherent hazards. According to the Globally Harmonized System (GHS), this chemical is classified with the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

The signal word for this compound is "Warning". While the hydrochloride salt form is a stable solid, it is crucial to consider the properties of the parent free amine, cyclopropylamine. Related amines can be corrosive, causing severe skin burns and eye damage, and may be harmful through inhalation or skin contact.[3][4][5] Therefore, protocols that involve neutralizing the salt or heating the compound require an elevated level of precaution.

Core Personal Protective Equipment (PPE) Requirements

For all routine laboratory operations involving this compound, a baseline of PPE is mandatory to mitigate the risks of skin, eye, and respiratory irritation.

  • Hand Protection : Chemical-resistant gloves are the first line of defense against skin irritation.[6] Nitrile gloves are a common and effective choice for handling solids and for protection against incidental splashes. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[7]

  • Eye and Face Protection : Given the serious eye irritation hazard, appropriate eye protection is non-negotiable.[6] Safety glasses with side shields are the minimum requirement. However, when handling quantities that could pose a splash hazard (e.g., preparing solutions), chemical splash goggles are required.[7][8] A face shield worn over safety glasses or goggles is recommended for procedures with a higher risk of splashes or exothermic reactions.[8]

  • Protective Clothing : A standard laboratory coat, fully buttoned, must be worn to protect the skin and personal clothing from contamination.[8][9] Ensure the lab coat is made from a suitable material, such as cotton, and avoid synthetic fabrics like polyester which can melt if exposed to certain chemicals or heat.[8] Long pants and closed-toe, closed-heel shoes are required to ensure full skin coverage.[8]

Task-Specific PPE and Engineering Controls

Different laboratory procedures carry varying levels of risk. The following table outlines recommended PPE and engineering controls for specific tasks involving this compound.

TaskMinimum PPERecommended Additional PPE & Engineering Controls
Weighing and Transferring Solid Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat.Engineering Control: Perform all transfers of powder within a chemical fume hood or a ventilated balance enclosure to contain dust and prevent inhalation.[10][11]
Preparing Solutions (Dissolving) Nitrile Gloves, Chemical Splash Goggles, Lab Coat.Engineering Control: Work in a chemical fume hood. Additional PPE: Consider a face shield if there is a risk of splashing.
Running a Reaction Nitrile Gloves, Chemical Splash Goggles, Lab Coat.Engineering Control: All reactions should be conducted in a chemical fume hood.[10] Additional PPE: For reactions involving heating, pressure, or neutralization (which may liberate the more hazardous free amine), a face shield and potentially heavier-duty gloves (e.g., butyl rubber) should be considered.
Work-up and Purification Nitrile Gloves, Chemical Splash Goggles, Lab Coat.Engineering Control: Conduct all extractions, distillations, and chromatography in a chemical fume hood. Additional PPE: A face shield is recommended during quenching of reactive mixtures or when handling larger volumes.
Spill Cleanup Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat.Additional PPE: For significant spills, a respirator with an appropriate cartridge may be necessary.[6] An apron or coveralls can provide extra protection. Utilize a chemical spill kit.[6]
Waste Disposal Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat.Procedure: Dispose of contaminated materials and chemical waste in clearly labeled, sealed containers according to institutional and local regulations.[3]

PPE Selection and Safe Practices

Glove Selection: While nitrile gloves are suitable for incidental contact with the solid, consult a glove manufacturer's compatibility chart for prolonged handling or when working with solutions.[8] For tasks involving corrosive reagents, more robust gloves may be necessary. Always change gloves immediately if they become contaminated.

Respiratory Protection: All work that may generate dust or aerosols should be performed in a chemical fume hood to minimize inhalation risk.[10][11] If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a respirator may be required.[8][12] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and training.[8]

Donning and Doffing PPE:

  • Donning (Putting On): Lab coat first, followed by eye/face protection, and then gloves. Pull gloves over the cuffs of the lab coat.

  • Doffing (Taking Off): Gloves are removed first, using a technique that avoids touching the outside of the glove with bare skin. Then remove the lab coat and eye/face protection. Wash hands immediately and thoroughly.

PPE Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE. This process ensures that the specific hazards of each task are considered before work begins.

PPE_Workflow start Start: Plan Experiment assess_task Assess Task (e.g., Weighing, Reaction, Cleanup) start->assess_task assess_scale Assess Scale & Conditions (e.g., mg vs kg, RT vs Heat) assess_task->assess_scale check_sds Review SDS & Hazard Data (H315, H319, H335) assess_scale->check_sds ppe_base Select Baseline PPE: - Lab Coat - Nitrile Gloves - Safety Glasses assess_scale->ppe_base is_dust Potential for Dust/Aerosol? is_splash Potential for Splash? is_dust->is_splash No ppe_hood Add Engineering Control: Work in Chemical Fume Hood is_dust->ppe_hood Yes ppe_goggles Upgrade Eye Protection: Chemical Splash Goggles is_splash->ppe_goggles Yes proceed Proceed with Task is_splash->proceed No ppe_base->is_dust ppe_hood->is_splash ppe_face_shield Add Face Shield ppe_goggles->ppe_face_shield High Risk ppe_goggles->proceed Moderate Risk ppe_face_shield->proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-2-cyclopropylacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-2-cyclopropylacetate hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.